1-Fluoro-4-methoxynaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIPSLAOJKIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a key building block in medicinal chemistry.
Abstract
This compound has emerged as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its unique combination of a naphthalene core, a methoxy group, and a fluorine atom imparts desirable physicochemical and pharmacological properties to parent molecules. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, established and potential synthetic routes, detailed spectroscopic analysis, safety and handling protocols, and its current and prospective applications in the field of drug discovery.
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
The naphthalene framework is a prevalent motif in numerous biologically active compounds and approved drugs.[2] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial arrangement of pharmacophoric features. When functionalized with a methoxy group, the electron-donating nature of the oxygen can influence the electronic environment of the aromatic system.
The introduction of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1][3] The combination of these three components in this compound creates a unique building block with significant potential for the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 10471-09-7 | [4] |
| Molecular Formula | C₁₁H₉FO | [4] |
| Molecular Weight | 176.19 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Purity | ≥95% | [4] |
| InChI Key | STHIPSLAOJKIPY-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from related compounds and general principles of NMR and mass spectrometry.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-donating methoxy group and the electronegative fluorine atom. The methoxy group will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically 6.5-8.5 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents. For comparison, the ¹³C NMR data for 1-methoxynaphthalene has been extensively studied.[5][6][7]
Mass Spectrometry: The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent. The mass spectrum of the related compound 1-fluoronaphthalene shows a strong molecular ion peak.[8]
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluorine or the methoxy group onto a pre-existing naphthalene core.
General Synthetic Strategies
-
Fluorination of 4-Methoxynaphthalene: This approach involves the direct fluorination of 4-methoxynaphthalene. Electrophilic fluorinating reagents, such as N-fluorobis(phenylsulfonyl)amine (NFSI), can be employed, though regioselectivity can be a challenge.[9]
-
Balz-Schiemann Reaction of 4-Methoxy-1-naphthylamine: A classical method for introducing fluorine onto an aromatic ring. This involves the diazotization of 4-methoxy-1-naphthylamine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[10]
-
Nucleophilic Aromatic Substitution (SNAr) on a Dinitro- or Nitro-halo-naphthalene precursor: While less direct, this strategy could involve the displacement of a suitable leaving group (e.g., nitro or another halogen) by fluoride or methoxide ions. The success of this approach is highly dependent on the activation of the naphthalene ring by electron-withdrawing groups.
-
Multi-step Synthesis from Substituted Naphthalenes: A more versatile approach involves the construction of the target molecule from readily available starting materials through a sequence of reactions such as bromination, nitration, reduction, and substitution.[2]
Exemplary Synthetic Protocol (Hypothetical, based on established methods)
The following protocol outlines a plausible multi-step synthesis starting from 1-naphthol, illustrating the chemical logic behind the experimental choices.
Figure 1: A potential synthetic workflow for this compound.
Step-by-Step Methodology:
-
Nitration of 1-Naphthol: 1-Naphthol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of 4-nitro-1-naphthol. The directing effect of the hydroxyl group favors substitution at the para position.
-
Methylation of 4-Nitro-1-naphthol: The phenolic hydroxyl group of 4-nitro-1-naphthol is methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). This Williamson ether synthesis proceeds efficiently due to the acidity of the phenolic proton.
-
Reduction of the Nitro Group: The nitro group of 1-methoxy-4-nitronaphthalene is reduced to an amino group to yield 4-methoxy-1-naphthylamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Balz-Schiemann Reaction: The resulting 4-methoxy-1-naphthylamine is then subjected to the Balz-Schiemann reaction. The primary amine is first treated with sodium nitrite in the presence of fluoroboric acid to form the diazonium tetrafluoroborate salt. Gentle heating of the isolated diazonium salt then yields the desired this compound.
Reactivity and Chemical Logic in Drug Design
The reactivity of this compound is governed by the interplay of its functional groups. The electron-rich naphthalene ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by both the methoxy and fluoro substituents.
The fluorine atom is generally unreactive towards nucleophilic displacement under standard conditions, contributing to the metabolic stability of molecules containing this moiety. The methoxy group can potentially be a site of metabolism (O-demethylation).
In the context of drug design, this compound can be utilized in several ways:
-
As a core scaffold: The rigid naphthalene core can serve as a template to which other pharmacophoric groups are attached.
-
As a fragment for fragment-based drug discovery (FBDD): Its modest size and defined chemical features make it an attractive starting point for FBDD campaigns.
-
For late-stage functionalization: The aromatic rings can be further functionalized to explore structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
-
Kinase Inhibitors: The naphthalene scaffold is a common feature in many kinase inhibitors. The fluorine and methoxy groups can be used to fine-tune binding interactions within the ATP-binding pocket.
-
GPCR Ligands: The rigid structure of the naphthalene core can be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors.
-
Antiviral and Anticancer Agents: Naphthalene derivatives have shown promise as antiviral and anticancer agents.[2] The introduction of fluorine can enhance the potency and pharmacokinetic properties of these compounds.
Figure 2: Logical relationship between the core scaffold, its properties, and potential therapeutic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound stands as a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a rigid naphthalene core with the modulating effects of fluoro and methoxy substituents offers medicinal chemists a valuable tool to address challenges in drug design, particularly in optimizing pharmacokinetic and pharmacodynamic properties. As synthetic methodologies continue to advance, the application of this and similar fluorinated scaffolds is expected to grow, contributing to the development of the next generation of therapeutics.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Case Studies in Analog Design. (n.d.). Drug Design Org. Retrieved from [Link]
-
Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved from [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023). RSC Publishing. Retrieved from [Link]
-
1-Fluoro-5-methylnaphthalene | C11H9F | CID 14176341. (n.d.). PubChem. Retrieved from [Link]
-
Naphthalene, 1-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved from [Link]
-
4-Methoxy-1-naphthol | C11H10O2 | CID 66542. (n.d.). PubChem. Retrieved from [Link]
-
Metabolism-guided drug design. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]
-
Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. (1997). Scholars@Duke. Retrieved from [Link]
-
1-Methoxynaphthalene | C11H10O | CID 16668. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]
- 6. Scholars@Duke publication: Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values [scholars.duke.edu]
- 7. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide synthesizes known information with computationally predicted values to offer a thorough profile of the molecule. It includes a detailed examination of its molecular structure, predicted physical state, and spectral characteristics. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of key physical properties, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
This compound is a substituted naphthalene derivative featuring a fluorine atom at the C1 position and a methoxy group at the C4 position. The strategic placement of these functional groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery and a valuable building block in organic synthesis. The presence of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles, while the methoxy group can modulate solubility and metabolic pathways.
Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide aims to provide a centralized resource of this information, acknowledging the current reliance on predictive methods in the absence of extensive experimental data.
Molecular Structure:
Caption: Workflow for the experimental determination of physical properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted naphthalenes should be followed. Naphthalenes can be flammable solids and may be harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust if the material is a solid. Keep away from heat, sparks, and open flames. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. While a comprehensive experimental dataset of its physical properties is yet to be established, this guide provides a valuable resource by combining available information with robust computational predictions. The included experimental protocols offer a clear pathway for researchers to determine these properties in their own laboratories, contributing to a more complete understanding of this important molecule. As research into fluorinated naphthalenes continues, it is anticipated that more experimental data will become available, further refining our knowledge of this compound's physical and chemical behavior.
References
-
Loba Chemie. NAPHTHALENE FOR SYNTHESIS Safety Data Sheet.[Link]
-
iGEM. Standard Operating Procedures - Naphthalene.[Link]
-
PROSPRE - ¹H NMR Predictor. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning.[Link]
-
NMRDB.org. Predict all NMR spectra.[Link]
-
CFM-ID. Spectra Prediction.[Link]
Sources
An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Structural Elucidation, and Applications
This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxynaphthalene, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details a proposed synthetic route, predicts its full spectroscopic characterization, and discusses its potential applications, offering valuable insights for professionals in drug development and organic synthesis.
Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds
The naphthalene framework is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, all critical parameters in drug design.[2][3] this compound combines the versatile naphthalene core with a fluorine substituent and a methoxy group, creating a unique electronic and steric profile that makes it an attractive building block for novel chemical entities.
Synthesis of this compound: A Proposed Protocol
The proposed synthetic pathway is outlined below:
Sources
1-Fluoro-4-methoxynaphthalene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-methoxynaphthalene
This guide provides a comprehensive technical overview of the viable synthetic pathways for producing this compound, a key intermediate in various research and development applications. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights for practical application and optimization.
This compound is a substituted naphthalene derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the methoxynaphthalene scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the primary retrosynthetic approaches and details the two most robust synthetic pathways for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to practical starting materials. The C-F bond can be formed via electrophilic fluorination of an organometallic precursor or, more classically, from an amino group. The C-O bond of the methoxy group is readily formed from the corresponding naphthol.
A Technical Guide to the Spectroscopic Characterization of 1-Fluoro-4-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-fluoro-4-methoxynaphthalene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By analyzing the influence of the fluoro and methoxy substituents on the naphthalene core, this guide offers valuable, predictive insights for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Introduction
This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group to the naphthalene scaffold can significantly influence its electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon the known spectral properties of substituted naphthalenes, aromatic fluoro compounds, and aromatic ethers.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound, with the IUPAC numbering of the naphthalene ring, is presented below. The fluorine atom at the C1 position and the methoxy group at the C4 position will exert distinct electronic effects, influencing the chemical environment of the protons and carbons throughout the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the six aromatic protons and the three methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.20 - 7.40 | dd | J(H2,H3) ≈ 8.0, J(H2,F) ≈ 9.0 |
| H-3 | 6.80 - 7.00 | t | J(H3,H2) ≈ 8.0, J(H3,F) ≈ 8.0 |
| H-5 | 8.10 - 8.30 | d | J(H5,H6) ≈ 8.5 |
| H-6 | 7.50 - 7.70 | t | J(H6,H5) ≈ 8.5, J(H6,H7) ≈ 7.5 |
| H-7 | 7.55 - 7.75 | t | J(H7,H6) ≈ 7.5, J(H7,H8) ≈ 8.0 |
| H-8 | 7.80 - 8.00 | d | J(H8,H7) ≈ 8.0 |
| -OCH₃ | 3.90 - 4.10 | s | - |
-
Rationale for Predictions: The predictions are based on the analysis of substituted naphthalenes.[1][2][3] The methoxy group at C4 will shield the protons on the same ring, particularly H-3. The fluorine at C1 will deshield adjacent protons and introduce H-F coupling. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will appear at more downfield shifts, typical of naphthalene systems.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 11 distinct signals: ten for the naphthalene core and one for the methoxy carbon. The carbon chemical shifts will be significantly affected by the substituents, and the fluorine atom will introduce C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 155 - 160 | ¹J(C1,F) ≈ 240-250 |
| C-2 | 110 - 115 | ²J(C2,F) ≈ 20-25 |
| C-3 | 100 - 105 | ³J(C3,F) ≈ 5-10 |
| C-4 | 150 - 155 | ⁴J(C4,F) ≈ 2-5 |
| C-4a | 120 - 125 | ³J(C4a,F) ≈ 5-10 |
| C-5 | 125 - 130 | - |
| C-6 | 122 - 127 | - |
| C-7 | 126 - 131 | - |
| C-8 | 120 - 125 | - |
| C-8a | 128 - 133 | ²J(C8a,F) ≈ 15-20 |
| -OCH₃ | 55 - 60 | - |
-
Rationale for Predictions: The chemical shifts are estimated based on data for substituted naphthalenes.[4][5][6] The carbon directly attached to fluorine (C-1) will be significantly downfield and show a large one-bond C-F coupling constant. The carbon attached to the methoxy group (C-4) will also be downfield. The other carbons will show smaller, through-bond C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | -OCH₃ C-H stretch |
| 1600 - 1585 | Aromatic C=C stretch |
| 1500 - 1400 | Aromatic C=C stretch |
| 1270 - 1230 | Aryl-O stretch (asymmetric) |
| 1100 - 1000 | Aryl-O stretch (symmetric) |
| 1250 - 1100 | C-F stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
-
Rationale for Predictions: The predicted IR bands are based on established correlation tables for aromatic compounds, ethers, and organofluorine compounds.[7][8][9][10] The presence of the aromatic ring will give rise to characteristic C-H and C=C stretching vibrations. The C-O stretching of the methoxy group and the C-F stretching will also be prominent features.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectral Data for this compound
| m/z | Proposed Fragment |
| 176 | [C₁₁H₉FO]⁺• (Molecular Ion) |
| 161 | [M - CH₃]⁺ |
| 133 | [M - CH₃ - CO]⁺ |
| 115 | [C₉H₇]⁺ |
-
Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of aromatic ethers and naphthalenes.[11][12][13][14][15] The molecular ion is expected to be relatively stable. The primary fragmentation pathway is likely the loss of a methyl radical from the methoxy group, followed by the loss of a neutral carbon monoxide molecule.
Caption: Predicted key fragmentation pathway for this compound.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
References
-
On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. (2022). ChemistrySelect. [Link]
-
¹H NMR spectra of naphthalene measured under different conditions. (n.d.). ResearchGate. [Link]
-
Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. (1976). The Journal of Organic Chemistry. [Link]
-
¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports. [Link]
-
Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. (n.d.). ACS Publications. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). MDPI. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2018). MDPI. [Link]
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). Molecules. [Link]
-
Doubly 13 C-labeled naphthalene derivative and its 13 C-NMR spectrum at... (n.d.). ResearchGate. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]
-
Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,-d] Imidazole. (n.d.). Walsh Medical Media. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
IR spectrum: Ethers. (n.d.). Química Organica. [Link]
-
18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]
-
Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. [Link]
-
1-Fluoro-5-methylnaphthalene. (n.d.). PubChem. [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (n.d.). Organic Syntheses. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. (2020). ACG Publications. [Link]
-
1-Fluoro-5-methoxynaphthalene. (n.d.). LookChem. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. IR spectrum: Ethers [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
1-Fluoro-4-methoxynaphthalene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Fluoro-4-methoxynaphthalene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document leverages fundamental chemical principles and comparative analysis with structurally related molecules to establish a robust predictive framework. We delve into the physicochemical properties of this compound, analyzing how its distinct functional groups—the nonpolar naphthalene core, the moderately polar methoxy group, and the polar fluorine atom—collectively influence its interaction with various organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals by not only offering a detailed predicted solubility profile but also by providing rigorous, step-by-step experimental protocols for the precise empirical determination of solubility. The methodologies outlined herein serve as a self-validating system for generating reliable data tailored to specific laboratory conditions, thereby bridging a critical knowledge gap.
Physicochemical Profile of this compound
Understanding the solubility of a compound begins with a thorough examination of its molecular structure and resulting physical properties. This compound (CAS No. 10471-09-7) is a substituted aromatic ether built upon a naphthalene backbone.[1] Its behavior in solution is a direct consequence of the interplay between its constituent parts.
The core of the molecule is the naphthalene ring system, a bicyclic aromatic hydrocarbon that is inherently nonpolar and hydrophobic.[2] This large, flat structure favors interactions with other nonpolar molecules through van der Waals forces and π-π stacking. The methoxy group (-OCH₃) introduces a degree of polarity and the capacity to act as a hydrogen bond acceptor, though it cannot donate hydrogen bonds.[3] The fluorine atom, being highly electronegative, introduces a significant dipole moment and further enhances the molecule's ability to act as a hydrogen bond acceptor.[4] The combination of these features results in a molecule of moderate overall polarity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Methoxynaphthalene | 1-Fluoronaphthalene | Naphthalene |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₉FO | C₁₁H₁₀O | C₁₀H₇F | C₁₀H₈ |
| Molecular Weight | 176.19 g/mol [1] | 158.20 g/mol [5] | 146.16 g/mol [6] | 128.17 g/mol [2] |
| Predicted Polarity | Moderately Polar | Moderately Polar | Nonpolar / Weakly Polar | Nonpolar |
| H-Bond Acceptor | Yes (Oxygen and Fluorine) | Yes (Oxygen) | Yes (Fluorine) | No |
| H-Bond Donor | No | No | No | No |
Theoretical Principles of Solubility: "Like Dissolves Like"
The foundational principle governing solubility is that a solute will dissolve best in a solvent that has similar intermolecular forces.[7] For this compound, this means its solubility is a balance between its nonpolar and polar characteristics.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar naphthalene core is the dominant feature. Therefore, the compound is expected to have good solubility in nonpolar aromatic solvents like toluene and benzene, where π-π stacking interactions can occur, and moderate solubility in aliphatic hydrocarbons like hexane.[2][6]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the C-F and C-O bonds of the solute. Solvents like THF and acetone, which contain oxygen atoms, can effectively solvate the molecule, leading to high predicted solubility.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While this compound can accept hydrogen bonds at its oxygen and fluorine atoms, its inability to donate them and the large hydrophobic naphthalene core will limit its solubility in highly polar protic solvents like water.[9] Solubility is expected to be moderate in alcohols like ethanol, where the alkyl chain provides some nonpolar character to aid in solvating the naphthalene ring.[10]
Predicted Qualitative Solubility Profile
Based on the theoretical principles and comparisons with related naphthalene structures, the following qualitative solubility profile is predicted. Researchers should verify these predictions experimentally for their specific applications.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Relative Polarity[11] | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Water | Polar Protic | 1.000 | Insoluble | Large hydrophobic core and lack of H-bond donation dominate.[9] |
| Methanol | Polar Protic | 0.762 | Moderate | H-bond acceptance is possible, but balanced by hydrophobic core. |
| Ethanol | Polar Protic | 0.654 | Moderate to High | Good balance of polar and nonpolar characteristics.[10] |
| Acetone | Polar Aprotic | 0.355 | High | Strong dipole-dipole interactions.[8] |
| Ethyl Acetate | Polar Aprotic | 0.228 | High | Effective solvation through dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | 0.309 | High | Good solvent for moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Ether structure effectively solvates the molecule. |
| Toluene | Nonpolar (Aromatic) | 0.099 | High | "Like dissolves like"; π-π stacking interactions are favorable.[2] |
| Hexane | Nonpolar (Aliphatic) | 0.009 | Low to Moderate | Solvation of polar groups is poor, but the nonpolar core is compatible.[6] |
| Diethyl Ether | Nonpolar / Weakly Polar | 0.117 | High | Ether functionality and overall low polarity make it a good solvent. |
Experimental Determination of Solubility
To obtain precise, quantitative data, direct experimental measurement is required. The following protocols provide a reliable framework for determining solubility.
Protocol for Qualitative Solubility Assessment
This rapid test provides a preliminary classification of the compound's solubility.[12][13]
Methodology:
-
Preparation: Place approximately 20-30 mg of this compound into a small test tube.
-
Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.
-
Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each addition.
-
Observation: Observe if the solid dissolves completely.
-
Iteration: If the solid does not dissolve, add another 0.5 mL of solvent and repeat the agitation. Continue this process up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 3 mL of solvent.
-
Slightly Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No significant amount of the compound dissolves.
-
Caption: Workflow for Quantitative Gravimetric Solubility Determination.
Applications in Research and Development
Accurate solubility data is paramount for numerous applications:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction kinetics. * Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. [10][14]This allows for the efficient formation of pure crystals upon cooling.
-
Chromatography: Understanding solubility helps in the selection of mobile and stationary phases for techniques like High-Performance Liquid Chromatography (HPLC) to achieve effective separation.
-
Drug Formulation: In pharmaceutical development, solubility in various media is a critical parameter that influences bioavailability and the design of drug delivery systems.
Safety Precautions
While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Assume it may be an irritant and potentially harmful. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15][16]Consult the Safety Data Sheet (SDS) from the supplier for the most detailed handling information.
References
-
University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Solubility of Things. (n.d.). Naphthalene | Solubility of Things. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, November 18). Naphthalene. Retrieved from [Link]
-
Santhos, S., & Joe, I. H. (2012). Scaled Quantum FT-IR and FT-Raman Spectral Analysis of 1-Methoxynaphthalene. International Journal of ChemTech Research, 4(4), 1471-1480. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Fluoronaphthalene | Solubility of Things. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LookChem. (n.d.). 1-Fluoro-5-methoxynaphthalene. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]
-
Singh, S. K., et al. (2021). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts, 9(5). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ws [chem.ws]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Fluoro-4-methoxynaphthalene for Advanced Research
This guide provides an in-depth analysis of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document consolidates critical information on its commercial availability, synthesis, characterization, and applications, ensuring a foundation of scientific integrity and practical insight.
Introduction: The Strategic Importance of Fluorinated Naphthalenes
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The naphthalene scaffold itself is a versatile platform that is present in numerous FDA-approved therapeutics, valued for its rigid structure and ability to engage in various biological interactions.[2] this compound combines these features, presenting a unique aromatic system where the fluorine atom can serve as a metabolic blocker or a modulator of electronic properties, while the methoxy group provides a site for further functionalization or can influence solubility and binding. Its strategic importance lies in its role as a precursor for more complex molecules in the synthesis of novel therapeutic agents and advanced materials.[2]
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement for laboratory-scale synthesis is straightforward, though availability for large-scale manufacturing may require custom synthesis agreements.
Below is a summary of representative commercial sources. Researchers are advised to consult supplier websites for the most current information on purity, stock levels, and pricing.
| Supplier | Typical Purity | Available Quantities | CAS Number |
| Fluorochem | ≥95% | 1g, 5g | 10471-09-7[3] |
| Matrix Scientific | Not Specified | Inquire | 10471-09-7[4] |
| BLD Pharm | Not Specified | Inquire | 10471-09-7[5] |
Procurement Insight: While catalog availability is convenient for initial studies, professionals planning for process development should engage with suppliers early to discuss scale-up capabilities and potential lead times. Purity grades should be carefully considered, as trace impurities can have significant impacts on downstream reactions, particularly in catalysis.
Synthesis of this compound
While commercially available, an in-house synthesis may be required for specific research needs or when scaling up. A common and reliable method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . This process involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline derivative.
The logical workflow for this synthesis is outlined below:
Caption: Synthetic workflow for this compound via the Balz-Schiemann reaction.
Detailed Experimental Protocol:
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Step 1: Diazotization of 4-Methoxy-1-naphthylamine
-
In a cooled reactor (0-5 °C), dissolve 4-methoxy-1-naphthylamine in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Causality: The reaction is performed at low temperatures to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. Tetrafluoroboric acid serves as both the acid catalyst and the source of the fluoroborate counter-ion.
-
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5 °C.
-
Causality: The dropwise addition of sodium nitrite controls the exothermic reaction and prevents the formation of unwanted byproducts.
-
-
Stir the resulting slurry for 30-60 minutes at 0-5 °C to ensure complete formation of the 4-methoxy-1-naphthalenediazonium fluoroborate precipitate.
-
Isolate the precipitate by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Gently heat the dried diazonium fluoroborate salt in an inert, high-boiling point solvent (e.g., toluene or xylene) or, if thermally stable, without a solvent.
-
Causality: Thermal energy drives the decomposition of the diazonium salt, releasing nitrogen gas and boron trifluoride, and results in the formation of the C-F bond.
-
-
The reaction is typically accompanied by vigorous gas evolution (N₂). The reaction is complete when gas evolution ceases.
-
Cool the reaction mixture and extract the product into a suitable organic solvent (e.g., ethyl acetate).
Step 3: Purification and Validation
-
Wash the organic extract with an aqueous sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Spectroscopic Characterization
Accurate characterization is essential for validating the identity and purity of this compound. Spectroscopic data can be found in various databases and from suppliers.[6]
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals would include those for the methoxy group protons (a singlet) and the aromatic protons, which will show complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak (M+), confirming the molecular weight of the compound (176.19 g/mol ).[3] The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups.[7] Key absorptions for this compound would include C-F stretching vibrations, C-O stretching for the methoxy group, and C=C stretching from the aromatic naphthalene ring.
Applications in Drug Discovery and Materials Science
The unique properties of this compound make it a valuable intermediate in several areas of research.
Workflow: Integration into Drug Discovery
Caption: Role of this compound as a starting material in a typical drug discovery pipeline.
-
Medicinal Chemistry: The naphthalene scaffold is a key component in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2] this compound can be used to synthesize analogs of existing drugs to improve their properties. The fluorine atom can block sites of metabolism, leading to a longer half-life, while the methoxy group can be demethylated to a hydroxyl group, providing a handle for further derivatization or acting as a hydrogen bond donor.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and high-performance polymers due to their unique electronic properties and thermal stability.[8]
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the scientific community. Its unique combination of a fluorinated aromatic system and a modifiable methoxy group provides a versatile platform for the design and synthesis of novel molecules with enhanced properties. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, and utilize this compound in their advanced research endeavors.
References
-
ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds.[Link]
-
Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
-
Nemoto, T., & Konishi, G. (2008). Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. Polymer Journal, 40(7), 651–656. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]
-
PubChem, National Institutes of Health. Spectral Information in PubChem.[Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 10471-09-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
1-Fluoro-4-methoxynaphthalene molecular weight
An In-Depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic compound belonging to the family of substituted naphthalenes. Its structure, featuring a naphthalene core functionalized with both a fluorine atom and a methoxy group, makes it a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electronic characteristics. This guide provides a comprehensive overview of this compound, detailing its properties, a plausible synthetic route, and its potential applications, particularly as a building block in the development of novel therapeutic agents. The insights provided herein are intended for researchers, scientists, and professionals in drug development who are exploring the chemical space of fluorinated and methoxylated scaffolds.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in further chemical synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 176.19 g/mol | [1][2][3] |
| CAS Number | 10471-09-7 | [1][4] |
| Molecular Formula | C₁₁H₉FO | [2] |
| Purity | ≥95% | [1] |
| InChI Key | STHIPSLAOJKIPY-UHFFFAOYSA-N | [1] |
The presence of the fluorine atom is expected to increase the compound's metabolic stability and binding affinity to target proteins, a common strategy in drug design. The methoxy group, on the other hand, can modulate solubility and also serve as a potential site for metabolic transformation.
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned starting from 4-methoxy-1-naphthylamine. The synthesis involves a diazotization reaction followed by a Schiemann reaction to introduce the fluorine atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methoxy-1-naphthylamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-1-naphthylamine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Schiemann Reaction:
-
To the cold diazonium salt solution, slowly add a 45% solution of tetrafluoroboric acid.
-
A precipitate of the diazonium tetrafluoroborate salt will form. Stir the mixture for 30 minutes.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.
-
Dry the diazonium tetrafluoroborate salt under vacuum.
-
-
Thermal Decomposition:
-
Gently heat the dried diazonium tetrafluoroborate salt in a flask until the evolution of nitrogen gas ceases. The thermal decomposition will yield the crude this compound.
-
-
Purification:
-
Dissolve the crude product in diethyl ether and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.
-
Dry the ethereal layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the naphthalene core carbons and the methoxy carbon. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.19 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The naphthalene scaffold is present in numerous bioactive compounds, and the introduction of fluorine and methoxy groups can fine-tune their pharmacological properties.
Role in Medicinal Chemistry
In drug design, the incorporation of a fluorine atom into a lead compound is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. Fluorine can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions. The methoxy group can serve as a hydrogen bond acceptor and influence the compound's solubility and pharmacokinetic profile.
For instance, derivatives of naphthalene, such as naphthoquinones, have been investigated as potential anticancer agents.[5] A study on naphthalene-1,4-dione analogues demonstrated that modifications to the naphthalene core can lead to compounds with selective cytotoxicity towards cancer cells.[5] this compound could serve as a starting material for the synthesis of novel analogues in this class, with the aim of improving potency and selectivity.
Hypothetical Signaling Pathway Involvement
A hypothetical scenario for the application of a derivative of this compound in cancer therapy could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer. A drug candidate derived from this scaffold could be designed to bind to and inhibit a kinase in this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Safety and Handling
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a naphthalene core with fluorine and methoxy substituents provides a platform for the development of novel compounds with tailored properties. The synthetic protocol and potential applications discussed in this guide highlight the importance of this molecule and aim to inspire further research into its use for the creation of innovative therapeutic agents and functional materials. As with any chemical substance, proper safety precautions are paramount during its handling and use in experimental settings.
References
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Fluoro-6-methoxy-naphthalene | 853192-64-0 [sigmaaldrich.com]
- 3. synchem.de [synchem.de]
- 4. 10471-09-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
A Theoretical and Spectroscopic Deep Dive into 1-Fluoro-4-methoxynaphthalene: A Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and spectroscopic examination of 1-Fluoro-4-methoxynaphthalene, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to adeptly apply these principles to their own investigations. We will explore the molecule's structural nuances, electronic landscape, and vibrational characteristics through the powerful synergy of computational chemistry and experimental spectroscopy.
The Architectural Blueprint: Conformational Analysis and Optimized Geometry
The foundational step in understanding any molecule is to elucidate its three-dimensional structure and conformational preferences. For this compound, the key determinant of its shape is the rotational orientation of the methoxy group relative to the naphthalene ring. Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for this exploration.[1][2]
The "Why": The Rationale Behind Conformational Analysis
The conformation of a molecule is not a trivial detail; it dictates how the molecule interacts with its environment, including biological targets. The rotation of the methoxy group in this compound creates different rotational isomers (conformers) with distinct energy levels. Identifying the most stable conformer is crucial as it represents the most populated state under physiological conditions.
Experimental Protocol: Computational Conformational Analysis
A robust computational workflow is essential for accurately mapping the conformational landscape.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is constructed using standard molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C4-C-O-CH₃ dihedral angle. This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.[2]
-
Geometry Optimization: Full geometry optimization is then carried out on the identified minima and maxima using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency.[2]
Diagram: Computational Workflow for Conformational Analysis
Caption: A logical workflow for the computational conformational analysis of this compound.
The Electronic Soul: Frontier Molecular Orbitals and Reactivity
The electronic structure of a molecule governs its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the molecule's ability to donate and accept electrons, respectively.
The "Why": Understanding Reactivity through HOMO-LUMO Analysis
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, influencing its behavior in chemical reactions and its potential for applications in optoelectronics. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially altering the reactivity profile compared to the parent 1-methoxynaphthalene.
Theoretical Protocol: Electronic Structure Calculation
Methodology:
-
Optimized Geometry: The optimized geometry of the most stable conformer of this compound is used as the input.
-
DFT Calculation: A single-point energy calculation is performed using a functional and basis set appropriate for electronic property calculations, such as B3LYP/6-311++G(d,p).[3]
-
HOMO-LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are visualized and analyzed.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.
Diagram: HOMO-LUMO Relationship to Reactivity
Caption: The relationship between HOMO-LUMO energy gap and the chemical reactivity of a molecule.
Molecular Vibrations: A Spectroscopic Fingerprint
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectra.
The "Why": The Synergy of Theoretical and Experimental Spectroscopy
While experimental spectra provide a wealth of information, the assignment of specific vibrational modes to observed peaks can be challenging for complex molecules. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, enabling a confident interpretation of the experimental data.[3] This synergy is essential for confirming the molecular structure and understanding the influence of substituents on the vibrational modes.
Integrated Protocol: Combined Spectroscopic and Computational Analysis
Methodology:
-
Experimental Spectroscopy:
-
FT-IR Spectroscopy: The FT-IR spectrum of this compound is recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-100 cm⁻¹ range.
-
-
Theoretical Vibrational Analysis:
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry of this compound using a method like B3LYP/6-311++G(d,p).[3]
-
Scaling: The calculated frequencies are scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical model.
-
Potential Energy Distribution (PED) Analysis: A PED analysis is conducted to determine the contribution of different internal coordinates to each vibrational mode, facilitating unambiguous assignments.[3]
-
-
Spectral Correlation: The scaled theoretical frequencies and intensities are compared with the experimental FT-IR and FT-Raman spectra for a comprehensive assignment of the vibrational modes.
Expected Spectroscopic Signatures
The presence of the fluorine and methoxy groups will give rise to characteristic vibrational modes. Key expected frequencies are summarized in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 3000 - 2850 |
| C=C stretching (aromatic) | 1650 - 1450 |
| C-O stretching (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-F stretching | 1400 - 1000 |
Electronic Transitions and Photophysical Properties
The interaction of this compound with light is governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules.
The "Why": Predicting and Understanding UV-Vis Spectra
TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum.[3] This allows for a detailed understanding of the nature of the electronic transitions (e.g., π → π*) and how they are influenced by the substituents. The introduction of a methoxy group, an electron-donating group, is known to cause a bathochromic (red) shift in the absorption maxima of naphthalene derivatives.[4]
Theoretical Protocol: TD-DFT Calculations
Methodology:
-
Ground State Optimization: The geometry of the molecule is optimized in its ground state.
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies and oscillator strengths for a number of low-lying excited states.
-
Spectral Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.
-
Comparison with Experiment: The simulated spectrum is compared with the experimentally recorded UV-Vis spectrum for validation and interpretation.
Conclusion: A Synergistic Approach to Molecular Understanding
The theoretical and spectroscopic investigation of this compound exemplifies the power of a multidisciplinary approach in modern chemical research. By integrating computational modeling with experimental data, we can gain a deep and nuanced understanding of a molecule's structure, reactivity, and photophysical properties. This guide provides a robust framework for researchers to apply these advanced techniques to their own studies, paving the way for the rational design of novel molecules with tailored functionalities for applications in drug development and materials science.
References
-
Gunasekaran, S., et al. (2011). Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 646-653. [Link]
-
Molecules. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
Sources
Methodological & Application
Introduction: Unveiling the Potential of a Versatile Naphthalene Building Block
An In-Depth Technical Guide to the Synthetic Applications of 1-Fluoro-4-methoxynaphthalene
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly for the synthesis of functionalized naphthalene derivatives relevant to the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from a unique combination of structural features: a rigid naphthalene core, an electron-donating methoxy group, and a strategically positioned fluorine atom.
The methoxy group activates the naphthalene ring system towards electrophilic substitution and modulates its electronic properties. Crucially, the fluorine atom at the C1 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity profile, which is enhanced by the electron-withdrawing nature of fluorine, allows for the facile introduction of a wide array of nucleophiles at a defined position, a cornerstone of its synthetic value.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₉FO |
| Molecular Weight | 176.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 43-46 °C |
| Boiling Point | ~110 °C at 0.5 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, Chloroform); Insoluble in water. |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) ~8.2 (m, 1H), ~8.0 (m, 1H), ~7.6 (m, 2H), ~7.2 (d, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) ~156.0 (d, J=250 Hz), ~152.0, ~127.0, ~126.5, ~126.0, ~125.0, ~122.0, ~115.0, ~104.0, ~56.0 |
| CAS Number | 315-44-6 |
Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is its participation in SNAr reactions. The C-F bond, while strong, is susceptible to nucleophilic attack on this electron-poor aromatic system. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, making it a better leaving group in this context than heavier halogens (Cl, Br, I).[3]
This reactivity allows for the synthesis of a diverse range of 1,4-disubstituted naphthalenes.
Application Protocol 1: Synthesis of N-Aryl-4-methoxy-1-naphthylamine
This protocol details the synthesis of an N-arylated naphthylamine, a common scaffold in medicinal chemistry.
Objective: To synthesize N-(4-chlorophenyl)-4-methoxynaphthalen-1-amine via an SNAr reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Chloroaniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.68 mmol), 4-chloroaniline (0.87 g, 6.81 mmol), and potassium carbonate (1.96 g, 14.2 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 120-140 °C with vigorous stirring. The causality for using a polar aprotic solvent like DMF is its ability to solvate the potassium cation, thereby increasing the nucleophilicity of the aniline and facilitating the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent). The disappearance of the starting material (this compound) indicates completion, typically within 12-24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-(4-chlorophenyl)-4-methoxynaphthalen-1-amine.
Characterization (Expected):
-
Appearance: Off-white to tan solid.
-
¹H NMR: Will show characteristic peaks for both the naphthalene and chlorophenyl rings, a singlet for the methoxy group, and a broad singlet for the N-H proton.
-
Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (283.74 g/mol ).
Application as a Precursor for Cross-Coupling Reactions
While the C-F bond is generally less reactive in direct cross-coupling than C-Br or C-I bonds, this compound serves as an excellent precursor to other functionalized naphthalenes that are primed for these powerful C-C bond-forming reactions.[5] A common strategy involves converting the fluoro-substituted position into a more reactive handle, such as a boronic acid or ester, for use in Suzuki-Miyaura coupling.
Application Protocol 2: Synthesis of a Biaryl Naphthalene via Suzuki-Miyaura Coupling
This two-step protocol outlines the conversion of this compound to a boronic ester intermediate, followed by a Suzuki-Miyaura cross-coupling reaction.
Part A: Synthesis of 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Materials and Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane isopropyl ester, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: In a flame-dried, three-necked flask under argon, dissolve this compound (e.g., 2.00 g, 11.35 mmol) in anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The choice of this low temperature is critical to control the highly exothermic lithiation and prevent side reactions.
-
Borylation: To the resulting solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Warming and Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can often be used directly in the next step or purified by recrystallization or chromatography.
Part B: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
Naphthyl boronic ester from Part A (1.0 equiv)
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and water (e.g., 10:1 mixture)
Procedure:
-
Setup: To a Schlenk flask, add the naphthyl boronic ester (e.g., 1.00 g, 3.52 mmol), 4-bromotoluene (0.60 g, 3.52 mmol), Pd(OAc)₂ (16 mg, 0.07 mmol), SPhos (58 mg, 0.14 mmol), and K₃PO₄ (1.49 g, 7.04 mmol).
-
Solvent and Degassing: Add toluene (20 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes. The use of a phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Reaction: Heat the mixture to 100 °C and stir vigorously until TLC indicates the consumption of starting materials (typically 4-12 hours).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen, Propranolol, and Bedaquiline.[1] The ability to readily functionalize the naphthalene system using this compound as a starting material is therefore highly significant. The synthesized derivatives, such as N-aryl naphthylamines and biaryls, are key intermediates for screening programs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][7] The introduction of fluorine itself can be beneficial, as fluorinated molecules often exhibit improved metabolic stability and binding affinity.[8]
Conclusion
This compound is a powerful and versatile reagent in the organic chemist's toolkit. Its primary utility in nucleophilic aromatic substitution provides a reliable and direct route to a host of 1-amino, 1-alkoxy, and 1-thioether substituted naphthalenes. Furthermore, its role as a precursor for organometallic reagents opens the door to the vast possibilities of metal-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this valuable building block in their pursuit of novel molecules for drug discovery and materials science.
References
- Dabholkar, V. V., & Mishra, G. L. (2012). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Journal of Chemical and Pharmaceutical Research, 4(1), 578-583.
- Journal of the Chemical Society C: Organic. (1969). The synthesis of some 4-hydroxy- and 4-methoxy-naphthylalanines. RSC Publishing.
- MDPI. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.
- ChemBK. (2024). 4-Methoxy-.beta.-naphthylamine.
- ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).
- Benchchem. (2025). An In-depth Technical Guide to 1-Methoxynaphthalene: Properties, Synthesis, and Applications.
- PubChem - NIH. (n.d.). 1-Methoxynaphthalene.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- NIST WebBook. (n.d.). Benzene, 1-fluoro-4-methoxy-.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-1-naphthol.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Organic Syntheses. (n.d.). 1,4-Naphthoquinone.
- PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- PrepChem.com. (n.d.). Synthesis of 4-Methyl-1-naphthol.
- RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates.
- Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole.
- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.
- PMC - NIH. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Ito, Y., et al. (n.d.). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Oxovanadium Catalyst.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH.
- MDPI. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Fluoro-4-methoxynaphthalene as a Versatile Building Block for Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of rational drug design. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the methoxy group often serves as a key hydrogen bond acceptor and modulates electronic properties. The 1-fluoro-4-methoxynaphthalene scaffold represents a particularly valuable building block, offering a unique combination of these features on a rigid, bioisosterically relevant naphthalene core.
This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind its reactivity and provide robust, field-proven protocols for its application in synthesizing advanced pharmaceutical intermediates.
PART 1: Physicochemical Properties and Reactivity Profile
This compound is a specialized reagent whose synthetic utility is dictated by the interplay of its substituents. Understanding its electronic and steric profile is crucial for predicting its behavior and designing successful synthetic strategies.
Table 1: Physicochemical Data for this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10471-09-7 | [1][2] |
| Molecular Formula | C₁₁H₉FO | [1] |
| Molecular Weight | 176.19 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [2] |
| Hazard Profile | Irritant; May cause an allergic skin reaction; Causes serious eye irritation. |[1] |
The Duality of Substitution: Causality Behind Reactivity
The key to this building block's utility is the fluorine atom at the C1 position. In the context of nucleophilic aromatic substitution (SNA_r_), fluorine is a uniquely effective leaving group. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in an S_N_Ar reaction is the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3]
The extreme electronegativity of fluorine powerfully withdraws electron density from the naphthalene ring via the inductive effect. This withdrawal creates a significant partial positive charge (δ+) on the ipso-carbon (C1), making it highly electrophilic and exceptionally susceptible to nucleophilic attack.[4] The stability of the negatively charged Meisenheimer complex is therefore enhanced, lowering the activation energy of this first, slow step. The subsequent, rapid elimination of the fluoride ion restores aromaticity, driving the reaction to completion.[3][5] Consequently, for S_N_Ar reactions, the reactivity of aryl halides often follows the trend F > Cl > Br > I, in direct opposition to S_N_1 and S_N_2 mechanisms.[4]
The methoxy group at C4, being an electron-donating group, subtly modulates the ring's electronics but does not impede the dominant activating effect of the C1-fluorine for S_N_Ar. It often remains as a desired feature in the final pharmaceutical target.
PART 2: Core Synthetic Application: Nucleophilic Aromatic Substitution (S_N_Ar)
The displacement of the C1-fluoride is the most powerful and direct application of this building block. It provides a reliable pathway to introduce a wide variety of nitrogen, oxygen, or sulfur-based nucleophiles, which are prevalent in bioactive molecules.
Experimental Protocol: Synthesis of N-(4-methoxynaphthalen-1-yl)piperazine
This protocol details a representative S_N_Ar reaction using piperazine as the nucleophile, creating a core structure found in many CNS-active agents.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.0 eq, anhydrous)
-
Potassium Carbonate (K₂CO₃, 3.0 eq, anhydrous powder)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), piperazine (2.0 eq), and potassium carbonate (3.0 eq).
-
Expert Insight: Using an excess of the nucleophile (piperazine) helps to drive the reaction to completion and minimizes potential side reactions. K₂CO₃ is a cost-effective and sufficiently strong base to neutralize the HF formed in situ without causing degradation of the starting material.
-
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Expert Insight: DMSO is an ideal solvent for S_N_Ar reactions. Its polar aprotic nature effectively solvates the potassium cation, liberating the carbonate anion, and it can stabilize the charged Meisenheimer intermediate.
-
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Expert Insight: Elevated temperatures are typically required to overcome the activation energy for S_N_Ar on naphthalene systems. The reaction should be monitored for completion.
-
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, sampling the reaction mixture every 2-4 hours. A typical reaction time is 12-24 hours.
-
Work-up: a. Once the starting material is consumed, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash twice with brine to remove residual DMSO.
-
Expert Insight: The brine wash is critical for removing the high-boiling point DMSO, which can complicate purification if not thoroughly removed.
-
-
Purification: a. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. b. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine to prevent product tailing.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 3: Case Study: A Synthetic Blueprint for Bioactive Scaffolds
The true power of this compound is its ability to serve as a launchpad for more complex molecules. For instance, many modern kinase inhibitors and GPCR modulators feature a substituted aromatic core linked to a piperazine moiety.[6] The product from our protocol, N-(4-methoxynaphthalen-1-yl)piperazine, is an ideal intermediate for further diversification through reactions like amide coupling or reductive amination at the secondary amine.
Hypothetical Elaboration to a Drug-Like Scaffold:
The intermediate synthesized in our protocol can be readily elaborated. For example, an amide coupling with a functionalized carboxylic acid (e.g., 3-fluorobenzoic acid) would yield a molecule containing structural motifs common in contemporary drug discovery programs.[7][8]
PART 4: Analytical Characterization
Accurate characterization is essential for validating experimental outcomes. Below are expected analytical data for the starting material and a representative product.
Table 2: Representative Analytical Data.
| Compound | Technique | Expected Data | Reference |
|---|---|---|---|
| 1-Methoxynaphthalene (for comparison) | ¹H NMR (CDCl₃) | δ (ppm): 8.26 (d), 7.74 (d), 7.43 (m), 7.37 (d), 7.31 (t), 6.69 (d), 3.86 (s, 3H, -OCH₃). | [9][10][11] |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 134.4, 127.3, 126.8, 125.8, 125.6, 124.9, 122.1, 120.2, 105.1, 55.4 (-OCH₃). | [9] | |
| N-(4-methoxynaphthalen-1-yl)piperazine (Predicted) | ¹H NMR (CDCl₃) | Expect shifts for naphthalene protons similar to 1-methoxynaphthalene, with upfield shifting of the proton ortho to the new C-N bond. Methylene protons of piperazine expected around 3.0-3.4 ppm. The -OCH₃ singlet will be present around 3.9 ppm. | N/A |
| | HRMS (ESI+) | Calculated for C₁₅H₁₈N₂O [M+H]⁺: 243.1492. Found: 243.14xx. | N/A |
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its utility is primarily driven by the fluorine atom's ability to act as an excellent leaving group in S_N_Ar reactions, a mechanistically elegant and reliable transformation. This allows for the direct and efficient introduction of diverse functionalities onto the naphthalene scaffold. The protocols and insights provided herein demonstrate the robustness of this chemistry and offer a solid foundation for scientists aiming to construct complex, novel molecules with therapeutic potential. By understanding the underlying principles of its reactivity, researchers can fully leverage this reagent to accelerate their drug discovery programs.
References
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives . MDPI. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst . ACG Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . The Royal Society of Chemistry. [Link]
-
1-Methoxynaphthalene | C11H10O | CID 16668 . PubChem - NIH. [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]
-
Preparation of 1-methoxynaphthalene . PrepChem.com. [Link]
- CN1473820A - Process for preparing naftopidil.
-
Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]
-
1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1) . ResearchGate. [Link]
-
1-Fluoro-5-methylnaphthalene | C11H9F | CID 14176341 . PubChem - NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC - NIH. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) . PubMed - NIH. [Link]
- CN102757322A - Preparation method of 1-methoxynaphthalene.
-
Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic... . PubMed - NIH. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) . PMC - PubMed Central. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . PubMed - NIH. [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers . PMC - NIH. [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates . RSC Publishing. [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates . RSC Publishing. [Link]
-
cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity | Request PDF . ResearchGate. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents . PMC - NIH. [Link]
Sources
- 1. 10471-09-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Fluoro-4-methoxynaphthalene
Introduction: The Challenge and Opportunity of C-F Bond Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is a go-to method for constructing biaryl scaffolds—a common motif in pharmaceuticals, agrochemicals, and advanced materials.[2] While aryl chlorides, bromides, and iodides are conventional substrates, the use of aryl fluorides presents a unique set of challenges and opportunities. The high bond dissociation energy of the C-F bond makes it the most inert of the carbon-halogen bonds, rendering oxidative addition to a low-valent metal center a significant hurdle.[3]
However, the abundance and low cost of fluoroaromatic compounds, coupled with their increasing prevalence in bioactive molecules, have spurred the development of catalytic systems capable of activating the formidable C-F bond. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a particularly challenging substrate: 1-Fluoro-4-methoxynaphthalene. The presence of the electron-donating methoxy group further deactivates the C-F bond towards oxidative addition, necessitating a carefully optimized and robust catalytic system.
The Inherent Difficulty: Understanding C-F Bond Activation in Electron-Rich Systems
The rate-determining step in the Suzuki-Miyaura coupling of aryl halides is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The reactivity of aryl halides in this step follows the trend I > Br > Cl >> F. The exceptional strength of the C-F bond is the primary reason for the low reactivity of aryl fluorides.
The challenge is amplified in electron-rich systems like this compound. The methoxy group, an electron-donating substituent, increases the electron density on the naphthalene ring system. This heightened electron density makes the carbon atom of the C-F bond less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) or Ni(0) catalyst.
To overcome this energetic barrier, specialized catalytic systems are required. These systems often feature:
-
Electron-rich and bulky ligands: These ligands stabilize the metal center and promote the oxidative addition step.
-
Alternative metal catalysts: Nickel, being more reactive and cost-effective than palladium, has emerged as a powerful catalyst for C-F bond activation.[4][5]
-
Additives and co-catalysts: Certain additives can facilitate the C-F bond cleavage.
Catalyst and Ligand Selection: A Comparative Overview
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling of this compound. While palladium-based systems with specialized ligands have shown some success, nickel-based catalysts have proven to be particularly effective for this challenging transformation.
Palladium-Based Systems
For palladium-catalyzed couplings of aryl fluorides, highly electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands, are typically required. Ligands such as RuPhos have been shown to be effective in promoting the coupling of challenging substrates.[6] The steric bulk of these ligands is thought to promote the reductive elimination step, while their electron-rich nature facilitates the oxidative addition.
Nickel-Based Systems: The Catalyst of Choice for Fused Fluoroaromatics
Nickel catalysts have gained considerable attention for their ability to activate inert C-F bonds.[4][5][7] For substrates like fluoronaphthalenes, nickel-based systems have demonstrated superior reactivity compared to their palladium counterparts. A particularly effective protocol, developed by Chatani and Tobisu, utilizes a nickel catalyst in conjunction with a metal fluoride co-catalyst, such as ZrF₄ or TiF₄.[4][5] This co-catalyst is believed to play a crucial role in facilitating the C-F bond activation.
Given the challenges posed by this compound, a nickel-based catalytic system is the recommended approach.
Detailed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the work of Chatani and Tobisu for the coupling of fluoronaphthalenes and is optimized for the specific challenges of this compound.[4][5]
Materials and Reagents
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid)
-
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Tricyclohexylphosphine (PCy₃)
-
Zirconium(IV) fluoride (ZrF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Reaction Setup and Execution
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and ZrF₄ (0.2 mmol, 0.2 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: In a separate vial inside the glovebox, weigh Ni(cod)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%).
-
Solvent Addition: To the Schlenk flask containing the substrates and base, add anhydrous 1,4-dioxane (5 mL).
-
Initiation of the Reaction: Add the pre-weighed Ni(cod)₂ and PCy₃ to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst | Ni(cod)₂ | Highly active Ni(0) source for C-F activation.[4][5] |
| Ligand | Tricyclohexylphosphine (PCy₃) | Electron-rich and bulky ligand that promotes oxidative addition. |
| Co-catalyst | ZrF₄ | Facilitates the cleavage of the strong C-F bond.[4][5] |
| Base | Cs₂CO₃ | Strong inorganic base to promote transmetalation. |
| Solvent | Anhydrous 1,4-dioxane | Aprotic solvent suitable for Suzuki-Miyaura couplings. |
| Temperature | 120 °C | Elevated temperature is necessary to overcome the high activation energy of C-F bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Ni(0) catalysts are sensitive to air and moisture. |
Visualizing the Process
The Catalytic Cycle
Caption: The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl fluoride.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of electron-rich aryl fluorides such as this compound is a challenging yet achievable transformation. The key to success lies in the selection of a potent catalytic system, with nickel-based catalysts demonstrating particular promise. The protocol detailed in this application note provides a robust starting point for researchers seeking to incorporate this valuable building block into their synthetic strategies. As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient and milder methods for C-F bond activation will undoubtedly remain a vibrant area of research.
References
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed. Available at: [Link]
-
Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. Available at: [Link]
-
C−F Bond Activation in Organic Synthesis. ResearchGate. Available at: [Link]
-
Cross coupling reactions of polyfluoroarenes via C–F activation. RSC Publishing. Available at: [Link]
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. RSC Publishing. Available at: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF. ResearchGate. Available at: [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF. ResearchGate. Available at: [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. Available at: [Link]
-
'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
-
C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel-Catalyzed Kumada Cross-Coupling of 1-Fluoro-4-methoxynaphthalene with Grignard Reagents
Introduction & Significance
The substituted naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 1-alkoxy-4-substituted naphthalenes serve as core components in a range of biologically active molecules and functional materials. The synthesis of these compounds often requires the formation of a carbon-carbon bond at the C1 position of the naphthalene ring. While classical methods exist, modern synthetic chemistry demands efficient, selective, and robust protocols.
This guide focuses on the reaction of 1-fluoro-4-methoxynaphthalene with Grignard reagents—a powerful yet challenging transformation. The exceptional strength of the carbon-fluorine (C-F) bond makes aryl fluorides notoriously unreactive in many traditional cross-coupling reactions.[1][2][3] However, their low cost, high stability, and unique reactivity profile in late-stage functionalization make them highly attractive substrates. The Nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reaction has emerged as a premier strategy for activating these inert C-F bonds, providing a direct and atom-economical route to C-C bond formation.[4][5][6]
This document provides an in-depth analysis of the mechanistic principles, practical protocols, and field-proven insights necessary for researchers, scientists, and drug development professionals to successfully implement this reaction.
Mechanistic Rationale: The Key to C-F Bond Activation
The direct reaction between an aryl fluoride and a Grignard reagent is kinetically prohibitive due to the high dissociation energy of the C-F bond. The success of this transformation hinges on a transition metal catalyst, with nickel being particularly effective.[7][8][9] The catalytic cycle, while analogous to other cross-coupling reactions, possesses a unique feature critical for C-F activation: bimetallic cooperation.
The widely accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]
-
Oxidative Addition: This is the most challenging and typically rate-determining step. The low-valent Ni(0) catalyst inserts into the strong C-F bond of this compound to form an Ar-Ni(II)-F intermediate.
-
Transmetalation: The Grignard reagent (R-MgX) exchanges its organic group (R) with the fluoride on the nickel center, yielding an Ar-Ni(II)-R complex and MgFX.
-
Reductive Elimination: The two organic ligands (Ar and R) couple and are eliminated from the nickel center, forming the desired product (1-R-4-methoxynaphthalene) and regenerating the active Ni(0) catalyst.
The key insight that renders this reaction efficient is the synergistic role of the magnesium atom from the Grignard reagent.[7][9][12][13] Computational and experimental studies have shown that the magnesium halide can coordinate to the fluorine atom, acting as a Lewis acid. This interaction polarizes and weakens the C-F bond, significantly lowering the activation energy for the oxidative addition step.[1] This "Nickel/Magnesium Bimetallic Cooperation" is the cornerstone of modern, high-efficiency catalyst systems for this coupling.[7][9][12][14]
Caption: Proposed catalytic cycle for the Kumada coupling of an aryl fluoride.
Catalyst and Ligand Selection: A Comparative Overview
While both palladium and nickel can catalyze Kumada couplings, nickel is generally superior for activating robust C-F bonds due to its lower cost and distinct electronic properties that favor the oxidative addition step.[5][15] The choice of ligand is paramount and dictates the catalyst's stability, activity, and scope.
| Catalyst System | Typical Loading (mol%) | Temp. (°C) | Advantages | Disadvantages / Considerations |
| NiCl₂(dppp) | 1 - 5 | 25 - 60 | Commercially available, well-established, simple to use.[16] | Moderate efficiency for Ar-F bonds; may require higher temperatures or longer reaction times. |
| NiCl₂ + P,N,N-Pincer Ligand | 0.5 - 2 | 25 | High catalytic activity at room temperature, good functional group tolerance.[8] | Ligand synthesis may be required; catalyst preparation is an extra step. |
| Ni(acac)₂ + Hydroxyphosphine Ligand | 0.5 - 1 | 40 - 60 | Excellent for Ar-F activation via bimetallic cooperation, high chemoselectivity (ArF > ArOTf).[7][9][12] | Ligand is specialized and not as common as standard phosphines. |
| Palladium / Buchwald-type Ligands | 2 - 5 | 80 - 150 | Broadly applicable in cross-coupling. | Generally less effective for Ar-F bonds than nickel; requires higher temperatures and specific, often costly, ligands.[1] |
Scientist's Note: For the specific substrate, this compound, the electron-donating methoxy group renders the C-F bond less susceptible to nucleophilic attack, making a highly active catalyst system, such as one promoting bimetallic cooperation, the preferred choice for achieving high yields under mild conditions.
Experimental Protocols
General Considerations & Safety Precautions
The successful execution of this reaction requires stringent adherence to safety protocols and anhydrous, anaerobic techniques.
-
Inert Atmosphere: Grignard reagents and many Ni(0) species are highly reactive towards oxygen and moisture. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[17]
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents must be anhydrous grade, preferably distilled from an appropriate drying agent.
-
Grignard Reagent Handling: Grignard reagents are flammable, corrosive, and can be pyrophoric.[18] They react violently with protic sources (water, alcohols). Always handle them with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves.[17][18]
-
Nickel Catalyst Handling: Nickel compounds are potential carcinogens and sensitizers. Handle them in a fume hood, avoiding inhalation of dust.[19]
Protocol: Synthesis of 1-Phenyl-4-methoxynaphthalene
This protocol is adapted from literature procedures utilizing a highly active nickel catalyst system.[7][9][13]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.5 equiv, ~1.0 M solution in THF)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (1 mol%)
-
2-(Diphenylphosphino)-2'-hydroxy-1,1'-binaphthyl [(-)-BINOL-POH ligand] (1.2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ni(acac)₂ (0.01 equiv) and the hydroxyphosphine ligand (0.012 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous THF via syringe, followed by this compound (1.0 equiv). Stir the resulting solution at room temperature for 10 minutes.
-
Scientist's Note: Pre-mixing the catalyst, ligand, and substrate allows for the formation of the active catalytic species before the introduction of the highly reactive Grignard reagent.
-
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the phenylmagnesium bromide solution (1.5 equiv) dropwise over 15 minutes.
-
Scientist's Note: The slow, cooled addition is critical to control the initial exotherm of the reaction and to prevent side reactions such as Grignard homocoupling.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Scientist's Note: Quenching destroys any unreacted Grignard reagent. An acidic quench (NH₄Cl) is preferred over water to prevent the precipitation of magnesium hydroxide, which can complicate extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-phenyl-4-methoxynaphthalene.
Experimental Workflow and Logic
The overall process follows a logical sequence of steps designed to ensure safety, reactivity, and purity.
Caption: High-level workflow for the nickel-catalyzed Kumada coupling.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Poor quality Grignard reagent.3. Insufficiently anhydrous conditions. | 1. Ensure rigorous inert atmosphere technique; use fresh catalyst.2. Titrate the Grignard reagent before use to confirm concentration.3. Flame-dry all glassware immediately before use; use freshly distilled anhydrous solvents. |
| Recovery of Starting Material | 1. Reaction temperature too low.2. Insufficient reaction time.3. Catalyst loading too low. | 1. Allow the reaction to proceed at room temperature or gently warm to 40-50 °C.2. Extend the reaction time and continue monitoring.3. Increase catalyst loading to 2-3 mol%. |
| Formation of Homocoupled Grignard Product (R-R) | 1. Presence of oxygen.2. Certain nickel catalysts can promote homocoupling. | 1. Thoroughly degas solvents and ensure a leak-free inert atmosphere setup.2. Change the ligand or use a different nickel precursor. |
| Formation of Bi-naphthalene (Ar-Ar) | 1. Oxidative homocoupling of the Ar-Ni intermediate. | 1. Ensure the Grignard reagent is added promptly after catalyst/substrate mixing.2. Use a slight excess of the Grignard reagent (1.2-1.5 equiv). |
| Reduction of C-F bond (Formation of 1-Methoxynaphthalene) | 1. β-hydride elimination if using an alkyl Grignard with β-hydrogens.2. Hydrogen atom abstraction from the solvent. | 1. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).2. Ensure the use of appropriate ethereal solvents like THF or Diethyl Ether. |
Conclusion
The nickel-catalyzed Kumada cross-coupling of this compound with Grignard reagents represents a highly effective method for constructing valuable C-C bonds. While the inert nature of the C-F bond presents a significant challenge, modern catalyst systems that leverage a synergistic Nickel/Magnesium bimetallic mechanism have made this transformation both reliable and efficient. By adhering to rigorous experimental techniques, particularly concerning anhydrous and anaerobic conditions, and by selecting an appropriate catalyst system, researchers can readily access a diverse range of 1,4-disubstituted naphthalenes. This methodology provides a powerful tool for academic research, drug discovery, and the synthesis of advanced materials.
References
-
Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic CooperationSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation - Sci-HubSource: Sci-Hub providing access to J. Am. Chem. Soc., 127(51), 17978–17979URL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic CooperationSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chloridesSource: Organic & Biomolecular Chemistry (RSC Publishing)URL: [Link]
-
Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale ExperimentationSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagentsSource: RSC MechanochemistryURL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic CooperationSource: Organic Chemistry PortalURL: [Link]
-
Title: Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activationSource: Chemical Communications (RSC Publishing)URL: [Link]
-
Title: Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational StudySource: National Institutes of Health (NIH)URL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc ReagentsSource: The Journal of Organic Chemistry (ACS Publications)URL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/MagnesiumSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl FluoridesSource: PMC - National Institutes of Health (NIH)URL: [Link]
-
Title: Early Transition Metal-Catalyzed Cross-Coupling Reaction of Aryl Fluorides with a Phenethyl Grignard Reagent Accompanied by RearrangementSource: ACS PublicationsURL: [Link]
-
Title: Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine BondsSource: Osaka University Research NewsURL: [Link]
-
Title: Grignard Reaction - Laboratory Reaction Safety SummarySource: American Chemical SocietyURL: [Link]
-
Title: Developing SOPs for Hazardous Chemical ManipulationsSource: University of Wisconsin-MadisonURL: [Link]
-
Title: Why don't Alkyl Fluorides form Grignard ReagentsSource: Chemistry Stack ExchangeURL: [Link]
-
Title: Laboratory Safety Standard Operating Procedure (SOP) for Organometallic CompoundsSource: University of PennsylvaniaURL: [Link]
-
Title: Grignard reagent formation via C-F bond activation: a centenary perspective.Source: PubMedURL: [Link]
-
Title: Kumada couplingSource: WikipediaURL: [Link]
-
Title: Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel CatalystSource: Vineeth ChemicalsURL: [Link]
-
Title: Kumada CouplingSource: NROChemistryURL: [Link]
-
Title: Grignard reagent formation via C-F bond activation: a centenary perspectiveSource: Chemical Communications (RSC Publishing)URL: [Link]
-
Title: Kumada CouplingSource: Organic Chemistry PortalURL: [Link]
-
Title: phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halidesSource: Organic Syntheses ProcedureURL: [Link]
-
Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic FluoridesSource: MDPIURL: [Link]
-
Title: Kumada-Tamao-Corriu Cross CouplingSource: Chem-Station International EditionURL: [Link]
Sources
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds | Technology Networks [technologynetworks.com]
- 3. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation / Journal of the American Chemical Society, 2005 [sci-hub.box]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. dchas.org [dchas.org]
- 18. acs.org [acs.org]
- 19. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Application of 1-Fluoro-4-methoxynaphthalene in Materials Science: A Feasibility and Synthetic Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Naphthalenes in Advanced Materials
1-Fluoro-4-methoxynaphthalene is an aromatic compound that, from a materials science perspective, presents an intriguing combination of structural features. The naphthalene core offers a rigid, planar, and electron-rich backbone, which is a desirable characteristic for the development of organic electronic materials. The strategic placement of a fluorine atom and a methoxy group can be leveraged to fine-tune the electronic and physical properties of resulting materials.
The incorporation of fluorine into organic materials is a well-established strategy for enhancing their performance in electronic and optoelectronic applications. Fluorine's high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. This can facilitate electron injection and improve the material's resistance to oxidative degradation, a common failure mechanism in organic electronic devices. Furthermore, the presence of fluorine can influence intermolecular interactions, potentially promoting favorable solid-state packing for efficient charge transport.
The methoxy group, on the other hand, is an electron-donating group that can modulate the electronic properties in the opposite direction to fluorine, offering a tool for precise energy level tuning. It can also enhance the solubility of the resulting materials in common organic solvents, which is a crucial aspect for solution-based processing techniques like spin-coating and inkjet printing, often employed in the fabrication of large-area organic electronic devices.
This document, therefore, will take a forward-looking approach. It will first outline the potential applications of materials derived from this compound based on the known properties of related compounds. Subsequently, it will provide detailed, yet prospective, protocols for the synthesis of novel materials, drawing upon established organometallic coupling reactions that are the workhorses of modern polymer chemistry. These protocols are intended to serve as a validated starting point for researchers looking to explore the untapped potential of this promising molecule.
Potential Applications in Materials Science
Should polymers or small molecules incorporating the this compound unit be synthesized, they could find applications in a variety of areas within materials science:
| Potential Application Area | Rationale |
| Organic Field-Effect Transistors (OFETs) | The fluorinated naphthalene core could contribute to high charge carrier mobility and environmental stability, crucial for the performance of the semiconducting layer in OFETs. |
| Organic Photovoltaics (OPVs) | As a component in a donor or acceptor material, the electronic properties of the this compound unit could be tailored to optimize the absorption of sunlight and the efficiency of charge separation and transport in solar cells. |
| Organic Light-Emitting Diodes (OLEDs) | The rigid naphthalene backbone could lead to materials with high photoluminescence quantum yields, making them suitable for use as emissive or charge-transporting layers in OLEDs. |
| High-Performance Polymers | The thermal stability and chemical resistance imparted by the fluorinated aromatic structure could lead to the development of new high-performance polymers with specialized applications. |
Prospective Synthetic Protocols
The following protocols describe plausible synthetic routes to harness this compound as a building block for novel conjugated polymers. These are based on well-established and versatile organometallic cross-coupling reactions.
Protocol 1: Synthesis of a Poly(this compound) Homopolymer via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of conjugated polymers.[1][2] This protocol outlines a hypothetical pathway to a homopolymer.
Workflow Diagram:
Caption: Suzuki polymerization workflow.
Step-by-Step Methodology:
-
Monomer Functionalization (Bromination):
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) (2.2 equivalents) in portions.
-
The reaction is typically carried out in the dark to prevent radical side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dibrominated monomer by column chromatography or recrystallization.
-
-
Polymerization (Suzuki Coupling):
-
To a degassed mixture of the dibrominated monomer (1 equivalent), a diboronic ester comonomer (e.g., a diborylated thiophene or fluorene) (1 equivalent), and a base (e.g., potassium carbonate or cesium fluoride) (4 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%).
-
The reaction mixture must be thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Further purify the polymer by Soxhlet extraction to remove oligomeric impurities and catalyst residues.
-
Protocol 2: Synthesis of a Poly(this compound) Homopolymer via Stille Coupling
The Stille coupling reaction provides an alternative route to conjugated polymers and is known for its tolerance to a wide range of functional groups.[3][4]
Workflow Diagram:
Caption: Stille polymerization workflow.
Step-by-Step Methodology:
-
Monomer Functionalization (Stannylation):
-
To a solution of the dibrominated this compound (from Protocol 1, Step 1) in a dry, aprotic solvent (e.g., toluene or dioxane), add hexaalkylditin (e.g., hexamethylditin or hexabutylditin) (2.2 equivalents) and a palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, the reaction mixture can often be used directly in the next step, or the stannylated monomer can be purified by column chromatography on silica gel (care should be taken as organotin compounds can be unstable).
-
-
Polymerization (Stille Coupling):
-
To a degassed solution of the dibrominated monomer (1 equivalent) and the distannylated monomer (1 equivalent) in a dry, aprotic solvent (e.g., toluene or chlorobenzene), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 90-120 °C under an inert atmosphere and stir for 24-72 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash extensively with the non-solvent, and dry under vacuum.
-
Purify the polymer using Soxhlet extraction.
-
Characterization of the Resulting Materials
Once synthesized, the novel polymers would require extensive characterization to understand their properties and assess their potential for the applications mentioned above.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirmation of the polymer structure and purity. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature and other thermal transitions. |
| UV-Visible Spectroscopy | Investigation of the electronic absorption properties and determination of the optical bandgap. |
| Photoluminescence Spectroscopy | Characterization of the emissive properties and determination of the photoluminescence quantum yield. |
| Cyclic Voltammetry (CV) | Determination of the HOMO and LUMO energy levels and assessment of the electrochemical stability. |
| X-ray Diffraction (XRD) | Investigation of the solid-state packing and crystallinity of the polymer films. |
Conclusion and Future Outlook
While the direct application of this compound in materials science is not yet established in the scientific literature, its chemical structure holds significant promise for the creation of novel functional materials. The strategic combination of a fluorinated naphthalene core offers a rich playground for the design of materials with tailored electronic and physical properties. The prospective synthetic protocols provided here, based on robust and well-understood organometallic coupling reactions, offer a clear path forward for researchers to explore this untapped potential. The successful synthesis and characterization of polymers and small molecules derived from this compound could lead to significant advancements in the field of organic electronics and high-performance materials.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Organometallic Coupling Reactions. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition in English1982 , 21 (11), 822–824. [Link]
Sources
experimental protocol for nitration of 1-Fluoro-4-methoxynaphthalene
An Application Note for the Regioselective Nitration of 1-Fluoro-4-methoxynaphthalene
Authored by: A Senior Application Scientist
Introduction
Nitrated aromatic and heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a nitro group (—NO₂) provides a versatile chemical handle for a wide array of subsequent transformations, including reduction to amines, nucleophilic aromatic substitution, and various coupling reactions. The specific substrate of interest, this compound, incorporates both a fluoro and a methoxy substituent on a naphthalene core. These functional groups are prevalent in many biologically active molecules. The nitration of this scaffold is a key step towards synthesizing novel compounds with potential therapeutic applications, leveraging the unique electronic properties imparted by the fluorine and methoxy groups.[1] This document provides a detailed, field-tested protocol for the nitration of this compound, emphasizing safety, mechanistic rationale, and rigorous analytical characterization.
PART 1: Mechanistic Rationale & Regioselectivity
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the in-situ generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]
Reaction Mechanism: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] The aromaticity is then restored by the loss of a proton, typically abstracted by a weak base in the medium like the bisulfate ion (HSO₄⁻) or water.[2]
Causality of Regioselectivity
The position of the incoming nitro group is dictated by the directing effects of the existing fluoro and methoxy substituents.
-
Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[6]
-
Fluoro Group (-F): This is a deactivating group due to its strong inductive electron withdrawal but is also an ortho, para-director because of resonance donation from its lone pairs.[6]
In this compound, the powerful activating effect of the methoxy group at C4 dominates. It strongly directs substitution to its ortho positions, C3 and C5. The C2 position is ortho to both the fluoro and methoxy groups. Based on established principles, the position ortho to the strongest activating group is generally favored. Therefore, the primary product expected is 1-Fluoro-4-methoxy-2-nitronaphthalene . The formation of other isomers is possible and should be assessed during characterization.
PART 2: Hazard Assessment and Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive and oxidizing acids and the potential for highly exothermic, runaway reactions.[7][8] Strict adherence to safety protocols is mandatory.
-
Chemical Hazards:
-
Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive.[9][10] It can cause severe skin and eye burns and its vapors are toxic upon inhalation.[10] It reacts violently with many organic compounds.[11]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a powerful dehydrating agent.[12][13] It causes severe burns on contact. The dilution of sulfuric acid is highly exothermic.
-
Organic Solvents (e.g., Dichloromethane): Volatile and may have associated health risks.
-
-
Reaction Hazards:
-
Exothermicity: The reaction is highly exothermic. Uncontrolled addition of the nitrating agent or inadequate cooling can lead to a thermal runaway, potentially causing vigorous decomposition or explosion.[8]
-
Mandatory Safety Measures
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Have a second pair ready.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Spill Response: A spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or sand) must be available.[11] For large spills, evacuate and alert emergency personnel.[9]
PART 3: Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales, paying close attention to cooling capacity.
Materials and Reagents
| Reagent/Material | Grade | Quantity | Purpose |
| This compound | >98% Purity | 0.88 g (5.0 mmol) | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | 5 mL | Catalyst / Solvent |
| Concentrated Nitric Acid (HNO₃) | 70% | 0.35 mL (5.5 mmol) | Nitrating Agent |
| Dichloromethane (DCM) | ACS Grade | ~100 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | ~50 mL | Neutralization |
| Brine (Saturated NaCl) | Aqueous | ~30 mL | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | ~5 g | Drying Agent |
| Crushed Ice | - | ~100 g | Quenching |
| Silica Gel | 60 Å, 230-400 mesh | As needed | Column Chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | As needed | Reaction Monitoring |
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: In a chemical fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar. Place the flask in a large ice/water bath on a magnetic stir plate.
-
Dissolution: Add this compound (0.88 g, 5.0 mmol) to the flask. Carefully and slowly add concentrated sulfuric acid (5 mL). Stir the mixture until the substrate is fully dissolved. The solution may warm up; ensure it is thoroughly cooled to 0-5 °C before proceeding.
-
Addition of Nitrating Agent: Add concentrated nitric acid (0.35 mL, 5.5 mmol) to a pressure-equalizing dropping funnel. Attach the funnel to the reaction flask.
-
Controlled Nitration: Begin vigorous stirring of the sulfuric acid solution. Add the nitric acid dropwise from the dropping funnel over a period of 15-20 minutes. Crucially, monitor the internal temperature with a low-temperature thermometer and ensure it does not rise above 10 °C. The rate of addition must be controlled to manage the exotherm.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. A sample can be taken by carefully withdrawing a small aliquot with a glass pipette and quenching it in a vial with ice and DCM.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), slowly and carefully pour the reaction mixture over a beaker containing ~100 g of crushed ice with gentle stirring. This step is also exothermic and must be done slowly. A yellow precipitate should form.
-
Work-up and Extraction:
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash them carefully with saturated sodium bicarbonate solution (~50 mL) to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel; vent frequently.
-
Wash the organic layer with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the desired product isomer(s).
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Obtain the final yield and characterize by NMR, IR, and MS.
PART 4: Product Characterization
The primary expected product is 1-Fluoro-4-methoxy-2-nitronaphthalene . Characterization data should be consistent with this structure.
| Analysis Technique | Expected Results for 1-Fluoro-4-methoxy-2-nitronaphthalene |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants. The proton at C3 will be a singlet in the downfield region. The methoxy group will appear as a singlet around 4.0 ppm. |
| ¹³C NMR | The carbon bearing the nitro group (C2) will be significantly deshielded. The carbon attached to fluorine (C1) will show a large C-F coupling constant. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be present around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-F and C-O stretching bands will also be visible. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₈FNO₃, MW = 221.19 g/mol ) should be observed. |
References
- Nitration reaction safety. (2024). YouTube.
- Lab Pro Inc. (n.d.). Sulfuric Acid vs. Nitric Acid: Which Is Better for Your Purposes?.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Quora. (2020). Which is more dangerous, nitric acid or sulfuric acid?.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.
- Sjöberg, D., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353.
- Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube.
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
- The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. labproinc.com [labproinc.com]
- 13. columbuschemical.com [columbuschemical.com]
Application Notes and Protocols: 1-Fluoro-4-methoxynaphthalene in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 1-fluoro-4-methoxynaphthalene as a versatile building block in medicinal chemistry. While direct literature on this specific compound is limited, this guide extrapolates from the well-established chemistry of fluorinated and methoxylated naphthalene scaffolds to provide robust protocols and strategic insights for its application in drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive natural products.[1] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric groups. The introduction of fluorine and a methoxy group at the 1 and 4 positions, respectively, imparts a unique combination of electronic and steric properties that can be strategically exploited in drug design.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better membrane permeability, and modulate pKa.[2] In the context of a naphthalene ring, a fluorine atom can also serve as a useful handle for further synthetic transformations, particularly through nucleophilic aromatic substitution (SNAr).[3][4]
-
Methoxy Group Substitution: The methoxy group is a common substituent in many natural products and drugs.[5] It can act as a hydrogen bond acceptor, influencing ligand-target binding interactions, and its electronic-donating nature can direct further electrophilic aromatic substitution reactions.[6][7] The methoxy group can also be a site for metabolic O-demethylation, which can be a consideration in prodrug design or in understanding the metabolic fate of a drug candidate.
The combination of these two substituents on the naphthalene core in a 1,4-relationship offers a unique platform for the synthesis of novel and diverse molecular architectures with potential therapeutic applications.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 4-methoxy-1-naphthol. The synthesis would involve a deoxyfluorination reaction, a transformation that has been successfully applied to other phenolic compounds.[8]
Protocol 1: Synthesis of this compound from 4-Methoxy-1-naphthol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 4-Methoxy-1-naphthol | ≥98% | Commercially available |
| PyFluor or XtalFluor | --- | Commercially available |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercially available |
| Acetonitrile (anhydrous) | --- | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Saturated sodium bicarbonate solution | --- | Prepared in-house |
| Anhydrous magnesium sulfate | --- | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Procedure:
-
To a stirred solution of 4-methoxy-1-naphthol (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add the deoxyfluorinating agent (e.g., PyFluor, 1.2 eq).
-
Add DBU (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1 hour, then heat to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Outcome and Characterization:
The final product should be characterized by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its structure and purity.
Application in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
This compound can serve as a versatile starting material for the synthesis of a library of compounds for screening against various biological targets. Its reactivity can be strategically controlled to achieve substitution at different positions of the naphthalene ring.
Nucleophilic Aromatic Substitution (SNAr) at the C1-Position
The fluorine atom at the C1 position, activated by the electron-donating methoxy group at the para-position, is susceptible to nucleophilic aromatic substitution.[3][4] This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse range of derivatives.
Caption: General SNAr reaction on this compound.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO (0.2 M), add the amine nucleophile (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Electrophilic Aromatic Substitution
The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions.[7] In the case of this compound, the C2 and C3 positions are activated. The regioselectivity of the substitution will depend on the nature of the electrophile and the reaction conditions.
Caption: Electrophilic aromatic substitution on this compound.
Protocol 3: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography to isolate the desired regioisomer(s).
Potential Therapeutic Applications
Derivatives of this compound could be explored for a wide range of therapeutic applications, leveraging the known bioactivities of other naphthalene-based compounds. These include, but are not limited to:
-
Anticancer Agents: The naphthalene scaffold is found in several anticancer agents.[6] Modifications of the this compound core could lead to new compounds with activity against various cancer cell lines.
-
Antimicrobial Agents: Naphthalene derivatives have shown promising antimicrobial activity.[9]
-
Kinase Inhibitors: The naphthalene moiety can fit into the ATP-binding pocket of various kinases.[6]
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern allows for orthogonal functionalization through both nucleophilic and electrophilic aromatic substitution, providing access to a wide array of novel chemical entities. The protocols and strategies outlined in these application notes are intended to serve as a foundational guide for researchers to unlock the potential of this versatile scaffold in the discovery and development of new therapeutic agents.
References
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.2018 , 61 (14), 5822–5880. [Link]
-
Liu, Y., et al. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chem. Sci., 2021 , 12, 12345-12352. [Link]
-
PubChem. 1-Fluoronaphthalene. [Link]
-
Abdel-Maksoud, M. S., et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 1185-1200. [Link]
-
PubChem. 1-Methoxynaphthalene. [Link]
-
Yoshida, H., et al. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Org. Chem. Front., 2023 , 10, 4933-4939. [Link]
-
Chemistry Stack Exchange. Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]
-
Singh, S., et al. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Int. J. Pharm. Sci. Rev. Res., 2024 , 84 (1), 1-10. [Link]
-
Rummell, S. A., et al. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. J. Org. Chem.2023 , 88 (18), 12943–12949. [Link]
-
The Unforgiven Chemistry. Naphthalene || Electrophilic Substitution || Mechanism. [Link]
-
ResearchGate. Different approaches for regioselective naphthalene functionalization. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Janošíková, D., et al. Photosynthesis-Inhibiting Activity of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides. Molecules2021 , 26 (22), 6899. [Link]
-
Wikipedia. 2-Naphthol. [Link]
-
Li, Y., et al. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. J. Enzyme Inhib. Med. Chem.2020 , 35 (1), 1266-1275. [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Pharmacompass. 1-Methoxynaphthalene. [Link]
-
Zhu, T., et al. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science2025 , 387 (6733), eadj8643. [Link]
-
ResearchGate. Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. [Link]
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. 4.5: Electrophilic Aromatic Substitution. [Link]
-
Yu, J., et al. Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. J. Am. Chem. Soc.2025 , 147 (37), 16346–16355. [Link]
-
Pharmacompass. 1-Fluoronaphthalene. [Link]
-
Yoshida, H., et al. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. ChemRxiv. 2023 . [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Sather, A. C., et al. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature2016 , 531, 313–317. [Link]
-
Khan Academy. Nucleophilic aromatic substitution I. [Link]
-
ChemRxiv. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. [Link]
-
Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. Eur. J. Med. Chem.2024 , 273, 116364. [Link]
-
Liu, Y., et al. Fluorinated Naphthalene Diimides as Buried Electron Transport Materials Achieve Over 23% Efficient Perovskite Solar Cells. Adv. Mater.2024 , 36 (29), e2402131. [Link]
-
Broring, M., et al. Naphthalene-fused metallo-porphyrins--synthesis and spectroscopy. Org. Biomol. Chem.2011 , 9 (23), 8121-8128. [Link]
-
Taylor & Francis. 1-Fluoronaphthalene – Knowledge and References. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: Synthesis of High-Value Derivatives from 1-Fluoro-4-methoxynaphthalene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1-Fluoro-4-methoxynaphthalene
This compound is a substituted aromatic compound that serves as a highly versatile building block in modern synthetic chemistry. Its utility stems from a unique combination of structural features: a naphthalene core, which is a common scaffold in pharmaceuticals and materials[1]; a strongly activating, ortho, para-directing methoxy group; and a fluorine atom. The fluorine atom, while the most electronegative halogen, paradoxically acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions due to its ability to stabilize the intermediate Meisenheimer complex.[2][3] This duality of function—participating in SNAr while also influencing the regioselectivity of electrophilic attacks—makes it a powerful precursor for creating diverse and complex molecular architectures.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core reactivity of this compound and presents validated, step-by-step protocols for its conversion into key derivatives. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methodologies.
Core Reactivity and Synthetic Pathways
The synthetic potential of this compound can be primarily exploited through three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Metal-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine
The SNAr mechanism is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination sequence.[3][4] In this pathway, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion.
The rate-determining step is typically the initial nucleophilic attack, as this disrupts the aromatic system.[3] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, thereby accelerating this initial attack and making fluorine a surprisingly good leaving group in this context, often superior to other halogens.[2]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution (EAS): Modifying the Naphthalene Core
In contrast to SNAr, EAS involves the attack of an electrophile on the electron-rich naphthalene ring. The regiochemical outcome is dictated by the directing effects of the existing substituents.
-
Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to the ortho (position 5) and para (position 8) positions.
-
Fluoro Group (-F): Halogens are a unique case. They are deactivating via induction (due to high electronegativity) but are ortho, para-directors via resonance. It directs to positions 2 and 8.
The methoxy group's activating effect is dominant. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the methoxy group, primarily position 5 (ortho to -OCH₃) and position 8 (para to both -OCH₃ and -F). Steric hindrance may influence the ratio of these products.
Caption: General workflow for Electrophilic Aromatic Substitution (EAS).
Metal-Catalyzed Cross-Coupling: Building Biaryl Systems
While direct cross-coupling of a C-F bond is challenging, a highly effective strategy is to first introduce a more reactive functional group (e.g., bromine or a boronic ester) onto the naphthalene ring via EAS. This new handle can then readily participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. This two-step sequence provides a robust and versatile route to complex biaryl derivatives.[5]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Methoxy-N-phenylnaphthalen-1-amine via SNAr
This protocol details the nucleophilic displacement of the fluoride with aniline. The choice of a polar aprotic solvent (DMSO) facilitates the reaction involving charged intermediates, and a carbonate base is used to deprotonate the nucleophile.
Reagents & Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 176.19 | 500 mg | 2.84 |
| Aniline | 93.13 | 317 mg (311 µL) | 3.41 (1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 785 mg | 5.68 (2.0 eq) |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 2.84 mmol), aniline (311 µL, 3.41 mmol), and potassium carbonate (785 mg, 5.68 mmol).
-
Add dimethyl sulfoxide (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 4-methoxy-N-phenylnaphthalen-1-amine.
Protocol 2: Synthesis of 5-Bromo-1-fluoro-4-methoxynaphthalene via EAS
This protocol describes the regioselective bromination of the naphthalene core. The reaction is performed at a low temperature to control selectivity and prevent over-bromination. The primary product is expected to be the 5-bromo isomer due to the strong directing effect of the methoxy group.[6]
Reagents & Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 176.19 | 500 mg | 2.84 |
| N-Bromosuccinimide (NBS) | 177.98 | 505 mg | 2.84 (1.0 eq) |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Dichloromethane (DCM) | - | ~100 mL | - |
| Saturated Sodium Thiosulfate Soln. | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure
-
Dissolve this compound (500 mg, 2.84 mmol) in N,N-dimethylformamide (10 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (505 mg, 2.84 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by pouring the mixture into 50 mL of ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (1 x 30 mL) to remove any remaining bromine, followed by water (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude material via flash chromatography (hexane/ethyl acetate gradient) to isolate 5-bromo-1-fluoro-4-methoxynaphthalene.
Protocol 3: Synthesis of 1-Fluoro-4-methoxy-5-(4-methoxyphenyl)naphthalene via Suzuki-Miyaura Cross-Coupling
This protocol uses the brominated derivative synthesized in Protocol 2 to construct a biaryl system. The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming C-C bonds.[7]
Reagents & Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-1-fluoro-4-methoxynaphthalene (from P2) | 255.08 | 300 mg | 1.18 |
| 4-Methoxyphenylboronic acid | 151.96 | 214 mg | 1.41 (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 68 mg | 0.059 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 249 mg | 2.35 (2.0 eq) |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
| Ethyl Acetate | - | ~75 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure
-
To a 25 mL Schlenk flask, add 5-bromo-1-fluoro-4-methoxynaphthalene (300 mg, 1.18 mmol), 4-methoxyphenylboronic acid (214 mg, 1.41 mmol), and sodium carbonate (249 mg, 2.35 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (68 mg, 0.059 mmol), to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography on silica gel to afford the target biaryl compound.
Caption: Two-step workflow for biaryl synthesis via cross-coupling.
References
-
Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022). Electrophilic Substitution. Available at: [Link]
-
PMC. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Available at: [Link]
-
National Institutes of Health. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Available at: [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]
-
Numata, K., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing. Available at: [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Available at: [Link]
-
ResearchGate. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Available at: [Link]
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2023). World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-methoxynaphthalene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-methoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to improve the yield and purity of your synthesis.
The most common and established method for synthesizing this compound is the Balz-Schiemann reaction.[1] This classical method involves the diazotization of a primary aromatic amine, in this case, 4-methoxynaphthalen-1-amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2] While effective, this reaction can present several challenges that may lead to suboptimal yields. This guide will address these challenges systematically.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Q1: My diazotization reaction is not going to completion, and I observe residual starting amine. What are the likely causes and how can I fix this?
A1: Incomplete diazotization is a frequent issue and can often be traced back to several key parameters.
-
Insufficient Acid: The diazotization reaction requires a strong acidic medium to generate nitrous acid in situ from sodium nitrite.[3] A common protocol suggests using concentrated hydrochloric acid.[4] Ensure that the molar ratio of acid to the amine is at least 2:1, with some protocols recommending a slight excess. The medium should be strongly acidic throughout the sodium nitrite addition. You can check this with Congo red paper, which should turn blue.
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[5] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of the sodium nitrite solution.[3] Use an ice-salt bath for efficient cooling. If the temperature rises, the diazonium salt can prematurely decompose, leading to side products and reduced yield.
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise.[3] This allows for better temperature control and prevents a localized excess of nitrous acid, which can also lead to unwanted side reactions. After the addition is complete, it is good practice to stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.[3]
-
Purity of Starting Material: Ensure your 4-methoxynaphthalen-1-amine is of high purity. Impurities can interfere with the diazotization process.
Q2: The yield of my isolated diazonium tetrafluoroborate salt is very low. What could be the problem?
A2: A low yield of the intermediate salt directly impacts the overall yield of the final product. Here are the primary factors to consider:
-
Incomplete Precipitation: The diazonium tetrafluoroborate salt is precipitated by adding fluoroboric acid (HBF₄) to the diazonium salt solution.[6] Ensure you are using a sufficient amount of HBF₄. The salt's solubility can also be influenced by the reaction volume, so avoiding excessive dilution is important.
-
Premature Decomposition: As mentioned in Q1, if the temperature was not adequately controlled during diazotization, the diazonium salt may have decomposed before it could be precipitated with HBF₄.[7]
-
Washing Procedure: When washing the isolated salt to remove excess acid and other impurities, use cold diethyl ether or ethanol. Using water or other solvents in which the salt has some solubility will lead to product loss.
Q3: The thermal decomposition of the diazonium salt is giving me a low yield of this compound and a lot of tar-like byproducts. How can I optimize this step?
A3: The thermal decomposition step is critical and often where significant yield loss occurs.[8] Tar formation is a sign of uncontrolled decomposition or side reactions.
-
Decomposition Method: The traditional method involves heating the dry diazonium salt.[2] However, this can be hazardous and difficult to control, often leading to exothermic runaway reactions.[8] A safer and often higher-yielding approach is to perform the decomposition in an inert, high-boiling solvent like petroleum ether, xylene, or decane.[9] This allows for more uniform heating and better temperature control.
-
Temperature Control: The decomposition temperature needs to be carefully controlled. Most arenediazonium tetrafluoroborates decompose between 90°C and 150°C.[10] If the temperature is too high, it can promote the formation of radical side products and subsequent polymerization (tar formation). Start at a lower temperature and gradually increase it until you observe a steady evolution of nitrogen gas.
-
Alternative Fluoride Sources: While tetrafluoroborate is standard, other counterions like hexafluorophosphates (PF₆⁻) have been shown to improve yields in some cases, though they may also pose different safety risks.[1][6]
-
Photochemical Decomposition: Modern adaptations of the Balz-Schiemann reaction have explored photochemical initiation under visible light, which can proceed at lower temperatures and offer better control.[2]
Below is a decision tree to guide your troubleshooting process for low yield in the decomposition step.
Caption: Troubleshooting workflow for low yield during thermal decomposition.
Q4: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
A4: The crude product can contain several impurities, including unreacted starting material, phenolic byproducts (from reaction with residual water), and tar.
-
Initial Workup: After the reaction is complete, a common workup involves washing the reaction mixture with water, followed by a wash with a dilute base (like sodium bicarbonate or sodium hydroxide solution) to remove acidic impurities and phenols.[11]
-
Distillation: The most effective method for purifying this compound is vacuum distillation. The product is a low-melting solid or oil, making this technique suitable.
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Balz-Schiemann reaction? A: The reaction proceeds in two main stages. First is the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt.[12] In the second stage, the diazonium tetrafluoroborate intermediate undergoes thermal decomposition. This is believed to proceed through a heterolytic cleavage to form a highly reactive aryl cation and nitrogen gas.[2] The aryl cation is then trapped by the fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride product.[2][13]
Q: Are there safer alternatives to the thermal decomposition of the dry diazonium salt? A: Yes. As mentioned in the troubleshooting guide, performing the decomposition in a high-boiling inert solvent is a much safer approach that mitigates the risk of explosion associated with heating the dry salt.[8][9] Additionally, recent advancements include methods that avoid the isolation of the hazardous diazonium intermediate altogether by generating and decomposing it in situ.[8] Continuous-flow setups are also being used for safer, scalable production.[2]
Q: Can I use other fluorinating agents? A: While the Balz-Schiemann reaction is the classic method, direct fluorination of aromatic compounds is generally challenging due to the high reactivity of fluorinating agents.[6] However, for specific applications, other methods exist. For example, nucleophilic aromatic substitution (SNAᵣ) can be used if the naphthalene ring is sufficiently activated with electron-withdrawing groups, though this is not the case for 4-methoxynaphthalene. The development of new fluorinating reagents is an active area of research.[14]
Data Summary Table
The choice of decomposition conditions can significantly impact the yield. The following table summarizes qualitative outcomes based on different methodologies.
| Decomposition Method | Temperature | Common Solvents | Typical Yield Range | Key Advantages & Disadvantages |
| Solid-Phase (Dry) | 100-200 °C | None | Variable (can be low) | - : High risk of explosion, difficult temperature control. + : Simple setup.[2][8] |
| Solution-Phase | 75-120 °C | Petroleum Ether, Xylene | Good to Excellent | + : Better safety, uniform heating, higher yields. - : Requires solvent removal.[9] |
| Photochemical | Room Temperature | Acetonitrile, etc. | Good | + : Mild conditions, high selectivity. - : Requires specialized equipment.[2] |
Detailed Experimental Protocol: Balz-Schiemann Synthesis of this compound
This protocol is a synthesized representation of best practices. Warning: This procedure involves hazardous materials, including diazonium salts which can be explosive.[15] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Step 1: Diazotization of 4-methoxynaphthalen-1-amine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4-methoxynaphthalen-1-amine (1 equivalent) in aqueous hydrochloric acid (2.5 equivalents).
-
Cool the stirred mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution from Step 1, slowly add a 48-50% solution of fluoroboric acid (HBF₄) (1.1 equivalents) with continuous stirring.
-
A precipitate of 4-methoxynaphthalene-1-diazonium tetrafluoroborate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying.
-
Dry the salt under vacuum. Caution: Do not use high heat. The salt is thermally sensitive.
Step 3: Thermal Decomposition
-
Place the dry diazonium salt in a flask containing a high-boiling inert solvent such as petroleum ether.[9]
-
Heat the mixture gently with stirring. A common temperature range is 85-90 °C.[11]
-
You will observe the evolution of nitrogen gas as the salt decomposes. Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 4: Workup and Purification
-
Wash the cooled reaction mixture with water, then with a 5% sodium bicarbonate solution to remove any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
References
-
Stability of 1‐naphthalenediazonium ion in solution. Complexation and decomposition of 1‐naphthalene‐ diazonium tetrafluoroborate in the presence of crown ethers and acyclic polyethers in 1,2‐dichloroethane and the gas phase under fast atom bombardment conditions. (2025). ResearchGate. Retrieved from [Link]
-
Balz–Schiemann reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. (2025). ChemRxiv. Retrieved from [Link]
-
The Balz-Schiemann Reaction. (2019). Scientific Update. Retrieved from [Link]
-
Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Fluorination method. (2002). Google Patents.
-
Balz-Schiemann ipso-Substitution of Fluoride in a Diazonium Salt. (2024). YouTube. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). ACS Publications. Retrieved from [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ChemRxiv. Retrieved from [Link]
-
Benzenamine, 2-fluoro-4-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Diazotization. (n.d.). McGraw Hill's AccessScience. Retrieved from [Link]
-
Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. (2025). Cambridge Open Engage. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ResearchGate. Retrieved from [Link]
-
1-fluoro-2-methoxynaphthalene. (n.d.). ChemSrc. Retrieved from [Link]
- Preparation method of 1-methoxynaphthalene. (n.d.). Google Patents.
- Method for preparing high-purity 1-fluoronaphthalene. (n.d.). Google Patents.
-
Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. (2025). ResearchGate. Retrieved from [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved from [Link]
- Diazotization method of aromatic primary amine. (n.d.). Google Patents.
-
Decomposition of a Diazonium Salt. (2012). Truman ChemLab. Retrieved from [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023). RSC Publishing. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). Fluoride Action Network. Retrieved from [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 15. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
Technical Support Center: Purification of 1-Fluoro-4-methoxynaphthalene
Welcome to the technical support guide for the purification of 1-Fluoro-4-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for obtaining this compound in high purity. As Senior Application Scientists, we understand that the success of your synthesis is critically dependent on the purity of your materials. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the purification process effectively.
Section 1: Compound Overview: Properties and Potential Impurities
This compound is an aromatic ether whose purification can be challenging due to the nature of potential impurities arising from its synthesis. Understanding its physical properties is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FO | - |
| Molecular Weight | 176.19 g/mol | [1] |
| Typical Purity (as supplied) | ≥95% | [1] |
| Appearance | Likely a low-melting solid or high-boiling liquid | Inferred from related compounds[2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, hot ethanol) and insoluble in water. | Inferred from related compounds[3][4] |
Common Impurity Profile
Impurities in this compound typically originate from the synthetic route employed. Common methods like Williamson ether synthesis or palladium-catalyzed couplings can lead to the following contaminants[3][5]:
-
Unreacted Starting Materials: Such as 4-fluoro-1-naphthol or a corresponding halo-naphthalene derivative.
-
Isomeric Byproducts: Positional isomers may form depending on the regioselectivity of the reaction. Separating isomers with very similar polarities can be particularly challenging.[6]
-
Reagents and Catalysts: Residual base, palladium catalysts, or phase-transfer catalysts used in the synthesis.[7]
-
Degradation Products: The compound may degrade if exposed to harsh acidic or basic conditions, or excessive heat during workup or purification.[5][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method to try first for this compound?
A1: If your crude material is a solid, recrystallization is the most efficient and scalable initial purification technique.[9] It is excellent for removing small to moderate amounts of impurities. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9][10] For closely related compounds like 2-methoxynaphthalene, ethanol has proven effective.[10]
Q2: My crude product is an oil or a waxy, low-melting solid. Can I still use recrystallization?
A2: Yes, but you must be cautious of a phenomenon called "oiling out," where the compound separates as a liquid instead of forming crystals.[10] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when high concentrations of impurities are present.
To troubleshoot this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease saturation.
-
Allow the solution to cool much more slowly to encourage crystal nucleation.
-
Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[10][11]
If these steps fail, column chromatography is your best alternative.
Q3: How do I efficiently screen for a suitable recrystallization solvent?
A3: A systematic approach is best. Place small amounts (e.g., 20-30 mg) of your crude material into several test tubes. Add a few drops of a different solvent to each tube.
-
Good Solvents: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating. Crystals should reappear upon cooling.
-
Poor Solvents: The compound is highly soluble at room temperature (you won't get good recovery) or completely insoluble even when heated (it's not a suitable solvent).
Common solvents to screen for aromatic ethers include ethanol, methanol, isopropanol, hexane, toluene, and ethyl acetate, or mixtures thereof (e.g., toluene/hexane).[10][12]
Q4: I am struggling to separate an impurity using flash chromatography on silica gel. What should I try next?
A4: Fluorinated aromatic compounds can exhibit strong secondary interactions with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8][13]
Here are several strategies to improve separation:
-
Use a Deactivated Stationary Phase: Employ an end-capped silica gel column to minimize silanol interactions.[8][13] Alternatively, consider using a less acidic stationary phase like alumina.
-
Modify the Mobile Phase: For normal-phase chromatography, adding a small amount of a polar modifier like triethylamine (~0.1-0.5%) can mask the active silanol sites and improve peak shape.
-
Switch to Reverse-Phase Chromatography: If the impurity has a different polarity profile, preparative reverse-phase HPLC using a C18 column with a mobile phase like acetonitrile/water can be highly effective for separating challenging isomers.[6][14]
Section 3: Visual Workflows
A logical decision-making process is key to efficient purification. The following diagrams outline the recommended workflows.
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for troubleshooting common recrystallization issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing this compound. The choice of solvent (e.g., ethanol) or solvent pair (e.g., toluene/hexane) should be determined by prior screening.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the compound.[15] If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (e.g., toluene) and then add the "poor" solvent (e.g., hexane) dropwise at boiling until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a rapid gravity filtration of the hot solution into a pre-warmed flask to prevent premature crystallization.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[15]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[15]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Assess purity by melting point analysis and/or HPLC.[10]
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying oily products or for separating impurities that could not be removed by recrystallization.
Methodology:
-
Column Packing: Select a column of appropriate size. Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or toluene). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting product under high vacuum. The purity of the isolated product should be confirmed by analytical methods such as HPLC or GC-MS.[3][16]
Section 5: References
-
Naphthalene, 1-fluoro-4-(4-methoxyphenyl)- | C17H13FO | CID 177795312 - PubChem. (2026). Retrieved January 17, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved January 17, 2026, from [Link]
-
6-Methoxy-2-naphthol - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-fluoro-2-methoxy-4-methylbenzene - ChemSynthesis. (2025). Retrieved January 17, 2026, from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. (2021). Retrieved January 17, 2026, from [Link]
-
Method for preparing high-purity 1-fluoronaphthalene - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Preparation method of 1-methoxynaphthalene - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Preparation of 1-methoxynaphthalene - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology. (2014). Retrieved January 17, 2026, from [Link]
-
2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. (2013). Retrieved January 17, 2026, from [Link]
-
Method for preparing p-fluoro anisole - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019). Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Fluoro-4-methoxynaphthalene
Welcome to the dedicated technical support guide for the synthesis of 1-Fluoro-4-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. The primary route for this transformation is the Balz-Schiemann reaction, which, while effective, requires careful control to minimize byproduct formation and ensure a high yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method is the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of a primary aromatic amine, in this case, 4-methoxynaphthalen-1-amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[2][3]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
The main side reactions include:
-
Formation of 4-methoxy-1-naphthol: This occurs through the hydrolysis of the intermediate diazonium salt, particularly if excess water is present or if the decomposition is carried out at too high a temperature in an aqueous environment.[4]
-
Tar and polymer formation: Uncontrolled or overly vigorous thermal decomposition of the diazonium salt can lead to the formation of complex, high-molecular-weight byproducts, which are often difficult to remove.[3]
-
Incomplete reaction: Residual starting material (4-methoxynaphthalen-1-amine) may be present if the initial diazotization step is not carried to completion.
-
Azo coupling: Although less common under the acidic conditions of the Balz-Schiemann reaction, the highly reactive diazonium salt can potentially couple with electron-rich aromatic species if present.
Q3: How can I improve the yield and purity of my this compound?
Optimizing the reaction conditions is key. This includes:
-
Strict temperature control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[5]
-
Anhydrous conditions for decomposition: After isolating the diazonium tetrafluoroborate salt, ensure it is thoroughly dried to minimize the formation of the phenolic byproduct during thermal decomposition.
-
Controlled thermal decomposition: Heat the dried diazonium salt gradually and in a controlled manner. Performing the decomposition in a high-boiling inert solvent or an ionic liquid can help to moderate the reaction and prevent tar formation.[2][3]
-
Effective purification: Purification of the crude product is crucial. This may involve distillation, column chromatography, or recrystallization to separate the desired product from byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Formation of significant amounts of 4-methoxy-1-naphthol. 4. Uncontrolled thermal decomposition leading to tar formation. | 1. Ensure the complete dissolution of the starting amine in the acidic solution. Add the sodium nitrite solution slowly and maintain the temperature between 0-5 °C. 2. Work quickly and maintain low temperatures throughout the diazotization and filtration steps. 3. Thoroughly dry the isolated diazonium salt before decomposition. Use an inert, high-boiling solvent for the decomposition step. 4. Heat the diazonium salt gradually. Consider using an ionic liquid as the solvent for a more controlled reaction.[2][3] |
| Presence of a significant amount of 4-methoxy-1-naphthol in the product | 1. Hydrolysis of the diazonium salt due to the presence of water during thermal decomposition. 2. Decomposition carried out at an excessively high temperature. | 1. Ensure the diazonium tetrafluoroborate salt is completely dry before heating. Wash the filtered salt with a cold, non-aqueous solvent like diethyl ether to help remove water.[5] 2. Conduct the decomposition at the lowest temperature that allows for a steady evolution of nitrogen gas. |
| Formation of a dark, tarry residue | 1. Overheating during the thermal decomposition. 2. Decomposition of the dry diazonium salt without a solvent. | 1. Use a high-boiling inert solvent (e.g., decane, xylene) or an ionic liquid to ensure even and controlled heating.[3] 2. Avoid decomposing the salt as a neat solid, as this can lead to localized overheating. |
| The reaction is violently exothermic during decomposition | The thermal decomposition of diazonium salts can be highly exothermic and potentially explosive, especially on a larger scale.[2][4] | 1. Scale down the reaction. If you are working on a larger scale, consider performing the reaction in smaller batches. 2. Use a solvent. As mentioned, a high-boiling inert solvent or an ionic liquid can help to dissipate heat. 3. Ensure adequate cooling. Have an ice bath ready to cool the reaction vessel if the decomposition becomes too vigorous. |
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
4-methoxynaphthalen-1-amine
-
Hydrochloric acid (HCl) or Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium tetrafluoroborate (NaBF₄) (if using HCl)
-
Diethyl ether (cold)
-
An inert, high-boiling solvent (e.g., xylene or decane) or an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
-
Deionized water
Procedure:
Part 1: Diazotization and Formation of the Diazonium Salt
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxynaphthalen-1-amine in a dilute solution of hydrochloric acid or fluoroboric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature strictly between 0-5 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
If using hydrochloric acid, add a cold aqueous solution of sodium tetrafluoroborate to precipitate the 4-methoxy-1-naphthalenediazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by vacuum filtration.
-
Wash the salt with cold water, followed by a wash with cold diethyl ether to aid in drying.
-
Dry the isolated diazonium salt thoroughly under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and subjected to shock or heat. Handle with care.
Part 2: Thermal Decomposition
-
Place the dry 4-methoxy-1-naphthalenediazonium tetrafluoroborate in a flask containing a high-boiling inert solvent or an ionic liquid.
-
Heat the mixture gently and with stirring. The decomposition will be indicated by the evolution of nitrogen gas.
-
Maintain a steady rate of gas evolution by carefully controlling the temperature.
-
After the gas evolution ceases, heat the mixture for an additional 30 minutes to ensure complete decomposition.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, the product can be isolated by distillation or extraction. If an ionic liquid was used, the product can often be distilled directly from the reaction mixture under reduced pressure.[3]
-
The crude product can be further purified by vacuum distillation, column chromatography on silica gel, or recrystallization from a suitable solvent (e.g., hexane).
Visualizing the Reaction and Troubleshooting
Main Reaction Pathway
Caption: Main synthesis pathway for this compound.
Common Side Reactions
Caption: Common side reactions from the diazonium intermediate.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- Benchchem. A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
-
Deshmukh, M. N., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. Available at: [Link]
-
Wikipedia. Balz–Schiemann reaction. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link]
-
Faria, J., et al. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Conditions for 1-Fluoro-4-methoxynaphthalene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the challenging substrate, 1-Fluoro-4-methoxynaphthalene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of C(sp²)-F bond activation and achieve optimal reaction outcomes.
Introduction: The Challenge of Aryl Fluorides
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the use of aryl fluorides as electrophilic partners presents a significant hurdle due to the high bond dissociation energy of the C-F bond. Unlike their heavier halogen counterparts (I, Br, Cl), aryl fluorides are generally unreactive under standard Suzuki conditions.[1][4][5] this compound is a particularly challenging substrate as the electron-donating methoxy group further deactivates the C-F bond towards oxidative addition, the rate-determining step in the catalytic cycle.[4][6]
This guide will provide a structured approach to overcoming these challenges, focusing on the critical interplay between catalyst, ligand, base, and solvent selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound.
Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or nonexistent yields in this specific coupling are common and can usually be attributed to a failure in activating the C-F bond. Here’s a systematic approach to diagnosing and solving the issue:
-
Catalyst and Ligand System Inadequacy: The choice of palladium catalyst and phosphine ligand is paramount for activating the inert C-F bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7]
-
Solution: Employ specialized catalyst systems known for aryl fluoride coupling.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to promote the difficult oxidative addition step with electron-rich and sterically hindered substrates.[8] They stabilize the electron-rich Pd(0) center, increasing its propensity to insert into the C-F bond.
-
Nickel Catalysis: Consider switching to a nickel-based catalyst system. Nickel catalysts are often more effective for coupling unreactive electrophiles, including aryl fluorides.[6][9][10][11]
-
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][12][13] For challenging couplings, the choice of base is critical.
-
Solution:
-
Stronger Bases: Switch from common bases like K₂CO₃ or Na₂CO₃ to stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.[14] Cesium carbonate is often highly effective in difficult couplings.
-
Fluoride as a Base: Potassium fluoride (KF) can be an excellent choice as it can activate the boronic acid and may play a role in facilitating the catalytic cycle involving fluoride intermediates.[7][15]
-
-
-
Suboptimal Solvent and Temperature: The reaction environment must be carefully controlled.
-
Solution:
-
Solvent: Use polar aprotic solvents like dioxane, THF, or DMF, often in combination with water.[14] A toluene/water mixture can also be effective, particularly with certain catalyst systems.[16]
-
Temperature: C-F activation typically requires higher temperatures than couplings with other aryl halides. Ensure your reaction is heated sufficiently, often in the range of 100-120 °C.[14] Microwave irradiation can sometimes provide rapid and efficient heating to achieve the necessary activation energy.[17]
-
-
-
Reagent Quality and Inert Atmosphere:
Significant Protodeboronation of Boronic Acid
Question: I'm observing a significant amount of the byproduct corresponding to the protonated boronic acid (protodeboronation), leading to low conversion. What's causing this and how can it be minimized?
Answer: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a hydrogen atom, effectively destroying your nucleophile.[19]
-
Cause: This is often promoted by the presence of water and the basic conditions of the reaction, especially with prolonged reaction times at high temperatures.
-
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids (B(pin)) are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for sensitive substrates, you can try running the reaction under anhydrous conditions using a base like KF or CsF in a solvent like dioxane or THF.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or ester to compensate for some degradation.
-
Formation of Homocoupling Products
Question: My reaction mixture contains significant amounts of homocoupled products from both the aryl fluoride and the boronic acid. How can I suppress these side reactions?
Answer: Homocoupling arises from the reaction of two molecules of the same coupling partner.
-
Causes:
-
Boronic Acid Homocoupling: Often catalyzed by the palladium complex in the presence of oxygen.
-
Aryl Halide Homocoupling: Can occur through various pathways, sometimes involving the base.
-
-
Solutions:
-
Strictly Inert Atmosphere: The most critical factor is to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. This minimizes the oxygen that promotes boronic acid homocoupling.[19]
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over side reactions.[19]
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and disfavor homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much harder to couple than 1-bromo-4-methoxynaphthalene?
A1: The primary reason lies in the strength of the Carbon-Halogen bond. The C-F bond is significantly stronger and less polarizable than the C-Br bond. This makes the oxidative addition of the Pd(0) catalyst into the C-F bond, the first and often rate-limiting step of the catalytic cycle, much more difficult.[4] The electron-donating nature of the methoxy group further increases the electron density on the aromatic ring, making it even less electrophilic and thus less reactive towards the palladium catalyst.
Q2: Can I use a "ligandless" Suzuki protocol for this reaction?
A2: It is highly unlikely that a ligandless protocol will be successful for this substrate. Ligandless conditions, which often rely on highly active palladium nanoparticle catalysts, typically work for more reactive aryl iodides and bromides.[20] The activation of a challenging C-F bond, especially on an electron-rich naphthalene system, requires the specific electronic and steric properties imparted by a well-chosen phosphine ligand to facilitate the oxidative addition step.[18]
Q3: What is the role of water in the reaction mixture?
A3: Water can play several roles. It is often used as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). It can also participate in the catalytic cycle, for instance, by facilitating the formation of a hydroxide-palladium species which then interacts with the boronic acid in the transmetalation step. However, as mentioned in the troubleshooting guide, excess water can also promote the undesirable protodeboronation of the boronic acid.[19]
Q4: How do I choose between different bulky phosphine ligands like SPhos, XPhos, or RuPhos?
A4: While these ligands all share the characteristic of being bulky and electron-rich, subtle differences in their structure can lead to significant differences in reactivity for a specific substrate. There is often no single "best" ligand, and empirical screening is the most effective approach. A good starting point would be to screen a small set of these "Buchwald-type" ligands to identify the one that provides the highest yield for your specific coupling partners.
Q5: Is it possible to perform this coupling at room temperature?
A5: Coupling of an unactivated aryl fluoride like this compound at room temperature is extremely challenging and would require a highly specialized and exceptionally active catalyst system that is not yet common. Generally, thermal energy is required to overcome the high activation barrier of C-F bond cleavage.[14]
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Phenylboronic Acid
| Parameter | Standard Conditions (Low Yield) | Optimized Conditions (Improved Yield) |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | None | SPhos (6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 24 h | 18 h |
| Typical Yield | <10% | 60-75% |
Protocol 1: Optimized Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 2 mL of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane (3 mL) and the degassed water (1 mL).
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.[1][2][4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when optimizing the reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Journal of the American Chemical Society, 126(38), 11812–11813. [Link]
-
Cravotto, G., & Cintas, P. (2006). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 11(5), 331-341. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 1-Fluoro-4-methoxynaphthalene Production
An In-depth Technical Guide to the Scale-Up of 1-Fluoro-4-methoxynaphthalene Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the lab bench to pilot or production scale. We will delve into the common challenges, provide detailed troubleshooting advice, and offer scientifically-grounded explanations to ensure a safe, efficient, and scalable process.
The primary and most established route for synthesizing this compound is the Balz-Schiemann reaction , which transforms the readily available 4-methoxy-1-naphthylamine into the desired fluorinated product via a diazonium salt intermediate.[1][2] While effective, this multi-step process presents unique challenges related to reagent handling, intermediate stability, and thermal control, all of which are magnified during scale-up.
Section 1: Reaction Overview and Key Mechanisms
The Balz-Schiemann reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine, 4-methoxy-1-naphthylamine, is treated with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄).[3][4] This forms the 4-methoxy-1-naphthalenediazonium tetrafluoroborate salt, which often precipitates from the reaction medium.
-
Thermal Decomposition (Thermolysis): The isolated and dried diazonium salt is heated, typically in an inert, high-boiling solvent or sometimes as a solid. This decomposition releases nitrogen gas and boron trifluoride, yielding the final product, this compound.[5][6]
The stability of the diazonium salt intermediate is a critical factor. While aryl diazonium tetrafluoroborates are among the more stable diazonium salts, they are still high-energy compounds and can decompose uncontrollably if not handled properly.[7][8]
Caption: Overall workflow for the Balz-Schiemann synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.
Problem Area: The Diazotization Step
Q: My yield of the precipitated diazonium salt is significantly lower than expected. What are the likely causes?
A: Low yield of the diazonium salt is a common issue that can typically be traced back to three factors:
-
Temperature Control: The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C. If the temperature rises, two competing side reactions can occur: the premature decomposition of the newly formed diazonium salt and the hydrolysis of nitrous acid. On a large scale, efficient heat removal is paramount. Ensure your reactor has adequate cooling capacity and that the sodium nitrite solution is added slowly and sub-surface to prevent localized heating.
-
Incomplete Reaction: Ensure the starting amine is fully dissolved or well-slurried before beginning the addition of sodium nitrite. For naphthalenic systems, which can have poor solubility, this is crucial. The use of a co-solvent might be necessary, but this can affect the precipitation of the final salt. Also, verify the purity and stoichiometry of your sodium nitrite.
-
pH Control: The reaction requires a strongly acidic medium to generate the necessary nitrosonium ion (NO⁺) electrophile from nitrous acid.[8] If the acidity is too low, the reaction will be sluggish or incomplete. Ensure you are using a sufficient excess of fluoroboric acid.
Q: The reaction mixture has developed a deep red or purple color. Is this a concern, and what causes it?
A: Yes, this is a significant concern. The formation of a deep color often indicates the formation of an azo compound. This happens when the newly formed diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting amine (4-methoxy-1-naphthylamine). This side reaction is particularly prevalent if:
-
The local concentration of the diazonium salt is high.
-
The rate of diazotization is slow, leaving unreacted amine in the presence of the product.
-
The pH is not sufficiently acidic.
Solution: To prevent azo coupling, ensure rapid and efficient stirring to avoid high local concentrations. The addition of sodium nitrite should be slow and controlled, allowing each portion to react before the next is added. Maintaining a low temperature and strong acidity will favor the desired diazotization over the competing azo coupling.[9]
Problem Area: Diazonium Salt Handling and Stability
Q: What are the most critical safety precautions for handling the isolated diazonium tetrafluoroborate salt, especially at a multi-kilogram scale?
A: Extreme caution is required. While tetrafluoroborate salts are more stable than their chloride or nitrate counterparts, they are still potentially explosive, especially when dry.[3][5]
-
Never Isolate More Than Necessary: On a large scale, it is often preferable to use the wet filter cake directly in the next step if the process allows, minimizing the hazard of handling the dry, friction-sensitive solid.
-
Avoid Friction, Shock, and Heat: When dry, the salt must be handled with non-sparking tools (e.g., plastic or ceramic spatulas). Avoid scraping the material against glass or metal surfaces. The isolated solid should never be heated directly or stored in a warm area.
-
Thermal Hazard Analysis: Before attempting a scale-up, performing a thermal analysis (e.g., Differential Scanning Calorimetry, DSC) on a small sample is mandatory .[7][10] This will determine the onset temperature of decomposition and the energy released. This data is critical for defining safe operating limits. The decomposition of diazonium salts can be highly exothermic and lead to a thermal runaway.[5]
-
Proper Storage: If storage is unavoidable, store the material in a designated, cool, and dark location, away from incompatible materials. It should be clearly labeled with all appropriate hazard warnings.
Problem Area: The Thermal Decomposition (Thermolysis) Step
Q: The decomposition reaction is proceeding too violently, with rapid gas evolution. How can I control it?
A: A violent decomposition is a sign of a potential runaway reaction and is a major safety risk.[5] The key is to control the rate of decomposition.
-
Use a High-Boiling Point Solvent: Performing the decomposition in an inert, high-boiling solvent (e.g., xylene, dichlorobenzene, or high-boiling petroleum ether) is the standard and safest approach for scale-up.[11] The solvent acts as a heat sink, allowing for much better temperature control than a neat (solid-phase) decomposition.
-
Portion-wise Addition: Instead of heating a large batch of the diazonium salt at once, the salt should be added in small portions to the pre-heated solvent. This allows you to control the reaction rate by controlling the addition rate. The temperature of the solvent should be just above the onset of decomposition determined by your thermal analysis.
-
Ensure Adequate Headspace and Venting: The reaction releases a large volume of nitrogen gas. The reactor must have sufficient headspace and a properly sized vent to handle the gas evolution safely without over-pressurization.
Q: My final product is contaminated with a dark, tarry byproduct. What is it and how can I prevent its formation?
A: Tarry byproducts often result from radical side-reactions or polymerization. While the Balz-Schiemann reaction is often described as proceeding through an aryl cation (Sₙ1-type mechanism), radical pathways can also be involved, especially if impurities are present.[1]
-
Prevention: Ensure the diazonium salt is as pure as possible before decomposition. The presence of residual nitrous acid or azo compounds can initiate unwanted side reactions upon heating. Washing the salt with cold ether or another suitable solvent before decomposition can help remove impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
Problem Area: Product Purification
Q: What is the most effective method for purifying this compound on a large scale?
A: For multi-kilogram scale, vacuum distillation is typically the most efficient purification method. This compound is a solid at room temperature but has a boiling point suitable for distillation under reduced pressure. This method is excellent for separating the product from non-volatile impurities (like residual salts or tar) and from lower-boiling solvents used in the reaction.
-
Alternative: If distillation is not feasible or if impurities have similar boiling points, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a good alternative. This requires solvent screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key process parameters to monitor and control when scaling up the Balz-Schiemann reaction?
A: The critical parameters are:
-
Temperature: During both diazotization (0-5 °C) and decomposition (specific to the salt, determined by DSC).
-
Addition Rate: Slow, controlled addition of sodium nitrite and, later, the diazonium salt to the hot solvent.
-
Agitation: Efficient stirring is crucial to ensure thermal and concentration homogeneity.
-
pH/Acidity: Must be kept strongly acidic during diazotization.
-
Off-Gas Management: Safe venting of nitrogen and boron trifluoride gases is essential.
Q: Are there safer alternatives to isolating the diazonium tetrafluoroborate salt?
A: Yes, modern adaptations aim to avoid the isolation of these hazardous intermediates.
-
In Situ Decomposition: Some methods generate the diazonium salt and decompose it in the same pot. For example, using an alternative fluoride source like anhydrous HF-pyridine allows the reaction to proceed at lower temperatures without isolating the salt.[5]
-
Continuous Flow Chemistry: This is an increasingly popular approach for hazardous reactions.[1][5] The reagents are pumped through a heated tube reactor. The small reaction volume at any given moment drastically reduces the risk of a runaway reaction, making the process inherently safer and highly scalable.[12]
Caption: Conceptual workflow for continuous flow synthesis.
Q: What analytical techniques are essential for this process?
A:
-
HPLC: For monitoring the disappearance of the starting amine and the formation of the final product. It is also the primary tool for determining the purity of the final product.
-
DSC (Differential Scanning Calorimetry): Essential for safety assessment of the diazonium salt intermediate to determine its decomposition temperature and energy release.[7]
-
NMR (¹H and ¹⁹F): For structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the successful introduction of the fluorine atom.
-
GC-MS: Useful for identifying volatile byproducts and assessing purity.
Section 4: Data and Parameter Tables
Table 1: Key Reaction Parameters
| Parameter | Diazotization Step | Thermal Decomposition Step | Rationale |
| Temperature | 0 – 5 °C | 100 – 150 °C (typical, verify by DSC) | Prevents premature decomposition and side reactions; Ensures controlled decomposition. |
| Solvent | Aqueous HBF₄ | High-boiling inert solvent (e.g., Xylene) | Reagent and medium for diazotization; Heat sink for safe thermolysis. |
| Key Hazard | Exotherm, Azo-coupling | Runaway decomposition, Gas evolution | Reaction is exothermic; Diazonium salts are high-energy compounds.[5] |
| Control Strategy | Slow NaNO₂ addition, Efficient cooling | Portion-wise addition of salt to hot solvent | Manages heat generation and reaction rate. |
Section 5: References
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2024). Balz-Schiemann ipso-Substitution of Fluoride in a Diazonium Salt. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for related purification. Retrieved from [Link]
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]
-
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Retrieved from [Link]
-
ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]
-
Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ACS Publications. (1965). The Coupling of 4-Methoxy-2-naphthylamine with Diazotized Aminodiazo Thioethers. Retrieved from [Link]
-
Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene. Retrieved from
-
PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the benzenediazonium tetrafluoroborate thermolysis in the solid state. Retrieved from [Link]
-
ResearchGate. (2014). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-5-methylnaphthalene. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
decomposition of 1-Fluoro-4-methoxynaphthalene under reaction conditions
Introduction
Welcome to the technical support guide for 1-Fluoro-4-methoxynaphthalene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Understanding the stability and potential decomposition pathways of this compound is critical for successful synthesis, ensuring product purity, and interpreting unexpected results. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.
Section 1: General Stability & Handling FAQs
This section addresses fundamental questions regarding the stability and proper handling of this compound.
Q1: What are the standard storage and handling procedures for this compound?
Answer: Proper storage is crucial to maintain the integrity of the compound. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1][2] For personal protection, standard laboratory practices should be followed, including the use of safety glasses, gloves, and a lab coat.[3] Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or dust.[4]
Q2: How stable is the aryl-fluorine (C-F) bond under typical reaction conditions?
Answer: The C-F bond is the strongest single bond to carbon, making aryl fluorides exceptionally stable under many conditions.[5] Thermal cleavage requires very high temperatures, often in excess of 400-500 °C, which is beyond the range of most standard organic reactions.[6][7] However, the C-F bond is not entirely inert. It can be activated and cleaved by certain transition metal catalysts, particularly low-valent palladium or nickel complexes, which are often used in cross-coupling reactions.[5][8] This reactivity is the basis for many modern fluorination and defluoro-functionalization reactions.
Q3: Is the methoxy (O-CH₃) group a point of instability?
Answer: Yes, the methoxy group is generally more susceptible to cleavage than the C-F bond. Under strongly acidic conditions (e.g., HBr, HI, or BBr₃), the ether linkage can be cleaved to yield the corresponding naphthol. This is a common transformation in organic synthesis. While stable to many bases, prolonged exposure to very harsh basic conditions at high temperatures could potentially lead to demethylation, although this is less common than acid-catalyzed cleavage. Hydrolytic stability studies across a range of pH values are recommended to determine its persistence in aqueous environments.[9]
Section 2: Troubleshooting Decomposition Under Specific Conditions
Experiments do not always proceed as planned. This section provides a troubleshooting guide for common scenarios where decomposition of this compound may be the root cause.
2.1 Thermal Decomposition
Q: My high-temperature reaction (>150 °C) is showing a low yield of the desired product and several new spots on my TLC plate. Could the starting material be decomposing?
Answer: While the C-F bond is very stable, the overall molecule can degrade at elevated temperatures. The pattern of decomposition often depends on the atmosphere (inert vs. air).
-
Plausible Cause: At elevated temperatures, even without catalytic activation, intermolecular reactions or fragmentation can occur. In the presence of oxygen, oxidation of the naphthalene ring system or the methoxy group can lead to a complex mixture of byproducts.[2] The thermal decomposition of fluorinated polymers, for instance, shows that while the C-F bond is robust, fragmentation patterns can release various smaller fluorinated species at very high temperatures.[10][11]
-
Troubleshooting Steps:
-
Run a Control Experiment: Heat this compound in the reaction solvent at the target temperature (without other reagents) under an inert atmosphere. Monitor the mixture over time by TLC or HPLC to confirm if the starting material is stable under the thermal conditions alone.
-
Lower the Temperature: Investigate if the reaction can be conducted at a lower temperature, perhaps by using a more active catalyst, a different solvent, or microwave irradiation to reduce bulk heating time.
-
Ensure Inert Atmosphere: If the reaction is sensitive to oxidation, ensure the system is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
2.2 Photochemical Decomposition
Q: I left my reaction on the benchtop exposed to ambient light, and it developed a yellow color with new impurities detected by HPLC. Is this compound light-sensitive?
Answer: Yes, naphthalene derivatives, particularly those with electron-donating groups like methoxy, can be photosensitive.
-
Plausible Cause: Upon absorption of UV light, methoxy-substituted naphthalenes can form excited states that may lead to photodimerization ([4+4] photocycloaddition) or other photochemical reactions.[12] While the C-F bond itself is not the primary site of photochemical activity in this context, the naphthalene ring system is. The reaction of methoxylated naphthalenes with other molecules in the reaction mixture can also be initiated by light, leading to substitution or addition products.[13]
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment with the reaction vessel wrapped in aluminum foil or conducted in an amber-colored flask to exclude light.
-
Solvent Choice: Photochemical reactions can be highly dependent on the solvent. If light sensitivity is confirmed, consider whether a different solvent could quench the excited state or disfavor the decomposition pathway.
-
2.3 Issues in Catalytic Reactions
Q: In my Palladium-catalyzed cross-coupling reaction, I'm observing significant amounts of 4-methoxynaphthalene (defluorination) and 1-fluoronaphthol (demethylation). What is happening?
Answer: This is a common issue in transition-metal catalysis where the catalyst interacts with the functional groups on the starting material.
-
Plausible Cause (Defluorination): The oxidative addition of the C-F bond to a Pd(0) center is a known, albeit often challenging, step.[5] In some catalytic systems, especially with highly reactive catalysts or specific ligand sets, this can lead to the formation of an Ar-Pd(II)-F intermediate. If this intermediate encounters a proton source (e.g., trace water, acidic reagents), it can undergo protodefluorination to give 4-methoxynaphthalene.
-
Plausible Cause (Demethylation): The methoxy group can coordinate to the metal center. Certain ligands and reaction conditions can promote O-demethylation as a side reaction. This is particularly true if Lewis acidic conditions are generated in situ or if the reaction is run at very high temperatures for extended periods.
-
Troubleshooting Workflow: The following diagram outlines a logical approach to diagnosing and solving issues in catalytic reactions.
Caption: Troubleshooting workflow for catalytic side reactions.
-
Specific Actions:
-
Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over side reactions.[14][15] Experiment with a different class of ligand.
-
Base and Additives: The base can play a crucial role. If defluorination is an issue, ensure anhydrous conditions and consider a milder, non-protic base. Some reactions benefit from additives (e.g., fluoride salts like CsF) that can stabilize the catalyst or facilitate the desired pathway.[16]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermally induced side reactions like demethylation.
-
Section 3: Analytical Protocols & Data
Reliable analytical methods are essential for monitoring reaction progress and identifying potential degradation products.
Q4: What is a reliable HPLC method for monitoring the purity of this compound?
Answer: A reverse-phase HPLC method with UV detection is the standard approach. The following provides a good starting point that can be optimized for specific applications. A validated RP-HPLC method is crucial for separating process-related impurities and degradation products.[17][18]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 230 nm or Diode Array Detector (DAD) for peak purity analysis |
| Injection Vol. | 10 µL |
Protocol: General Purpose HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a working standard at ~50 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition to a concentration within the detector's linear range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standard followed by the samples.
-
Data Interpretation: Monitor the retention time and peak area of this compound. The appearance of new peaks indicates the formation of byproducts or degradants. Use a DAD to assess peak purity and check for co-eluting impurities.[19]
Q5: How should I structure a forced degradation study to understand potential decomposition pathways?
Answer: Forced degradation (or stress testing) is a systematic way to identify likely degradation products and develop stability-indicating analytical methods.[20][21]
Protocol: Forced Degradation Study
-
Prepare Solutions: Create separate solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24-48 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours (protect from light).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Analysis: At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid sample with NaOH), dilute, and analyze by the developed HPLC method.
-
Characterization: For significant degradation peaks, scale up the degradation experiment to isolate enough material for structural characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[22]
Potential Decomposition Products Summary
The following diagram and table summarize the most likely degradation products based on the applied stress conditions.
Caption: Potential decomposition pathways under different conditions.
| Condition | Primary Transformation | Likely Product(s) |
| Strong Acid | O-Demethylation | 1-Fluoro-4-hydroxynaphthalene |
| Catalytic (e.g., Pd) | C-F Activation / Protodefluorination | 4-Methoxynaphthalene |
| Photochemical (UV) | Dimerization / Substitution | Various photodimers or solvent adducts |
| Strong Oxidation | Ring Oxidation / Cleavage | Phthalic acid derivatives, quinones |
References
-
Safety Data Sheet. (2025, March 12). Angene Chemical. Retrieved from [Link][3]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Nature, 473(7348), 470–477. Retrieved from [Link][5]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Retrieved from [Link][16]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106–18109. Retrieved from [Link][14]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][23]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][24]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. Retrieved from [Link][15]
-
Chen, J., & Guo, Y. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(11), 1279. Retrieved from [Link][8]
-
Arnold, D. R., Mangion, D., Frizzle, M., & Cameron, T. S. (2004). The Photochemistry of Acrylonitrile with Methoxylated Naphthalenes: Introducing the Photochemical Electrophile-Olefin Combination, Aromatic Substitution (Photo-EOCAS) Reaction. Synthesis, 2004(08), 1239-1253. Retrieved from [Link][13]
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (2015). ResearchGate. Retrieved from [Link][17]
-
Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines. International Journal of Chemical Studies, 5(6), 439-443. Retrieved from [Link][22]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. Retrieved from [Link][10]
-
thermal-decomposition-of-fluorinated-polymers-used-in-plasticized-explosives-and-munitions. (2023). Bohrium. Retrieved from [Link][11]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. Retrieved from [Link][6]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link][20]
-
A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015). ResearchGate. Retrieved from [Link][18]
-
The thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. (n.d.). NIST. Retrieved from [Link][7]
-
Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2022). ResearchGate. Retrieved from [Link][21]
-
Bełdowska, M., & Caban, M. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48165–48174. Retrieved from [Link][9]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Journal of Chromatographic Science, 52(9), 1015-1023. Retrieved from [Link][19]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sci-Hub. The Photochemistry of Acrylonitrile with Methoxylated Naphthalenes: Introducing the Photochemical Electrophile-Olefin Combination, Aromatic Substitution (Photo-EOCAS) Reaction / Synthesis, 2004 [sci-hub.st]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. ijmr.net.in [ijmr.net.in]
- 23. Troubleshooting [chem.rochester.edu]
- 24. How To [chem.rochester.edu]
troubleshooting 1-Fluoro-4-methoxynaphthalene NMR spectrum interpretation
Welcome to the technical support guide for the NMR analysis of 1-Fluoro-4-methoxynaphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges in spectral interpretation for this specific molecule. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in both theoretical principles and field-proven experience.
Section 1: Foundational Spectrum Quality
Before delving into complex spectral interpretation, it is critical to ensure the quality of the acquired data. Poor data quality is the most common source of error and can lead to significant misinterpretation.
Q1: My entire spectrum, especially the aromatic region, shows broad, ill-defined peaks. What's the primary cause and how do I fix it?
A: The most frequent culprit for broad peaks across an entire spectrum is poor magnetic field homogeneity. The spectrometer's "shimming" process is designed to correct this.[1][2]
Causality: The fundamental principle of NMR relies on nuclei within a sample experiencing a uniform magnetic field (B₀). If the field is not homogeneous across the volume of the sample, otherwise identical nuclei will resonate at slightly different frequencies, causing their signals to broaden and merge.
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Do not rely on default shim files. Perform a thorough shimming procedure, starting with on-axis shims (Z1, Z2, etc.) to correct the field along the sample tube axis, followed by off-axis shims (X, Y, XY, etc.) to improve homogeneity in the radial dimensions.[1]
-
Check Sample Preparation:
-
Concentration: An overly concentrated sample can increase solution viscosity, leading to slower molecular tumbling and broader lines. Dilute the sample if necessary.
-
Particulates: Undissolved material or dust will severely degrade field homogeneity. Filter your sample through a small plug of glass wool directly into a clean NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) or dissolved oxygen can cause significant line broadening. Use high-purity solvents and consider degassing the sample if the problem persists.
-
-
NMR Tube Quality: Use high-quality, unscratched NMR tubes. Imperfections in the glass can distort the magnetic field.
Section 2: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is rich with information but can be complex due to overlapping signals and coupling to fluorine.
Q2: The aromatic region of my spectrum (around 6.5-8.5 ppm) is a crowded mess of overlapping multiplets. How can I resolve these signals?
A: This is a classic challenge with substituted polycyclic aromatic systems. The chemical shifts of the six aromatic protons are often close, and the combination of proton-proton (H-H) and proton-fluorine (H-F) couplings creates complex multiplets.
Causality: The aromatic protons exist in similar chemical environments, leading to closely spaced chemical shifts. Standard solvents like chloroform-d (CDCl₃) may not provide sufficient signal dispersion.
Troubleshooting Protocol:
-
Utilize Aromatic Solvent-Induced Shifts (ASIS): Re-run the spectrum in benzene-d₆. Benzene is a magnetically anisotropic solvent that forms weak complexes with solute molecules.[3] This interaction alters the shielding environment of nearby protons, often shifting their signals upfield and improving separation between overlapping multiplets.[2] The change in chemical shift (Δδ = δCDCl₃ - δC₆D₆) can be a powerful tool for resolving convoluted regions.[3]
-
Increase Spectrometer Field Strength: If available, acquire the spectrum on a higher-field instrument (e.g., move from 400 MHz to 600 MHz). The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength, while coupling constants (in Hz) remain the same. This will spread the signals further apart, simplifying the multiplets.
-
Consider 2D NMR: A 2D ¹H-¹H COSY experiment will reveal which protons are coupled to each other. This is invaluable for tracing the connectivity within the naphthalene ring system, even when the 1D spectrum is poorly resolved.
Q3: I see more splitting than I expect from the n+1 rule. Why are the aromatic signals not simple doublets or triplets?
A: The complexity arises because each aromatic proton is coupled not only to its neighboring protons but also to the fluorine atom at the C1 position. This is due to long-range H-F coupling.[4]
Causality: Spin-spin coupling can occur through bonds. While H-H coupling is typically significant only over two or three bonds (geminal and vicinal), coupling to fluorine is often observed over four or even five bonds.[5] Therefore, a proton will be split by its adjacent proton neighbors and by the fluorine atom.
For example, the proton at C2 is adjacent to the proton at C3 (³JHH coupling) and is three bonds away from the fluorine at C1 (³JHF coupling). This will result in a "doublet of doublets" (dd) if the coupling constants are different.
Expected Coupling Patterns:
| Proton Position | Expected H-H Couplings | Expected H-F Couplings | Resulting Multiplet (Simplified) |
| H-2 | ³J (to H-3) | ³J (ortho) | Doublet of Doublets (dd) |
| H-3 | ³J (to H-2), ⁴J (to H-4) | ⁴J (meta) | Doublet of Doublets (dd) or ddd |
| H-5 | ³J (to H-6) | ⁴J (meta) | Doublet of Doublets (dd) |
| H-6 | ³J (to H-5), ³J (to H-7) | ⁵J (para) | Triplet of Doublets (td) or ddt |
| H-7 | ³J (to H-6), ³J (to H-8) | ⁶J (long-range) | Triplet of Doublets (td) or ddt |
| H-8 | ³J (to H-7) | ⁵J (para) | Doublet of Doublets (dd) |
Note: This is a simplified prediction. Actual multiplicities can be more complex due to similar J-values or additional small, long-range couplings.
Troubleshooting Workflow for Complex Splitting:
Caption: Workflow for deconvoluting H-F coupling from H-H coupling.
Section 3: Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the direct influence of the fluorine substituent.
Q4: I expected 10 signals for the naphthalene core, but some are split into doublets. Why?
A: This splitting is due to carbon-fluorine (C-F) coupling. Unlike standard proton-decoupled ¹³C NMR where C-H splitting is removed, C-F coupling persists. The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms.[6][7]
Causality & Data Interpretation: The largest coupling will be the direct one-bond coupling (¹JCF) for the carbon atom attached to fluorine (C-1). Couplings over two, three, and even four bonds are also typically observed, with decreasing magnitude.[8] This pattern is immensely useful for assigning the carbon signals.
Typical ¹³C-¹⁹F Coupling Constants for Aromatic Fluorides:
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Expected Appearance |
| ¹JCF | 1 (C-1) | 240 - 320 | Large doublet |
| ²JCF | 2 (C-2, C-8a) | 15 - 25 | Smaller doublet |
| ³JCF | 3 (C-3, C-8) | 5 - 10 | Small doublet |
| ⁴JCF | 4 (C-4, C-4a, C-7) | 1 - 4 | Very small doublet, may not be resolved |
These are approximate ranges and can vary with the specific electronic environment.[9]
Assignment Strategy:
-
Identify C-1: Look for a doublet with a very large splitting (>240 Hz). This is unequivocally the carbon directly bonded to fluorine.
-
Identify C-4: The carbon bearing the methoxy group will be shifted significantly downfield (typically >150 ppm) due to the oxygen's deshielding effect.
-
Use ²JCF and ³JCF: Identify carbons with smaller doublet splittings (5-25 Hz). Based on the structure, these will correspond to C-2, C-8a, C-3, and C-8.
-
Quaternary Carbons: The quaternary carbons (C-4a, C-8a) often have lower intensity peaks. C-8a will show a ²JCF coupling, while C-4a will show a ⁴JCF coupling, which may or may not be resolved.
Structure Diagram with Numbering:
Caption: IUPAC numbering for this compound.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]
-
Adcock, W., et al. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. Available at: [Link]
-
Adcock, W., et al. (1976, January 1). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. R Discovery. Available at: [Link]
-
Rashkin, M. J., & Waters, M. L. (2002). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021, January 22). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Matthews, R. S. (1982). 19 F NMR of five polyfluoronaphthalenes. Inter‐ring FF coupling constants. Organic Magnetic Resonance. Available at: [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Available at: [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Berg, A., et al. (2016). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Available at: [Link]
-
Bar-On, O., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]
-
Chavelas-Hernández, L., et al. (2019, December 10). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Thieme. Available at: [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Royal Society of Chemistry. (2012). Supporting Information. RSC Advances. Available at: [Link]
-
Berg, A., Hansen, P. E., & Jakobsen, H. J. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16HF). SciSpace. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. Available at: [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 1-Methoxynaphthalene. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]
-
Chemistry Steps. (2020, October 17). NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1-Fluoro-4-methoxynaphthalene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-methoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a key structural motif in medicinal chemistry and materials science, robust and high-yield synthesis of this compound is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your approach with a deep understanding of the underlying chemistry.
Section 1: Choosing Your Synthetic Pathway
The synthesis of this compound is primarily approached via two distinct and well-established pathways: the Balz-Schiemann reaction starting from an amine, and Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated naphthalene. The choice of route often depends on starting material availability, scalability, and specific laboratory safety constraints.
FAQ: Which synthetic route is better for my needs?
Answer: This is a critical decision that balances precursor availability, safety, and scale.
-
The Balz-Schiemann Reaction is the preferred route if your starting material is 4-methoxy-1-naphthylamine . It is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. However, it involves the isolation of a potentially unstable diazonium salt intermediate, which requires careful handling and stringent temperature control. The thermal decomposition step can also be highly exothermic.[1]
-
Nucleophilic Aromatic Substitution (SNAr) is ideal if you have access to 1,4-difluoronaphthalene or a related dihalonaphthalene. This route is often more direct and can be easier to control. The key is achieving regioselectivity and ensuring the reaction goes to completion. It relies on the ability of a nucleophile (methoxide) to displace a halide on the electron-rich naphthalene system.[2]
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a synthetic pathway.
Section 2: Troubleshooting the Balz-Schiemann Reaction Pathway
This route involves two critical stages: the formation of the diazonium salt and its subsequent decomposition to install the fluorine atom.
Q1: My diazotization of 4-methoxy-1-naphthylamine is incomplete or results in a dark, impure mixture. What's wrong?
Answer: Incomplete diazotization is almost always a temperature control issue. The aryldiazonium cation is unstable at elevated temperatures.
-
Causality: The reaction of the amine with the nitrosating agent (e.g., NaNO₂) in the presence of an acid like HBF₄ must be kept cold (typically 0 to -5 °C). If the temperature rises, the diazonium salt will prematurely decompose, often leading to phenol byproducts and a complex mixture of azo compounds, resulting in the dark coloration.
-
Troubleshooting Steps:
-
Pre-cool everything: Ensure your amine solution and the sodium nitrite solution are thoroughly chilled before mixing.
-
Slow Addition: Add the sodium nitrite solution dropwise below the surface of the stirred amine/acid mixture to ensure rapid, localized reaction and prevent warming.
-
Monitor Temperature: Use a low-temperature thermometer and an ice-salt bath to maintain the target temperature range rigorously throughout the addition.
-
Q2: The isolated diazonium tetrafluoroborate salt has a low yield and appears gummy. How can I improve this step?
Answer: This points to issues with precipitation and washing. The goal is to precipitate the diazonium salt completely from the aqueous reaction medium and wash away impurities without dissolving the product.
-
Causality: Aryldiazonium tetrafluoroborates have some solubility in water, which can be exacerbated by residual organic solvents or improper washing. A "gummy" consistency often indicates the presence of water or other impurities.
-
Troubleshooting Steps:
-
Ensure Complete Precipitation: After the reaction, allow the mixture to stand in the cold bath for at least 30 minutes to maximize crystal formation.
-
Use Cold Washing Solvents: Wash the filtered salt cake with ice-cold water, followed by a cold, non-reactive organic solvent like diethyl ether or ethanol to remove residual water and organic impurities.[3] The key is to perform the washes quickly to minimize dissolution.
-
Drying: Dry the isolated salt thoroughly under vacuum. Do not use heat, as this can lead to uncontrolled decomposition.
-
Q3: The final thermal decomposition (fluoro-dediazoniation) is low-yielding and produces significant tar. How do I optimize it?
Answer: Tar formation during thermal decomposition is a classic sign of undesirable side reactions, often radical in nature, competing with the desired Sₙ1-type mechanism.[1] The choice of solvent and heating profile is paramount.
-
Causality: The decomposition of the diazonium salt generates the aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion.[1] If this process is not efficient, the highly reactive aryl cation can polymerize or react with other species, leading to tar.
-
Troubleshooting Steps:
-
Solvent Choice: Perform the decomposition in a high-boiling, inert solvent like petroleum ether, heptane, or xylene.[3] This helps to moderate the reaction temperature and prevent localized overheating. A solid-state (neat) decomposition is also possible but can be harder to control and is often more violent.
-
Controlled Heating: Heat the mixture gradually. A rapid temperature increase can cause a dangerous and uncontrolled exothermic decomposition. A steady ramp to 75-120 °C is often effective.[3]
-
Ensure Anhydrous Conditions: Any residual water can lead to the formation of 4-methoxynaphthol as a significant byproduct.
-
Optimized Protocol: Balz-Schiemann Synthesis of this compound
-
Diazotization: Dissolve 4-methoxy-1-naphthylamine (1.0 equiv) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 2.5 equiv). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
Isolation: After the addition is complete, stir the resulting slurry in the cold for 30 minutes. Collect the precipitated 4-methoxy-naphthalene-1-diazonium tetrafluoroborate by vacuum filtration.
-
Washing: Quickly wash the filter cake with a small volume of ice-cold water, followed by cold ethanol, and finally cold diethyl ether.
-
Drying: Dry the isolated salt under high vacuum at room temperature until a fine, free-flowing powder is obtained.
-
Decomposition: Suspend the dry diazonium salt in petroleum ether or normal heptane.[3] Heat the stirred suspension gently to 85-100 °C. The decomposition is complete when nitrogen evolution ceases.
-
Workup & Purification: Cool the reaction mixture, filter off any inorganic solids, and wash the filtrate with a dilute NaOH solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
| Parameter | Recommended Condition | Expected Outcome |
| Diazotization Temp. | 0-5 °C | High yield of clean diazonium salt |
| Decomposition | Thermal (in solvent) | Controlled reaction, minimized tar |
| Solvent | Heptane or Xylene | Good heat transfer, inert medium |
| Typical Yield | 50-70% | Good purity after purification |
Section 3: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Pathway
This route typically involves the reaction of 1,4-difluoronaphthalene with a methoxide source. The key is activating the nucleophilic attack and ensuring displacement of the correct fluorine atom.
Caption: SNAr mechanism for this compound synthesis.
Q1: My SNAr reaction of 1,4-difluoronaphthalene with sodium methoxide is slow, incomplete, or fails entirely. What factors should I investigate?
Answer: The success of an SNAr reaction hinges on three factors: the nucleophile's strength, the solvent, and the absence of proton sources.
-
Causality: The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex).[2] Polar aprotic solvents are required to solvate the cation (Na⁺) without deactivating the nucleophile (MeO⁻). Any protic species (like water or methanol) will protonate the highly basic methoxide, shutting down the reaction.
-
Troubleshooting Steps:
-
Solvent is Key: Use high-quality, anhydrous polar aprotic solvents like DMSO or DMF. These solvents excel at solvating the counter-ion and promoting the reaction.[4][5]
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous sodium methoxide or prepare it fresh. If using commercial NaOMe, ensure it has been stored properly.
-
Temperature: These reactions often require heat to proceed at a reasonable rate. A temperature range of 80-140 °C is common.[5] Start with a lower temperature and slowly increase it while monitoring the reaction by TLC or GC.
-
Nucleophile Quality: Ensure your sodium methoxide is not old or decomposed. A simple test is to dissolve a small amount in water; it should be strongly basic.
-
Q2: I am observing the formation of both 1-fluoro-4-methoxy and 1-methoxy-4-fluoro isomers, or even dimethoxy-naphthalene. How can I improve selectivity?
Answer: This is an issue of stoichiometry and reaction control. While both fluorine atoms are activated, there is a slight electronic difference that can be exploited.
-
Causality: In naphthalene systems, the C1 (alpha) position is generally more reactive towards electrophiles and nucleophiles than the C4 position. However, in SNAr, this difference can be small. Over-reaction (formation of the dimethoxy product) occurs when excess nucleophile is used or the reaction time is too long.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large one, of sodium methoxide (e.g., 1.05-1.1 equivalents). This will favor monosubstitution.
-
Monitor the Reaction: Carefully track the reaction's progress using an appropriate analytical technique (TLC, GC, or LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further to form the dimethoxy byproduct.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can sometimes improve selectivity between the two non-equivalent fluorine atoms.
-
Optimized Protocol: SNAr Synthesis of this compound
-
Setup: In an oven-dried, three-neck flask equipped with a condenser and nitrogen inlet, add 1,4-difluoronaphthalene (1.0 equiv) and anhydrous DMSO.
-
Reagent Addition: Add sodium methoxide (1.1 equiv) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to 120 °C and monitor the reaction by GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. This will precipitate the crude product.
-
Purification: Collect the solid by filtration. Dissolve the crude solid in a suitable organic solvent like dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Expected Outcome |
| Solvent | Anhydrous DMSO or DMF | Excellent reaction medium for SNAr |
| Nucleophile | Sodium Methoxide (1.1 eq) | Favors monosubstitution |
| Temperature | 100-140 °C | Achieves a reasonable reaction rate |
| Typical Yield | 75-90% | High yield and purity |
Section 4: General Purification & Analysis FAQs
Q1: How do I effectively purify the final this compound product?
Answer: For high purity, column chromatography is generally the most effective method, especially for removing any isomeric or over-reacted byproducts. Recrystallization from a solvent system like ethanol/water or hexane can also be effective if the primary impurity has significantly different solubility. For larger scales, vacuum distillation is a viable option.[6]
Q2: What are the key analytical techniques to confirm the product's identity and purity?
Answer: A combination of techniques is recommended:
-
¹H and ¹⁹F NMR: This is the most definitive method. ¹H NMR will show the characteristic aromatic protons and the methoxy singlet. ¹⁹F NMR will show a singlet, confirming the presence of the fluorine atom. Coupling between the fluorine and nearby protons (³J HF and ⁴J HF) in the ¹H spectrum provides unequivocal structural proof.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for determining purity and confirming the molecular weight of the product (m/z = 176.06).
-
HPLC: For quantitative purity analysis (e.g., >99.5%), a calibrated HPLC method is the industry standard.
References
- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates.RSC Publishing.
- 2 - Organic Syntheses Procedure.Organic Syntheses.
- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.Google Patents.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.ACG Publications.
- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. Available at: [Link]
-
The Balz-Schiemann Reaction. Scientific Update. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Properties of Fluorinated Naphthalene Isomers
Introduction: In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly alter the physicochemical and biological profiles of a parent molecule. Naphthalene, a simple bicyclic aromatic hydrocarbon, provides a foundational scaffold for investigating these effects. Upon fluorination, the resulting isomers, primarily 1-fluoronaphthalene (1-FN) and 2-fluoronaphthalene (2-FN), exhibit distinct properties critical to their application. This guide provides an in-depth comparison of these isomers, supported by experimental data and validated protocols, to aid researchers in their selection and application. The strategic placement of fluorine can block metabolic pathways, modulate lipophilicity, and alter electronic properties, making a thorough understanding of these isomers essential for rational drug design and the development of advanced materials.[1][2]
Part 1: Comparative Physicochemical Properties
The position of the fluorine atom on the naphthalene ring dictates the molecule's overall polarity, crystal packing, and intermolecular interactions, leading to significant differences in physical properties.
Melting and Boiling Points
The melting and boiling points are fundamental indicators of a molecule's intermolecular forces and molecular symmetry. While both 1-FN and 2-FN are liquids or low-melting solids at room temperature, subtle differences exist due to their distinct molecular shapes and dipole moments.
Table 1: Comparison of Physical Properties
| Property | 1-Fluoronaphthalene | 2-Fluoronaphthalene | Rationale for Difference |
|---|---|---|---|
| Melting Point | -13 °C[3][4] | 59-61 °C | The more linear and symmetric shape of 2-FN allows for more efficient crystal lattice packing, resulting in stronger intermolecular forces and a significantly higher melting point compared to the less symmetric 1-FN. |
| Boiling Point | 215 °C[3][4] | 211-212 °C | The boiling points are similar, but 1-FN's slightly higher value can be attributed to its larger dipole moment, leading to stronger dipole-dipole interactions in the liquid phase. |
| Density (g/mL) | 1.1322 g/mL at 20°C[3] | ~1.12 g/mL | The densities are very close, reflecting their identical molecular formulas. Minor differences arise from variations in packing and intermolecular distances in the liquid state. |
| Calculated logP | 3.7[5] | 3.7 (Predicted) | The lipophilicity, as estimated by the partition coefficient (logP), is nearly identical. This indicates that the position of a single fluorine atom has a minimal impact on the overall balance between hydrophobicity and hydrophilicity. |
Lipophilicity (logP)
Lipophilicity, quantified by the n-octanol/water partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[6] A logP value of 3.7 for 1-FN indicates it is significantly more soluble in lipids than in water.[5] While experimental data for 2-FN is less common, predictive models suggest a nearly identical logP, as the primary determinant is the presence of the fluorine atom itself rather than its specific location on the large, hydrophobic naphthalene core.
This protocol outlines the standardized shake-flask method for determining the n-octanol/water partition coefficient, a robust and widely accepted technique.[7][8][9]
Causality: The shake-flask method directly measures the equilibrium partitioning of a substance between two immiscible phases, providing a "gold standard" measurement of lipophilicity. The centrifugation step is critical to ensure complete phase separation, preventing the formation of emulsions that can artificially inflate the concentration in the aqueous phase.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Preparation: Prepare a stock solution of the fluoronaphthalene isomer in n-octanol. The concentration should not exceed 0.01 mol/L.[8]
-
Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[8]
-
Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the fluoronaphthalene isomer in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase ([organic]) to the concentration in the aqueous phase ([aqueous]). The logP is the base-10 logarithm of this value.[6]
Part 2: Spectroscopic Characteristics
The electronic environment of the fluorine atom and its influence on the naphthalene ring system give rise to distinct spectroscopic signatures.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms.[10] The chemical shift of the fluorine nucleus is exquisitely sensitive to the electronic effects of its surroundings.
-
1-Fluoronaphthalene: The fluorine atom at the C1 (alpha) position experiences a different electronic environment compared to the C2 (beta) position, resulting in a distinct chemical shift. Data for 1-FN in CDCl₃ shows a characteristic signal.[11]
-
2-Fluoronaphthalene: The fluorine at the C2 position will have a different chemical shift due to its proximity to different carbons and hydrogens within the ring system.
These unique chemical shifts allow for unambiguous identification of the isomers and can be used to study their interactions with other molecules, such as proteins or receptors.[10]
Fluorescence Spectroscopy
Naphthalene is intrinsically fluorescent, and the introduction of a fluorine substituent can modulate its photophysical properties.[12] Both 1-FN and 2-FN exhibit fluorescence, but their excitation and emission spectra can differ slightly due to the influence of the fluorine atom on the energy levels of the naphthalene π-system.[13] These properties are valuable in applications such as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[14]
Part 3: Reactivity and Metabolic Stability
From a drug development perspective, two of the most critical properties are chemical reactivity and stability towards metabolic enzymes.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluoronaphthalenes in SNAr reactions is a key consideration in their synthetic utility. In these reactions, a nucleophile replaces the fluorine atom. The rate of this reaction is dependent on the stability of the negatively charged intermediate (Meisenheimer complex).[15]
-
Comparative Reactivity: Computational studies suggest that 2-fluoronaphthalene is generally more reactive in SNAr reactions than 1-fluoronaphthalene.[16]
-
Mechanistic Rationale: This difference is attributed to the superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position. The negative charge can be more effectively delocalized across both aromatic rings of the naphthalene system, lowering the activation energy for the reaction compared to attack at the C1 position.[16]
Metabolic Stability
A primary reason for introducing fluorine into drug candidates is to enhance metabolic stability.[1][17] The liver's cytochrome P450 (CYP) enzymes are major sites of drug metabolism, often through oxidation of C-H bonds.[18]
-
Blocking Metabolism: A C-F bond is significantly stronger than a C-H bond and is not susceptible to hydroxylation by CYP enzymes. Therefore, placing a fluorine atom at a known site of metabolic oxidation can effectively block that pathway, increasing the compound's half-life.[1][19]
-
Positional Effects: The effectiveness of this "metabolic blocking" depends entirely on the position of the fluorine. If 1-FN is fluorinated at a primary site of naphthalene metabolism, it will exhibit greater metabolic stability than 2-FN if the C2 position is less prone to oxidation, and vice-versa.
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a crucial estimate of its intrinsic clearance.[20][21][22]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[22] By incubating the test compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactor for CYP activity), we can simulate Phase I metabolism.[21] The rate of disappearance of the parent compound over time is a direct measure of its metabolic lability.[23] A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability.[21]
Methodology:
-
Reagent Preparation:
-
Incubation Setup (96-well plate format):
-
Reaction Initiation and Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound using LC-MS/MS.[22]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Conclusion
The choice between fluoronaphthalene isomers is not arbitrary; it is a strategic decision based on a nuanced understanding of their distinct properties. 2-Fluoronaphthalene, with its higher melting point, suggests better crystal packing, which can be advantageous in materials science. Conversely, the subtle differences in electronic distribution and reactivity, particularly the lower SNAr reactivity of 1-fluoronaphthalene, might be leveraged in specific synthetic strategies. For drug development, the most critical differentiator is metabolic stability. The optimal isomer is the one where fluorine is positioned to block a key site of metabolic attack, a determination that requires empirical testing using protocols like the liver microsomal stability assay. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of novel therapeutics and advanced materials.
References
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
OECD 107, OECD 117 and OECD 123 - Phytosafe. Phytosafe. Available from: [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available from: [Link]
-
OECD Guidelines for the Testing of Chemicals. OECD. Available from: [Link]
-
Partition coefficient octanol/water. Pesticide Registration Toolkit. Available from: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Mechanisms for reactions of halogenated compounds. Part 5. Orientating effects of fluorine substituents on nucleophilic substitution in naphthalene and other polycyclic systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
1 FLUORONAPHTHALENE. ANGEEL OAK SPECIALITY CHEMTECH. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
1-Fluoronaphthalene. PubChem. Available from: [Link]
-
1-Fluoronaphthalene. Wikipedia. Available from: [Link]
-
Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. Low Temperature Physics | AIP Publishing. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate. Available from: [Link]
-
1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
EFFECTS OF METHYL AND FLUORINE SUBSTITUTION ON THE METABOLIC ACTIVATION AND TUMORIGENICITY OF POLYCYCLIC AROMATIC HYDROCARBONS. Penn State Research Database. Available from: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available from: [Link]
-
Nucleophilic substitution reaction of a series of the fluoro‐benzene... ResearchGate. Available from: [Link]
-
aromatic nucleophilic substitution: Topics. Science.gov. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Plot of logP parameter (experimental, Table 1) vs. I. ResearchGate. Available from: [Link]
-
Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. Available from: [Link]
-
ProQuest Dissertations. UCL Discovery. Available from: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available from: [Link]
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC - NIH. Available from: [Link]
-
(PDF) Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 4. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. oecd.org [oecd.org]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. spectrabase.com [spectrabase.com]
- 12. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. aosc.in [aosc.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. mercell.com [mercell.com]
A Comparative Guide to Analytical Standards for 1-Fluoro-4-methoxynaphthalene
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for 1-Fluoro-4-methoxynaphthalene (CAS: 10471-09-7), a key intermediate in various synthetic pathways. In the absence of extensive direct comparative studies for this specific analyte, this guide synthesizes field-proven insights and data from closely related naphthalene derivatives to provide a robust framework for analytical method development and standard selection.
Understanding the Analyte: Physicochemical Properties and their Analytical Implications
This compound possesses a naphthalene core functionalized with a fluorine atom and a methoxy group. These substitutions significantly influence its physicochemical properties and, consequently, the choice of analytical methodology.
| Property | This compound | 1-Fluoronaphthalene (Alternative) | 1-Methoxynaphthalene (Alternative) | Naphthalene (Parent Compound) |
| Molecular Weight | 176.19 g/mol | 146.16 g/mol | 158.20 g/mol [1] | 128.17 g/mol [2] |
| Boiling Point | Not readily available | 215 °C | 135-137 °C at 12 mmHg | 218 °C[3] |
| Polarity | Moderately polar | Less polar than the methoxy- derivative | More polar than the fluoro- derivative | Nonpolar |
| UV Absorbance | Strong (expected) | Strong | Strong | Strong |
| Volatility | Moderate (expected) | Volatile | Less volatile than naphthalene | Volatile[4] |
The presence of the methoxy group increases the polarity and potential for hydrogen bonding compared to naphthalene and 1-fluoronaphthalene. The fluorine atom, being highly electronegative, also contributes to the molecule's polarity. This moderate polarity makes this compound amenable to both reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its strong UV absorbance, characteristic of the naphthalene ring system, suggests that UV detection will be a sensitive method for HPLC analysis.[3][5]
Selecting an Appropriate Analytical Standard: A Comparative Analysis
The choice of an analytical standard is critical for achieving accurate and reproducible results. While a certified reference material (CRM) for this compound is the ideal choice, its availability may be limited. Therefore, understanding the alternatives is crucial.
| Standard Type | Key Characteristics | Suitability for this compound Analysis |
| Certified Reference Material (CRM) of this compound | Highest level of accuracy and traceability. Certified for purity and identity. Accompanied by a certificate of analysis. | Ideal Standard: Provides the most accurate and reliable quantification. Essential for regulated environments and validation of primary methods. |
| This compound (High Purity) | High purity (e.g., ≥95%), but without the full certification of a CRM. | Working Standard: Suitable for routine analysis, method development, and non-regulated research where the highest level of traceability is not required. Purity should be verified independently. |
| 1-Fluoronaphthalene CRM | A certified reference material for a closely related compound. | Alternative for Method Development & System Suitability: Can be used to establish chromatographic conditions and verify system performance, but not for direct quantification of this compound due to differences in response factors. |
| 1-Methoxynaphthalene Analytical Standard | A readily available analytical standard for a related compound.[1] | Alternative for Method Development & System Suitability: Similar to the 1-Fluoronaphthalene CRM, it is useful for initial method development but not for accurate quantification. |
| Isotopically Labeled Internal Standard (e.g., Deuterated Analog) | A standard with one or more atoms replaced by their isotopes. Chemically identical to the analyte. | Gold Standard for Quantification: An isotopically labeled version of this compound would be the ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response. |
Comparative Guide to Analytical Methodologies
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the analytical objective, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of moderately polar compounds like this compound. A reversed-phase method with UV detection is the most common approach.
This protocol is a starting point and must be validated for your specific application.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is recommended for good separation of naphthalene derivatives.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A good starting point is a 70:30 (v/v) mixture of acetonitrile and water. For method development, a gradient from 50% to 90% acetonitrile over 20 minutes can be employed to determine the optimal elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength of approximately 230 nm, which is a common wavelength for detecting naphthalene derivatives.[6] A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Caption: A typical workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and definitive identification of this compound.
This protocol is a template and requires optimization and validation.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte and remove matrix interferences.
-
Ensure the final sample is in a volatile solvent compatible with GC injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities or matrix components.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions of this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the characteristic ion(s) against the concentration of the calibration standards.
-
Quantify the analyte in the sample using this calibration curve.
-
Caption: A generalized workflow for the quantitative analysis of this compound by GC-MS.
Conclusion and Recommendations
The selection of an appropriate analytical standard and methodology for this compound is a critical decision that impacts the quality and reliability of research and development data.
-
For regulated environments and high-stakes applications, the use of a Certified Reference Material (CRM) for this compound is strongly recommended. If a CRM for the specific analyte is not available, a high-purity standard with a well-characterized certificate of analysis should be used, and its identity and purity should be independently verified.
-
Reversed-phase HPLC with UV detection is a robust and reliable method for routine quantification. Its simplicity and accessibility make it a workhorse technique in many laboratories.
-
GC-MS is the preferred method for trace-level analysis and for applications requiring definitive identification. The specificity of mass spectrometric detection is invaluable for complex matrices and impurity profiling.
-
The use of an isotopically labeled internal standard is the gold standard for achieving the highest level of accuracy and precision in quantification, especially in complex sample matrices.
Ultimately, the choice of analytical standard and methodology should be guided by a thorough understanding of the analytical objectives, the required level of data quality, and the available resources. The protocols and comparative data presented in this guide provide a solid foundation for making these critical decisions and for developing robust and reliable analytical methods for this compound.
References
-
Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (2005). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
- Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocarbons, Ethers and Aromatic Volatiles in Fabric and Leather.
-
Naphthalene. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Jackson, G. P., & Giblin, D. E. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1645–1652.
- Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities.
-
Naphthalene. (n.d.). PubChem. Retrieved from [Link]
- Analysis of Halogenated Hydrocarbons and Glycol Ethers. (2022).
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). ResearchGate. Retrieved from [Link]
-
1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). (n.d.). ResearchGate. Retrieved from [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1-Methoxynaphthalene. (n.d.). PubChem. Retrieved from [Link]
-
Selected Certified Reference Materials (Sigma). (n.d.). Reagecon Diagnostics Limited. Retrieved from [Link]
- Sajkowski, Ł., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.
-
Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Reference Materials and Standards. (n.d.). Lazar Scientific, Inc. Retrieved from [Link]
-
Naphthalene, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
- van der Zaan, B. M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 11(15), 8826–8834.
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2023). ResearchGate. Retrieved from [Link]
- de Oliveira, A. R. M., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Current analytical chemistry, 13(2), 113–126.
-
How Is GC-MS Used In Aroma Analysis? (2023, August 2). Chemistry For Everyone. [Video]. YouTube. [Link]
-
Naphthalene, 1-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of 1-Fluoro-4-methoxynaphthalene: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the characterization of 1-Fluoro-4-methoxynaphthalene, a substituted naphthalene derivative of interest, with a primary focus on single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray diffraction, compare the insights gained with those from alternative analytical techniques, and provide the foundational knowledge necessary for its structural determination.
The Decisive Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which are critical parameters in understanding its chemical reactivity, physical properties, and biological activity. While other techniques offer valuable data, they often fall short of the atomic-level resolution provided by a successful crystallographic experiment.[1]
Experimental Protocol: A Step-by-Step Guide to the X-ray Crystallographic Characterization of this compound
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of this compound. This procedure is based on established crystallographic methodologies.[1]
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Procedure: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., a mixture of dichloromethane and methanol) is a common technique.[2] The choice of solvent is critical and may require screening of various options. The process should be carried out in a vibration-free environment to promote the growth of well-ordered crystals.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure: A single crystal of appropriate dimensions is selected and mounted on a goniometer head.[3] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[3] The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
-
Procedure: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound often involves complementary spectroscopic techniques. The table below compares the information obtained from each method.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1][4] | Unambiguous determination of molecular structure and stereochemistry. | Requires a single crystal of suitable quality; provides information only on the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity of atoms.[5][6] | Provides detailed information about the molecular structure in solution; non-destructive. | Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies.[5][6] | Rapid and simple technique for identifying functional groups. | Provides limited information about the overall molecular structure. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, related to conjugation and chromophores.[7][8] | Useful for studying conjugated systems and determining sample concentration. | Provides limited structural information. |
Visualizing the Workflow: From Crystal to Structure
The following diagram illustrates the typical workflow for an X-ray crystallography experiment.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The structural characterization of this compound is most definitively achieved through single-crystal X-ray crystallography. This technique provides a high-resolution, three-dimensional view of the molecule, which is invaluable for understanding its properties and potential applications. While spectroscopic methods such as NMR, IR, and UV-Vis provide crucial and complementary information about the molecule's connectivity and functional groups, they cannot replace the detailed structural insights offered by X-ray diffraction. For researchers in drug discovery and materials science, a combined approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of this and other novel chemical entities.
References
-
Bąk, J. (2006). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Physics and Chemistry of Liquids, 39(3), 341-351. [Link]
-
Drozdowski, H. (2001). X-ray diffraction study of the structure of liquid naphthalene at 368K. ResearchGate. [Link]
-
Golder, M. R., & Swager, T. M. (2014). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 10, 1783–1789. [Link]
-
Koubachi, J., et al. (2017). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2017(4), M960. [Link]
-
Mori, S., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5122. [Link]
-
Prakash, G., & Kumar, P. S. (2020). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole. Walsh Medical Media. [Link]
-
Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
Fun, H.-K., et al. (2019). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1649–1652. [Link]
-
Mori, S., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. [Link]
-
Senevirathne, A., et al. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834–842. [Link]
-
Balachandran, V., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(3), 2246–2261. [Link]
-
Deschamps, J. R. (2009). X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology, Chapter 7, Unit7.3. [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Coupling Reactivity of 1-Fluoro-4-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, offering unparalleled efficiency and functional group tolerance. Within the diverse array of available substrates, aryl fluorides have garnered increasing attention due to the prevalence of fluorine in pharmaceuticals and agrochemicals. This guide provides a comprehensive comparative study of 1-fluoro-4-methoxynaphthalene in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the reactivity of this electron-rich fluoronaphthalene, compare its performance with alternative aryl halides, and provide detailed experimental protocols and mechanistic insights to empower your synthetic endeavors.
The Dichotomy of the C-F Bond: Stability and Latent Reactivity
The carbon-fluorine bond is the strongest single bond to carbon, a characteristic that imparts both metabolic stability to drug candidates and a significant synthetic challenge for chemists. The activation of the C-F bond in cross-coupling reactions is an energetically demanding process, rendering aryl fluorides substantially less reactive than their chloro, bromo, and iodo counterparts. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl >> F
This trend is a direct consequence of decreasing bond dissociation energies. Consequently, the cross-coupling of aryl fluorides often necessitates more forcing reaction conditions, specialized catalyst systems, and a deeper understanding of the underlying mechanistic principles.
The Electronic Influence of the Naphthalene Ring and Methoxy Group
The reactivity of this compound is not solely dictated by the strength of the C-F bond. The electronic nature of the aromatic system plays a crucial role. The naphthalene core, with its extended π-system, and the electron-donating methoxy group at the 4-position, both influence the electron density at the carbon atom of the C-F bond.
The methoxy group, through its +M (mesomeric) effect, increases the electron density on the naphthalene ring, particularly at the ortho and para positions. This increased electron density at the carbon bearing the fluorine atom further strengthens the C-F bond, making oxidative addition to the palladium catalyst even more challenging compared to unactivated or electron-deficient aryl fluorides. However, the extended π-system of the naphthalene ring can also play a role in stabilizing the transition state of the oxidative addition step. The interplay of these electronic factors necessitates carefully optimized reaction conditions to achieve efficient cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
While direct head-to-head comparative studies for this compound against its heavier halogen analogues under identical conditions are scarce in the literature, we can construct a robust comparison based on established reactivity principles and data from structurally similar systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The coupling of aryl fluorides in this reaction is notoriously difficult due to the challenging oxidative addition step.
General Reactivity Comparison:
| Aryl Halide | Typical Catalyst System | Typical Conditions | Expected Yield |
| 1-Iodo-4-methoxynaphthalene | Pd(PPh₃)₄ / Base | 80-100 °C, short reaction times | Excellent |
| 1-Bromo-4-methoxynaphthalene | Pd(PPh₃)₄ / Base | 90-110 °C, moderate reaction times | Good to Excellent |
| 1-Chloro-4-methoxynaphthalene | Pd(OAc)₂ / Bulky Phosphine Ligand / Strong Base | 100-130 °C, longer reaction times | Moderate to Good |
| This compound | Ni or Pd catalyst with specialized ligands / Strong Base | >120 °C, extended reaction times | Low to Moderate |
Insights and Experimental Considerations:
For electron-rich aryl fluorides like this compound, nickel catalysts have shown promise in Suzuki-Miyaura couplings, sometimes outperforming palladium.[1] The choice of a strong base and a ligand that can promote the challenging oxidative addition is critical. The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Fluoride
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv), and anhydrous 1,4-dioxane.
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ and SPhos to the tube under a positive flow of argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3]
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of aryl fluorides is significantly lower than other aryl halides.
General Reactivity Comparison:
| Aryl Halide | Typical Catalyst System | Typical Conditions | Expected Yield |
| 1-Iodo-4-methoxynaphthalene | Pd₂(dba)₃ / BINAP / NaOtBu | 80-100 °C | Excellent |
| 1-Bromo-4-methoxynaphthalene | Pd₂(dba)₃ / XPhos / NaOtBu | 90-110 °C | Good to Excellent |
| 1-Chloro-4-methoxynaphthalene | Pd₂(dba)₃ / RuPhos / LHMDS | 100-120 °C | Moderate to Good |
| This compound | Pd G3 precatalyst / Specialized Ligand / Strong Base | >110 °C | Low to Moderate |
Insights and Experimental Considerations:
For the Buchwald-Hartwig amination of electron-rich aryl fluorides, the choice of a highly active catalyst system is paramount. The use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often necessary.[4][5] The reaction temperature typically needs to be elevated to overcome the high activation energy of the C-F bond cleavage. The presence of an electron-donating group on the aniline coupling partner can sometimes lead to lower yields.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of an Electron-Rich Aryl Fluoride
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), NaOtBu (1.4 equiv), and anhydrous toluene.
-
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography.[7][8]
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. While typically more facile than Suzuki or Buchwald-Hartwig couplings for aryl chlorides and bromides, the reaction with aryl fluorides remains challenging.
General Reactivity Comparison:
| Aryl Halide | Typical Catalyst System | Typical Conditions | Expected Yield |
| 1-Iodo-4-methoxynaphthalene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Room Temperature to 50 °C | Excellent |
| 1-Bromo-4-methoxynaphthalene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 50-80 °C | Good to Excellent |
| 1-Chloro-4-methoxynaphthalene | Pd(OAc)₂ / Bulky Phosphine Ligand / CuI / Strong Base | 80-120 °C | Moderate |
| This compound | Pd₂(dba)₃ / LiHMDS | 110 °C | Good [9] |
Insights and Experimental Considerations:
Recent advancements have demonstrated that a palladium-catalyzed, copper-free Sonogashira coupling of electron-rich aryl fluorides can be achieved in good to excellent yields using LiHMDS as a base.[9][10][11] This protocol avoids the use of copper co-catalysts, which can sometimes lead to the undesirable homocoupling of the terminal alkyne. The LiHMDS is thought to play a dual role as both a base and a ligand, facilitating the challenging C-F bond activation. The reaction requires elevated temperatures to proceed efficiently.
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Detailed Protocol: LiHMDS-Promoted Sonogashira Coupling of this compound [9]
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.5 equiv), Pd₂(dba)₃ (3 mol%), LiHMDS (2.0 equiv), and anhydrous THF.
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃.
-
Add a solution of this compound and the terminal alkyne in anhydrous THF.
-
Add a solution of LiHMDS in THF dropwise at room temperature.
-
Seal the tube and heat the reaction mixture at 110 °C for 15 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Conclusion
This compound represents a challenging yet valuable substrate for cross-coupling reactions. Its successful implementation requires a departure from standard conditions used for more reactive aryl halides. The electron-rich nature of the molecule, a consequence of the methoxy group and the naphthalene core, further tempers its reactivity.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands and strong bases at elevated temperatures, is essential. Nickel catalysis may offer an advantage in certain Suzuki couplings. The recent development of a copper-free, LiHMDS-promoted Sonogashira coupling provides an efficient route to alkynylated products.
By understanding the inherent reactivity of the C-F bond and the electronic influences at play, and by selecting the appropriate advanced catalytic systems, researchers can effectively incorporate the this compound motif into complex molecules, thereby leveraging the desirable properties of fluorine in drug discovery and materials science.
References
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link][9][10][11][12]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed. [Link][9][10][11]
-
Leadbeater, N. E., & McGowan, C. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link][1]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link][9][10][11]
-
Zhang, Z., & Hu, W. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Boruah, M., & Ali, A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Klán, P., & Církva, V. (2013). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link][2]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(21), 5308-5314. [Link]
-
Hartwig, J. F. (2010). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 132(15), 5492–5503. [Link][4]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]
-
Boyle, T. J., & Ott, A. W. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. [Link]
-
Nelson, D. J. (2018). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
-
Poláková, M., & Hradil, P. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 23(5), 1123. [Link]
-
Lapointe, D., & Fagnou, K. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link][8]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][5]
-
Mészáros, Á., Káncz, A., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1236–1243. [Link][6]
-
Inaloo, D., & Majnooni, S. (2017). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]
-
Stradiotto, M., & Kelly, L. E. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
da Silva, A. B., & de Souza, R. O. M. A. (2016). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
-
Khan, I., & Saeed, A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2291. [Link]
-
Veisi, H., & Karmakar, B. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]
-
Langer, P., & Schmidt, A. (2010). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. ResearchGate. [Link]
-
Maleczka, R. E., & Smith, M. R. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Procter, D. J. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]
-
Gande, A. V., & Narayanam, J. M. R. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4991. [Link]
-
Wang, Y., & Engle, K. M. (2025). Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. ChemRxiv. [Link]
-
Stradiotto, M., & Kelly, L. E. (2012). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate. [Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthetic Validation of 1-Fluoro-4-methoxynaphthalene
This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of synthetic routes to 1-Fluoro-4-methoxynaphthalene. This document provides not just procedural steps, but a strategic analysis of the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing metabolic stability, binding affinity, and lipophilicity. The methoxy group, a common substituent in natural products and pharmaceuticals, offers a site for further functionalization. The efficient and validated synthesis of this molecule is therefore of paramount importance. This guide will compare three promising synthetic strategies: the classical Balz-Schiemann reaction, a modern nucleophilic fluorination approach, and an electrochemical (anodic) fluorination method.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision dictated by factors such as precursor availability, scalability, safety, and desired purity. Here, we present a comparative overview of three distinct approaches to this compound.
| Synthetic Method | Starting Material | Key Reagents & Conditions | Anticipated Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Balz-Schiemann Reaction | 4-Methoxy-1-naphthylamine | NaNO₂, HBF₄, heat | Moderate to Good | Good to Excellent | Well-established, reliable for aromatic fluorination.[1][2] | Use of hazardous reagents (HBF₄), potential for diazonium salt instability.[2] |
| Route 2: Nucleophilic Fluorination | 1-Bromo-4-methoxynaphthalene | Anhydrous KF or CsF, polar aprotic solvent, high temperature.[3][4] | Variable | Good | Avoids diazonium salts, potentially milder conditions with appropriate catalysts.[3] | Requires a pre-functionalized starting material, can be sensitive to reaction conditions.[4] |
| Route 3: Anodic Fluorination | 4-Methoxy-1-naphthol | Et₃N·5HF, MeCN/DME, platinum electrodes.[5] | Good to Excellent | Good | Direct C-H fluorination, avoids harsh chemical oxidants, environmentally friendly.[5] | Requires specialized electrochemical equipment, potential for side reactions (e.g., polymerization).[5] |
Route 1: The Balz-Schiemann Reaction - A Classic Approach
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, proceeding through a diazonium tetrafluoroborate salt intermediate.[1][2] This method is known for its reliability and applicability to a wide range of aromatic amines.
Logical Workflow for Balz-Schiemann Reaction
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Detailed Experimental Protocol (Proposed)
Causality: The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a strong acid (HBF₄), which then reacts with the primary amine to form the diazonium salt. The tetrafluoroborate anion acts as the fluoride source upon thermal decomposition.
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-methoxy-1-naphthylamine (1 equiv.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3 equiv.) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting slurry for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolation: Collect the precipitated diazonium salt by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally cold diethyl ether.
-
Drying: Dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry; handle with care and use appropriate safety shields.
-
Thermal Decomposition: Gently heat the dry diazonium salt under vacuum. The decomposition is typically initiated between 100-150 °C, evidenced by the evolution of nitrogen gas and boron trifluoride.
-
Purification: The crude product is collected and can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Route 2: Nucleophilic Aromatic Fluorination (SNAr) - A Modern Alternative
Nucleophilic aromatic substitution offers a pathway that avoids the handling of potentially unstable diazonium salts. This route relies on the displacement of a suitable leaving group, such as a bromide, by a fluoride anion.[4]
Logical Workflow for Nucleophilic Fluorination
Caption: Workflow for the synthesis of this compound via nucleophilic fluorination.
Detailed Experimental Protocol (Proposed)
Causality: The success of this reaction hinges on the use of an anhydrous fluoride source and a polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) to enhance the nucleophilicity of the fluoride ion. Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility and the "naked" fluoride effect.[3]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-bromo-4-methoxynaphthalene (1 equiv.), anhydrous cesium fluoride (CsF, 2-3 equiv.), and a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 180-220 °C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route 3: Anodic Fluorination - An Electrochemical Approach
Electrochemical methods offer a green and often highly selective alternative to traditional chemical transformations. Anodic fluorination allows for the direct introduction of a fluorine atom onto the aromatic ring.[5]
Logical Workflow for Anodic Fluorination
Caption: Workflow for the anodic fluorination of 4-methoxy-1-naphthol. *Note: This method is reported to yield the 2-fluoro isomer.[5]
Detailed Experimental Protocol (Adapted from literature for a related compound)
Causality: This reaction proceeds via the electrochemical oxidation of the naphthol derivative at the anode to form a radical cation, which is then attacked by the fluoride ion from the supporting electrolyte. The use of a mixed solvent system (acetonitrile/dimethoxyethane) and a specific fluoride source (Et₃N·5HF) is crucial for achieving good yields and selectivity.[5]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with two platinum plate electrodes, dissolve 4-methoxy-1-naphthol (1 equiv.) in a mixed solvent of acetonitrile (MeCN) and 1,2-dimethoxyethane (DME). Add triethylamine pentahydrofluoride (Et₃N·5HF) as both the supporting electrolyte and the fluorine source.
-
Electrolysis: Carry out the electrolysis at a constant current at room temperature. To prevent electrode passivation due to polymer formation, pulse electrolysis may be employed.
-
Workup: Upon completion of the electrolysis, quench the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography on silica gel to obtain the fluorinated product. Note: Based on literature for this starting material, the major product is expected to be 2-fluoro-4-methoxynaphthalene due to electronic and steric factors governing the regioselectivity of the electrophilic attack on the naphthalene ring.[5]
Validation of the Synthetic Product: A Multi-technique Approach
The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization (Anticipated Data)
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group will appear as a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings. |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of a methyl group (-CH₃) and a carbon monoxide molecule (-CO) from the methoxy group, as well as fragmentation of the naphthalene ring.[6][7] |
| Infrared (IR) Spectroscopy | Characteristic C-F stretching vibration in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the final product.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[8]
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~230 nm).[9][10]
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for determining purity and identifying volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Detector: FID for quantification or MS for identification.[5]
Conclusion: A Strategic Approach to Synthesis
This guide has presented a comparative analysis of three distinct synthetic routes to this compound. The classical Balz-Schiemann reaction offers a reliable, albeit potentially hazardous, pathway. Nucleophilic fluorination provides a modern alternative that avoids diazonium intermediates but requires careful optimization of reaction conditions. Anodic fluorination represents a greener, electrochemical approach, though its regioselectivity for this specific target needs to be considered.
The choice of the optimal synthetic route will depend on the specific requirements of your laboratory, including available equipment, safety protocols, and the desired scale of the synthesis. Regardless of the chosen path, rigorous validation of the final product using a combination of spectroscopic and chromatographic techniques is essential to ensure the integrity of your research.
References
- Saraswat, A., Sharma, L. K., Singh, S., & Singh, R. K. P. (2013). Anodic fluorination of 4-methoxy-1-naphthol and 4-nitroanisole using Et3N·5HF in mixed nonaqueous solvent.
- Togni, A. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2885–2895.
- BenchChem. (2025). A Comparative Guide to 1-Methoxynaphthalene as a Reference Standard in Analytical Chemistry. BenchChem.
- Polat, F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Wikipedia. (2023). Balz–Schiemann reaction. In Wikipedia.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
- World Health Organization. (2011).
- Dhingra, S. K., Nag, P., & Saxena, R. (2018). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- See, Y. Y., Morales-Colón, M. T., Bland, D. C., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2372–2383.
- ResearchGate. (2016). Nucleophilic Fluorination Facilitated by a CsF-CaF2 Packed Bed Reactor in Continuous Flow. Request PDF.
- ChemicalBook. (n.d.). 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum. ChemicalBook.
- ResearchGate. (2016). Anodic oxidation of 4-methoxy-1-naphthol. Request PDF.
- Semantic Scholar. (n.d.). Nucleophilic fluorination facilitated by a CsF-CaF2 packed bed reactor in continuous flow. Semantic Scholar.
- Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole. Walsh Medical Media.
- SIELC Technologies. (n.d.). Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column. SIELC Technologies.
- Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC-MS (Gas Chromatography-Mass Spectrometry) Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
- Perrin, D. M., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazonation. Chemistry – A European Journal, 24(40), 10131-10135.
- Muta, K., Soutome, H., & Nagaki, A. (2024). Recent advances in fluorine chemistry using flow technology. Journal of Fluorine Chemistry, 273, 110243.
- ResearchGate. (n.d.). The fragmentation patterns of compound 4.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.
- PubMed. (2011). (2,7-Dimeth-oxy-naphthalen-1-yl)(4-fluoro-phen-yl)methanone. PubMed.
- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Organic Chemistry Portal.
- Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(43), 28926–28936.
- Polat, F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Tajima, T., Ishii, H., & Fuchigami, T. (2002). Anodic benzylic fluorination of toluene, ethylbenzene, and cumene derivatives.
- Numata, K., Tabata, S., Kobayashi, A., & Yoshida, S. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry, 47(38), 17865-17870.
- ResearchGate. (2021). Anodic Fluorination and Cathodic Michael Addition of Schiff Bases Bearing Trifluoromethyl and Ester Groups.
- Al-Majidi, S. M. K., et al. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies.
- ResearchGate. (n.d.). Balz-Schiemann Reaction. Request PDF.
- Orendt, A. M., et al. (1997). Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. The Journal of Physical Chemistry A, 101(48), 9169–9175.
- ResearchGate. (n.d.). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. Request PDF.
- ResearchGate. (n.d.). The fragmentation patterns of compound 4.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascendant Role of 1-Fluoro-4-methoxynaphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The strategic incorporation of fluorine and methoxy substituents onto this scaffold has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to the development of derivatives with enhanced biological activities. This guide provides an in-depth comparison of the biological activities of naphthalene derivatives, with a specific focus on the untapped potential of the 1-fluoro-4-methoxynaphthalene scaffold. While direct experimental data for derivatives of this specific scaffold is limited in publicly available literature, this guide will extrapolate from closely related fluorinated and methoxylated naphthalenes to highlight promising avenues for future research and drug discovery.
The Strategic Advantage of Fluorine and Methoxy Substitutions
The introduction of fluorine and methoxy groups into organic molecules can profoundly influence their biological profiles. Fluorine, being the most electronegative element, can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[1][2] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule, leading to improved binding affinity and selectivity for its target.[3] The combination of these two functional groups on a naphthalene core, as in the this compound scaffold, presents a compelling strategy for the design of novel therapeutics with potentially superior properties.
Comparative Analysis of Biological Activities: Insights from Related Naphthalene Derivatives
While the biological landscape of this compound derivatives remains largely unexplored, a wealth of data on other substituted naphthalenes provides a strong foundation for predicting their potential therapeutic applications. The following sections summarize the key biological activities observed for fluorinated and methoxylated naphthalene analogs.
Anticancer Activity
The naphthalene scaffold is a common feature in a multitude of anticancer agents.[4][5][6][7] The introduction of fluorine and methoxy groups has been shown to enhance the cytotoxic and antiproliferative activities of these compounds against various cancer cell lines.
A study on fluorinated analogues of the spirobisnaphthalene, diepoxin-η, demonstrated equipotent cytotoxic activity to the parent compound against ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines, with IC50 values in the low micromolar range.[6] This suggests that the introduction of a fluorine atom to the naphthalene ring is well-tolerated and can be a viable strategy for generating new anticancer agents.
In another study, a series of naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231), cervical cancer (HeLa), and non-small cell lung cancer (A549) cell lines, with IC50 values ranging from 0.03 to 2.00 μM.[7] Furthermore, naphthalen-1-yloxyacetamide derivatives have shown notable cytotoxic activity against MCF-7 breast cancer cells, with the most potent compounds exhibiting IC50 values of 2.33 and 3.03 μM.[8]
The table below summarizes the anticancer activity of selected fluorinated and methoxylated naphthalene derivatives from the literature.
| Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |
| Fluorinated Spirobisnaphthalenes | OVCAR3 (ovarian) | 5.7 - 8.2 | [6] |
| MDA-MB-435 (melanoma) | 5.7 - 8.2 | [6] | |
| Naphthalene-substituted Triazole Spirodienones | MDA-MB-231 (breast) | 0.03 - 0.26 | [7] |
| HeLa (cervical) | 0.07 - 0.72 | [7] | |
| A549 (lung) | 0.08 - 2.00 | [7] | |
| Naphthalen-1-yloxyacetamide Derivatives | MCF-7 (breast) | 2.33 - 7.39 | [8] |
| Naphthalene-1,4-dione Analogues | HEC1A (endometrial) | ~1 - 10 | [1][2] |
| CALU-1 (lung) | ~5 - 20 | [1] | |
| Mia-Pa-Ca-2 (pancreatic) | ~5 - 20 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for Anticancer Drug Screening
Caption: A streamlined workflow for the evaluation of novel anticancer agents.
Antimicrobial Activity
Naphthalene derivatives have also been investigated for their antimicrobial properties.[9] The incorporation of a fluorine atom, in particular, is a well-established strategy for enhancing the antibacterial activity of various classes of compounds, including the widely used fluoroquinolone antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
General Signaling Pathway Implicated in Cancer
Caption: A simplified representation of a common cancer signaling pathway.
Future Directions and the Promise of this compound Derivatives
The collective evidence from studies on various fluorinated and methoxylated naphthalene derivatives strongly suggests that the this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The unique combination of electronic and steric properties conferred by the fluoro and methoxy groups makes this an attractive scaffold for targeting a range of biological entities, including enzymes and receptors implicated in cancer and infectious diseases.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective biological activity. Such studies should explore the impact of various substituents at other positions of the naphthalene ring.
References
- Wu, et al. (2017). Structure-activity relationship of EF24 analogues as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427.
- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696.
- Abid, et al. (2010). Synthesis and antimetastatic activity of isocoumarin analogues. European Journal of Medicinal Chemistry, 45(6), 2387-2396.
- Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. (2024). Tetrahedron Letters.
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2020). RSC Advances.
- Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (2021). Journal of Medicinal Chemistry.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules.
- Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9. (n.d.).
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). RSC Advances.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules.
- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (2011). Bioorganic & Medicinal Chemistry Letters.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Structure activity relationships of selected naphthalene derivatives. (1983). Ecotoxicology and Environmental Safety.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
- Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. (2023). ACS Omega.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Fluoro-4-methoxynaphthalene: Evaluating a Novel Candidate for Multi-Modal Spectroscopic Referencing
Abstract
In the landscape of spectroscopic analysis, the fidelity of our data is fundamentally tethered to the quality of our reference standards. While a plethora of compounds exist for specific applications, there is a compelling need for versatile, multi-modal standards that can serve as reliable benchmarks across different analytical techniques. This guide introduces 1-Fluoro-4-methoxynaphthalene as a promising, yet underexplored, candidate for such a role. Its intrinsic fluorescence, stemming from the methoxynaphthalene moiety, and the presence of a fluorine atom, make it a compelling subject for evaluation as both a fluorescence standard and a ¹⁹F Nuclear Magnetic Resonance (NMR) reference. This document provides a framework for the systematic evaluation of this compound, comparing its potential performance against established, single-purpose standards and offering detailed protocols for its comprehensive characterization.
Introduction: The Quest for Versatile Spectroscopic Standards
Quantitative spectroscopy, whether it be fluorescence, absorbance, or NMR, is a comparative science. The accuracy of our measurements hinges on referencing against a known, stable, and well-characterized standard.[1][2] For decades, researchers have relied on a canon of trusted compounds: quinine sulfate for fluorescence quantum yield, solvatochromic dyes like Prodan to probe solvent polarity, and fluorinated compounds such as α,α,α-trifluorotoluene for ¹⁹F NMR.[3][4][5] While effective, these standards are typically single-purpose.
The introduction of a multi-modal reference compound—one that can be used across different spectroscopic platforms—offers significant advantages in terms of experimental efficiency, consistency, and cost-effectiveness. A single, well-characterized compound could streamline workflows, reduce the number of required standards, and provide a common reference point for correlating data from disparate techniques.
This guide focuses on the potential of this compound (Figure 1) as one such multi-modal standard. The methoxynaphthalene backbone is a well-known fluorophore, suggesting utility in fluorescence spectroscopy.[6][7] The concurrent presence of a fluorine atom, a nucleus with 100% natural abundance and a spin of 1/2, makes it an ideal candidate for ¹⁹F NMR, a technique of growing importance in pharmaceutical and materials science.[8]
This document will lay out a comparative framework and detailed experimental protocols to rigorously assess the suitability of this compound as a reference compound. We will benchmark its potential photophysical properties against quinine sulfate and Prodan, and its nuclear magnetic resonance characteristics against α,α,α-trifluorotoluene.
The Benchmarks: A Review of Established Standards
To properly evaluate this compound, its performance must be measured against the "gold standards" in their respective fields.
-
Quinine Sulfate: For fluorescence quantum yield (Φf) determination, quinine sulfate dissolved in 0.1 M or 0.5 M sulfuric acid is the most widely recognized standard.[3][9] Its quantum yield is well-documented, though it is known to have a complex, non-mono-exponential fluorescence decay, making it less suitable as a lifetime standard.[2][9]
-
Prodan (6-propionyl-2-dimethylaminonaphthalene): Prodan is a classic solvatochromic dye, renowned for its sensitivity to solvent polarity.[4] It exhibits a large bathochromic (red) shift in its emission spectrum with increasing solvent polarity, a property that arises from a large change in dipole moment upon excitation.[4][10] However, its utility can be limited by its excitation in the UV region (<400 nm) and a modest extinction coefficient.[4][10]
-
α,α,α-Trifluorotoluene: In the realm of ¹⁹F NMR, α,α,α-trifluorotoluene is a commonly used reference standard.[1][5] Its single sharp resonance signal from the -CF₃ group appears at approximately -63 ppm relative to the primary standard, CFCl₃, providing a convenient reference point in a region of the spectrum that is often free from other signals.[11][12]
The table below summarizes the key properties of these established reference compounds.
| Reference Compound | Spectroscopic Technique | Key Parameter & Value | Solvent/Conditions |
| Quinine Sulfate | Fluorescence | Quantum Yield (Φf) = 0.546[9] | 0.5 M H₂SO₄ |
| Prodan | Fluorescence | Solvatochromic Shift (Δλem) > 100 nm[4] | Varies (e.g., Cyclohexane to Acetonitrile) |
| α,α,α-Trifluorotoluene | ¹⁹F NMR | Chemical Shift (δ) ≈ -63.7 ppm[11] | Relative to CFCl₃ |
Experimental Validation: Protocols for Characterization
The following protocols are designed to provide a comprehensive characterization of this compound and a direct comparison to the established standards.
Protocol 1: Photophysical Characterization
This protocol details the steps to determine the absorption, emission, fluorescence quantum yield, and solvatochromic properties of this compound.
Methodology:
-
Materials and Instrumentation:
-
Procedure for Quantum Yield Determination:
-
Preparation of Solutions: Prepare stock solutions of the target compound in cyclohexane and the quinine sulfate standard in 0.5 M H₂SO₄. From these, prepare a series of 5-6 dilutions for each, ensuring the absorbance at the excitation wavelength remains below 0.1 to prevent inner filter effects.[6]
-
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of both the target and the standard. Determine the absorbance maximum (λmax abs) for the target compound.
-
Fluorescence Measurement: For each dilution, record the fluorescence emission spectrum. Excite the target solutions at their λmax abs and the quinine sulfate solutions at 350 nm. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis:
-
For each spectrum, integrate the total fluorescence intensity (area under the emission curve).
-
Create a plot of integrated fluorescence intensity versus absorbance for both the target and the standard.
-
The fluorescence quantum yield (ΦX) of the target is calculated using the following equation[13]: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST refer to the target and standard, respectively.
-
-
-
-
Procedure for Solvatochromism Analysis:
-
Prepare solutions of this compound at a constant concentration (e.g., 10 µM) in a range of solvents with varying polarities.
-
Record the fluorescence emission spectrum for each solution, noting the wavelength of maximum emission (λmax em).
-
Plot the emission maximum (in wavenumbers, cm⁻¹) against a solvent polarity scale, such as the Reichardt ET(30) scale, to visualize the solvatochromic shift.[14]
-
Protocol 2: ¹⁹F NMR Characterization
This protocol outlines the procedure for determining the ¹⁹F chemical shift of this compound and assessing its suitability as an internal standard.
Methodology:
-
Materials and Instrumentation:
-
This compound (Target)
-
α,α,α-Trifluorotoluene (Standard)[11]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR Spectrometer equipped with a fluorine probe
-
NMR tubes
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃). Add a small, known amount of α,α,α-trifluorotoluene as an internal reference.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to consider are the spectral width (to cover the expected range of aryl fluorides, typically -100 to -180 ppm), acquisition time, and relaxation delay.[15] For quantitative purposes, a longer relaxation delay (5x T₁) may be necessary.[16]
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction.
-
Data Analysis:
-
Reference the spectrum by setting the peak for α,α,α-trifluorotoluene to its known chemical shift (e.g., -63.72 ppm).[17]
-
Determine the chemical shift of the fluorine signal from this compound.
-
Analyze the peak for sharpness and singlet nature. Any splitting may indicate coupling to nearby protons (nJFH), which can be confirmed with a proton-coupled ¹⁹F spectrum.
-
-
Anticipated Results and Comparative Evaluation
Upon completion of the experimental protocols, the data for this compound can be directly compared with the established standards.
Table for Comparative Photophysical Data
| Property | Quinine Sulfate | Prodan | This compound |
| λmax abs (nm) | ~350 (in 0.5M H₂SO₄)[9] | ~360 (in Cyclohexane) | (Experimentally Determined) |
| λmax em (nm) | ~450 (in 0.5M H₂SO₄)[9] | ~430 (in Cyclohexane) | (Experimentally Determined) |
| Quantum Yield (Φf) | 0.546[9] | ~0.9 (in Cyclohexane) | (Experimentally Determined) |
| Fluorescence Lifetime (τ) | ~19 ns (non-exponential)[2] | ~1.2 ns (in Cyclohexane) | (Experimentally Determined) |
| Solvatochromic Shift | Minimal | >100 nm[4] | (Experimentally Determined) |
Table for Comparative ¹⁹F NMR Data
| Property | α,α,α-Trifluorotoluene | This compound |
| Chemical Shift (δ) vs CFCl₃ | ~ -63.7 ppm[11] | (Experimentally Determined) |
| Typical Linewidth | Sharp | (Experimentally Determined) |
| Signal Multiplicity | Singlet | (Experimentally Determined) |
Interpretation of Results:
-
As a Fluorescence Standard: A desirable quantum yield standard should have a high, stable Φf that is not heavily dependent on excitation wavelength. A value comparable to or higher than quinine sulfate would be excellent. Furthermore, a mono-exponential fluorescence lifetime would give it a distinct advantage over quinine sulfate for time-resolved applications.[18][19]
-
As a Solvatochromic Probe: A significant shift in λmax em across solvents of varying polarities would indicate strong solvatochromic behavior. The magnitude of this shift, when compared to Prodan, will determine its sensitivity as a polarity probe.
-
As a ¹⁹F NMR Standard: An ideal NMR standard should exhibit a single, sharp signal in a region of the spectrum that is typically uncongested. It should be chemically inert and soluble in common deuterated solvents.
Conclusion: A Promising Future for a Multi-Modal Standard
While comprehensive experimental data is required for full validation, this compound presents a compelling theoretical case as a multi-modal spectroscopic reference compound. Its chemical structure uniquely combines a proven fluorophore with a ¹⁹F NMR-active nucleus. The successful characterization of this compound, following the protocols outlined in this guide, could provide the scientific community with a valuable new tool, capable of bridging fluorescence and NMR spectroscopy with a single, reliable standard. This would not only enhance experimental efficiency but also foster greater consistency and correlation of data across these powerful analytical techniques.
References
-
SpectraBase. α,α,α-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link]
- Fletcher, A. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. 1969;9(5):439-444.
-
Prahl, S. Quinine sulfate. Oregon Medical Laser Center. 2017. Available from: [Link]
- The Royal Society of Chemistry. Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster.
-
SpectraBase. alpha,alpha,alpha-TRIFLUOROToluene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Reviews in fluorescence 2002. Springer Science & Business Media.
- Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075-3078.
- Gaigalas, A. K., & Wang, L. (2008). Measurement of the fluorescence quantum yield using a spectrometer with an integrating sphere detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17.
-
University of Arizona. Fluorescence Spectroscopy-Quantum yield. Available from: [Link]
- Danylchuk, D. et al. Prodan-based solvatochromic probes for polarity imaging of organelles. bioRxiv. 2021.
- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(2), 366-375.
- Danylchuk, D., et al. (2022). Prodan-based solvatochromic probes for polarity imaging of organelles.
- Mizuno, K., et al. (2012).
-
University of Sheffield. 19Flourine NMR. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
- Niko, Y., et al. (2020). Click and shift: the effect of triazole on solvatochromic dyes.
-
Wikipedia. Solvatochromism. Available from: [Link]
- Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10.
-
Royal Society of Chemistry. Supporting Information New Journal of Chemistry. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
- González-Arjona, D., et al. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime imaging (FLIM) of chemical fluorophores for biological and medical imaging. Current opinion in chemical biology, 14(5), 638-646.
- Al-Awadi, N. A., et al. (2018). Using new solvatochromic parameters to investigate dye–solvent interactions. Journal of Physical Organic Chemistry, 31(5), e3795.
- Chavel, P., et al. (2022). Characterization of fluorescence lifetime of organic fluorophores for molecular imaging in the SWIR window. bioRxiv.
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
- Davies, J., & Evans, W. C. (1993). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Journal of fluorine chemistry, 63(3), 229-239.
- Jameson, D. M. (2014). Fluorescence lifetime measurements and biological imaging. Journal of biomedical optics, 19(3), 039901.
-
ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1-and 1, 4-Silyl-Substituted Naphthalene Derivatives. 2012. Available from: [Link]
- Boens, N., et al. (2007). Fluorescence lifetime standards for time-and frequency-domain fluorescence spectroscopy. Analytical chemistry, 79(5), 2137-2149.
-
ISS Inc. Fluorescence Lifetime Standards. Available from: [Link]
- Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38.
-
ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1: 1). 2019. Available from: [Link]
-
NIST. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. 2021. Available from: [Link]
-
PubChem. 1-Methoxynaphthalene. National Institutes of Health. Available from: [Link]
-
LookChem. 1-Fluoro-5-methoxynaphthalene. Available from: [Link]
-
PubChem. Naphthalene, 1-fluoro-4-(4-methoxyphenyl)-. National Institutes of Health. Available from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Quinine sulfate [omlc.org]
- 10. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorado.edu [colorado.edu]
- 12. rsc.org [rsc.org]
- 13. static.horiba.com [static.horiba.com]
- 14. Solvatochromism - Wikipedia [en.wikipedia.org]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. 19F [nmr.chem.ucsb.edu]
- 18. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
A Comparative Guide to the Purity Assessment of Synthesized 1-Fluoro-4-methoxynaphthalene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The chemical purity of synthetic intermediates is a cornerstone of robust and reproducible research, particularly in the highly regulated field of drug development. 1-Fluoro-4-methoxynaphthalene serves as a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. We will explore the "why" behind the "how," offering field-proven insights into creating a self-validating, multi-technique approach to purity verification.
Introduction: The Critical Role of Purity in Synthesis
This compound is a substituted naphthalene derivative whose utility in organic synthesis is significant. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in medicinal chemistry. However, the synthesis of this intermediate can lead to a variety of process-related impurities, including starting materials, regioisomers (e.g., 2-fluoro-1-methoxynaphthalene), and byproducts from side reactions. The accurate identification and quantification of these impurities are not merely an academic exercise; they are essential for ensuring the quality and safety of downstream products. This guide will compare and contrast the most effective analytical methods for this purpose.
The Synthetic Landscape and Potential Impurities
A common route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. While a detailed synthetic discussion is beyond the scope of this guide, understanding the potential for impurity formation is crucial for selecting the appropriate analytical techniques.
-
Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Isomeric Impurities: The synthesis may yield other isomers, which can be difficult to separate due to similar physical properties.
-
Byproducts: Side reactions can introduce structurally different but analytically interfering compounds.
-
Residual Solvents: The solvents used in the reaction and purification steps can be retained in the final product.
The challenge lies in the fact that many of these potential impurities share significant structural similarities with the target compound, making their detection and quantification a non-trivial task.
A Multi-Pronged Analytical Strategy: Comparison of Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods. Each technique offers a unique perspective on the sample's composition, and when used in concert, they provide a self-validating system of analysis.
Chromatographic Techniques: The Power of Separation
Chromatography is indispensable for separating the target compound from its impurities.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for purity analysis of non-volatile organic compounds.[][2] A reversed-phase HPLC method is particularly well-suited for this compound.[3][4]
-
Expertise & Experience: The choice of a C18 column is a logical starting point for moderately polar aromatic compounds.[2][3] The mobile phase, typically a mixture of acetonitrile and water, can be optimized to achieve baseline separation of the main peak from any impurities. A photodiode array (PDA) detector is highly recommended as it can provide UV spectral information for each peak, aiding in peak identification and homogeneity assessment.
-
Trustworthiness: A validated HPLC method with appropriate standards allows for the precise quantification of impurities.[3] The principle of "percent area" is a common starting point, but for true accuracy, a reference standard of the main compound and any known impurities should be used to determine response factors.
-
-
Gas Chromatography (GC): For volatile impurities and residual solvents, GC is the method of choice.[][5][6]
-
Expertise & Experience: Coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, offering a high degree of confidence in peak identification.[5][7] A non-polar or moderately polar capillary column is generally effective for separating aromatic compounds.[2]
-
Trustworthiness: The high resolution of capillary GC allows for the separation of closely related isomers. The mass spectrum provides a fingerprint for each compound, enabling positive identification against a spectral library or a known standard.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides detailed structural information, confirming the identity of the desired product and revealing the presence of any structurally related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation. For this compound, a suite of NMR experiments is recommended:
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The aromatic region will show a characteristic splitting pattern for the naphthalene core, and the methoxy group will appear as a singlet.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. The presence of a single peak confirms the presence of only one fluorine environment. Any additional peaks would indicate the presence of isomeric impurities.
-
Expertise & Experience: The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring. Comparing the obtained spectra to literature values or predicted spectra can confirm the desired regiochemistry.
-
Trustworthiness: Quantitative NMR (qNMR) can be used for an absolute purity determination without the need for a specific reference standard of the compound itself, by using a certified internal standard.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments.[]
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion, further confirming its identity.
-
Trustworthiness: When coupled with a chromatographic inlet (GC-MS or LC-MS), it allows for the confident identification of even minor impurities.
-
Thermal Analysis: Assessing Physical Purity
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the heat of fusion of a crystalline solid.[]
-
Expertise & Experience: A sharp melting peak with a narrow melting range is indicative of high purity. Impurities tend to broaden the melting range and depress the melting point.
-
Trustworthiness: While not as specific as chromatographic or spectroscopic methods, DSC provides a good overall assessment of bulk purity and can be a rapid screening tool.
-
Data Presentation and Interpretation: A Comparative Overview
To illustrate the power of a multi-technique approach, let's consider a hypothetical batch of synthesized this compound.
| Analytical Technique | Parameter Measured | Hypothetical Result for Synthesized Batch | Interpretation |
| HPLC-PDA | % Area Purity | 99.5% (main peak) | Indicates high purity, but does not identify the 0.5% of impurities. |
| GC-MS | Impurity Identification | 0.3% residual Toluene, 0.2% isomeric impurity (m/z matches) | Identifies and quantifies a volatile solvent and a potential regioisomer. |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra match literature values for this compound. | Confirms the identity of the main component. |
| ¹⁹F NMR | Isomeric Purity | Major peak at expected chemical shift, minor peak at a different shift (integral 0.2%). | Confirms the presence of a fluorine-containing isomer at the level detected by GC-MS. |
| HRMS | Elemental Composition | Measured m/z matches the theoretical m/z for C₁₁H₉FO to within 5 ppm. | Confirms the elemental formula of the synthesized compound. |
| DSC | Melting Point | Broad melting range, depressed compared to a reference standard. | Suggests the presence of impurities, corroborating the chromatographic data. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-PDA)
-
System: HPLC with PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: GC coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature gradient to separate the analytes.
-
Ionization: Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Experiments: ¹H, ¹³C, ¹⁹F.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Visualizing the Workflow
Overall Purity Assessment Workflow
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Chromatographic Analysis Workflow
Caption: A streamlined workflow for chromatographic analysis from sample preparation to data analysis.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. A single analytical technique is insufficient to provide a complete picture. Instead, a well-designed, multi-pronged approach that leverages the strengths of orthogonal techniques—chromatography for separation and quantification, and spectroscopy for structural confirmation—is essential. This guide has provided a comparative framework and practical protocols to empower researchers to confidently and accurately assess the purity of their synthesized materials, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
National Bureau of Standards. (1944). Analytical determination of aromatic hydrocarbons by adsorption. Retrieved from [Link]
-
California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
-
PubMed. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 5. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalysis for Reactions with 1-Fluoro-4-methoxynaphthalene
Introduction: The Strategic Importance of 1-Fluoro-4-methoxynaphthalene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a critical building block in this context, offering a privileged naphthalene core functionalized for further elaboration.
However, the very strength of the C-F bond, the strongest single bond to carbon, presents a significant synthetic challenge.[1] Its cleavage, or "activation," is thermodynamically demanding and requires highly specialized catalytic systems. This guide provides an in-depth comparative analysis of state-of-the-art catalysts for the functionalization of this compound, focusing on the formation of C-N and C-C bonds. We will move beyond mere protocols to dissect the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for their specific synthetic goals.
Chapter 1: The Workhorse of Cross-Coupling: Palladium-Catalyzed Systems
Palladium catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[2] For challenging substrates like this compound, the choice of ligand is paramount, as it directly influences the efficacy of the key catalytic steps: oxidative addition and reductive elimination.
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds.[3] Its development has seen several generations of catalyst systems, each improving in scope and activity.[3][4] For fluoroarenes, the use of electron-rich, sterically hindered biarylphosphine ligands is essential to promote the difficult oxidative addition of the C-F bond.
Catalyst System Comparison for C-N Coupling
| Catalyst System | Ligand | Base | Temp. (°C) | Typical Yield | Key Advantages & Rationale |
| System A: Classic | BINAP | Cs₂CO₃ | 120-150 | Moderate | An early system; high temperatures are often needed, suggesting sluggish C-F activation.[5] |
| System B: Buchwald G3 | XPhos / SPhos | KOt-Bu / LHMDS | 80-110 | Good-Excellent | Bulky, electron-rich ligands dramatically accelerate oxidative addition and reductive elimination.[4][6] G3 precatalysts are air-stable and form the active Pd(0) species reliably.[4] |
| System C: NHC-Based | IPr / IMes | NaOt-Bu | 100-120 | Good | N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form robust catalysts, suitable for challenging couplings.[7] |
Logical Workflow for a Cross-Coupling Reaction
Caption: Standard laboratory workflow for cross-coupling.
Representative Protocol: Buchwald-Hartwig Amination of this compound
-
Scientist's Note: This protocol utilizes a third-generation (G3) Buchwald precatalyst. These are air-stable complexes that reliably generate the active Pd(0) catalyst in situ, improving reproducibility.[4] The choice of XPhos as a ligand is deliberate; its steric bulk and electron-donating properties are well-suited for activating the inert C-F bond.[8]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).
-
Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Building C-C Bonds: Suzuki-Miyaura and Sonogashira Couplings
For constructing C(sp²)-C(sp²) or C(sp²)-C(sp) bonds, the Suzuki-Miyaura and Sonogashira reactions are indispensable tools.[9][10]
Catalyst System Comparison for C-C Couplings
| Reaction | Catalyst System | Ligand | Base | Temp. (°C) | Typical Yield | Rationale & Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ / Cs₂CO₃ | 80-110 | Excellent | Couples arylboronic acids.[11] The base is crucial for activating the boronic acid to facilitate transmetalation.[12] Bulky biarylphosphine ligands are again preferred for C-F activation.[13] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / Piperidine | 25-80 | Good | Couples terminal alkynes.[10][14] The copper(I) co-catalyst is essential for forming the copper(I) acetylide, which undergoes transmetalation to palladium.[14] Copper-free versions exist but may require different conditions.[15] |
Representative Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol is adapted from general procedures for aryl chlorides and triflates, which have similar reactivity challenges to aryl fluorides.[11][12] The use of a strong base like K₃PO₄ is standard for activating the boronic acid partner.
-
Setup: In an inert atmosphere glovebox, charge a vial with this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Solvent: Add anhydrous toluene/water (10:1 mixture).
-
Execution: Seal the vial and heat to 100 °C with vigorous stirring for 18 hours.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Chapter 2: Cost-Effective Alternatives: Nickel-Catalyzed Systems
Nickel catalysts have emerged as powerful, cost-effective alternatives to palladium for cross-coupling reactions.[16] Nickel's different electronic properties can lead to unique reactivity and selectivity. Density functional theory studies suggest that for C-F bond activation, nickel systems can have a thermodynamic and kinetic advantage over heavier analogues like platinum.[17]
Comparative Analysis: Palladium vs. Nickel
| Feature | Palladium Systems | Nickel Systems |
| Cost | High | Low |
| C-F Activation | Well-established, often requires specialized, bulky ligands.[16][18] | Highly effective, sometimes outperforming palladium.[16][17] Can be promoted by N-Heterocyclic Carbene (NHC) ligands.[16] |
| Air/Moisture Sensitivity | Precatalysts offer good stability.[4] | Often more sensitive, requiring stricter inert atmosphere techniques. |
| Reaction Scope | Extremely broad and well-documented. | Broadening rapidly, particularly for C-O and C-S couplings and reactions with sterically hindered substrates.[2][19] |
Representative Protocol: Nickel-Catalyzed Coupling with an Organozinc Reagent
-
Rationale: Nickel is particularly effective for coupling with organozinc and Grignard reagents.[16] The use of a ligand like tricyclohexylphosphine (PCy₃) provides the necessary steric and electronic properties to facilitate the catalytic cycle. This protocol is based on conditions developed for coupling methoxynaphthalene derivatives.[20]
-
Setup: In a glovebox, add Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%) to a vial. Add anhydrous toluene and stir for 10 minutes.
-
Reagent Addition: Add this compound (1.0 equiv) and cesium fluoride (CsF, 2.0 equiv).
-
Nucleophile Addition: Add the organozinc reagent (e.g., Aryl-ZnCl, 1.5 equiv) solution.
-
Execution: Seal the vial and heat to 120 °C for 24 hours.
-
Workup: Cool to room temperature and carefully quench with 1 M HCl. Extract with an organic solvent, wash, dry, and purify as previously described.
General Catalytic Cycle for Cross-Coupling
Caption: Key steps in a Pd or Ni catalytic cycle.
Chapter 3: The Classical Approach: Copper-Catalyzed Amination
Before the advent of palladium catalysis, copper-mediated Ullmann-type reactions were the standard for C-N bond formation. While often requiring higher temperatures and stoichiometric copper, modern ligand-accelerated copper catalysis provides a viable, orthogonal approach.[21][22][23]
Comparison with Buchwald-Hartwig Amination
| Feature | Copper-Catalyzed Amination | Palladium-Catalyzed Amination |
| Mechanism | Often involves Cu(I)/Cu(III) or radical pathways. | Involves Pd(0)/Pd(II) catalytic cycle.[3] |
| Conditions | Can require high temperatures (120-200 °C), but modern systems work under milder conditions.[22] | Generally milder conditions (80-120 °C).[4] |
| Ligands | Diamines, amino acids, phenanthrolines.[22] | Phosphines, N-Heterocyclic Carbenes.[4][7] |
| Cost | Very low catalyst cost. | High catalyst cost. |
| Scope | Can be effective for specific substrates, especially with N-H bonds that are challenging for Pd systems. | Extremely broad substrate scope. |
Conclusion and Future Outlook
The functionalization of this compound is a critical transformation that hinges on the rational selection of a catalyst system.
-
For C-N Bond Formation: Palladium-based systems, particularly those using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos with G3 precatalysts , offer the broadest scope and highest reliability.[4]
-
For C-C Bond Formation: Palladium/SPhos systems are excellent for Suzuki-Miyaura couplings, while the classic Pd/Cu/PPh₃ system remains a robust choice for Sonogashira reactions.[10][12]
-
For Cost-Effective Synthesis: Nickel catalysts are a compelling alternative, especially for couplings with organozinc or Grignard reagents, and may offer superior reactivity for C-F activation in certain contexts.[16][17]
The field of C-F activation is continuously evolving. Future developments will likely focus on catalysts based on more abundant and less toxic first-row transition metals, as well as photocatalytic methods that can operate under even milder conditions. For the researcher, the principles outlined in this guide—understanding the interplay between metal, ligand, and substrate—will remain the key to unlocking new and efficient synthetic pathways.
References
-
Reinhold, M., McGrady, J. E., & Perutz, R. N. (2004). A Comparison of C−F and C−H Bond Activation by Zerovalent Ni and Pt: A Density Functional Study. Journal of the American Chemical Society, 126(16), 5268-5276. [Link]
-
Ahrens, T., et al. (2015). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 115(2), 931-972. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Lyu, H., et al. (2020). Comparative reaction profiles for the C−F activation reactions... ResearchGate. [Link]
-
Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. OUCI. [Link]
-
Ito, H., et al. (2014). Palladium-catalyzed coupling reaction of perfluoroarenes with diarylzinc compounds. Wiley Online Library. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Braun, T., & Perutz, R. N. (2012). Cross coupling reactions of polyfluoroarenes via C–F activation. RSC Publishing. [Link]
-
Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]
-
Ball, N. D., & Sanford, M. S. (2012). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. ACS Publications. [Link]
-
Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Jin, G., et al. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Zhang, H., & Cai, Q. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Tobisu, M., & Chatani, N. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. [Link]
-
Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
-
Sharma, P., & Rohilla, S. (2021). Nickel-catalysed fluoromethylation reactions. RSC Publishing. [Link]
-
Polle, A., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Zhang, S., et al. (2020). Selective nickel-catalyzed fluoroalkylations of olefins. RSC Publishing. [Link]
-
Kim, J., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
International Journal of New Chemistry. (2024). PDF 1014.01 K. International Journal of New Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wang, C., et al. (2012). Copper-catalyzed electrophilic amination of alkenylzirconocenes with O-benzoylhydroxylamines: an efficient method for synthesis of enamines. PubMed. [Link]
-
Ikawa, T., et al. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Worrall, K., et al. (2019). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. RSC Publishing. [Link]
-
Wu, X., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
-
Nagarajan, A., et al. (2019). Efficient copper-catalyzed amination of DNA-conjugated aryl iodides under mild aqueous conditions. RSC Publishing. [Link]
-
Kawashima, Y., et al. (2019). Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Organic Syntheses. [Link]
-
Wang, F., et al. (2021). Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes. NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. ResearchGate. [Link]
-
NIH. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp(2))-tosylates and Mesylates. PubMed. [Link]
-
Fischer, D. F., et al. (2010). Direct catalytic cross-coupling of alkenyllithium compounds. PMC. [Link]
-
ResearchGate. (2023). Regioselective, catalytic 1,1-difluorination of enynes. ResearchGate. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH. [Link]
-
Zhao, B., et al. (2014). Copper-catalyzed amination of silyl ketene acetals with N-chloroamines. PubMed. [Link]
Sources
- 1. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [ouci.dntb.gov.ua]
- 2. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct catalytic cross-coupling of alkenyllithium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A versatile catalyst system for Suzuki-Miyaura cross-coupling reactions of C(sp(2))-tosylates and mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. orgsyn.org [orgsyn.org]
- 21. Copper-catalyzed electrophilic amination of alkenylzirconocenes with O-benzoylhydroxylamines: an efficient method for synthesis of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficient copper-catalyzed amination of DNA-conjugated aryl iodides under mild aqueous conditions - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-methoxynaphthalene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Fluoro-4-methoxynaphthalene. As a halogenated aromatic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Principle: Hazard-Informed Disposal
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound, while not having a uniquely published safety data sheet in the initial search, belongs to a class of compounds (fluorinated aromatics) whose general hazards are well-documented. Understanding these hazards is the first step in appreciating the necessity of a stringent disposal pathway.
Based on analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory system irritation.[1][2] The primary causality for its specific disposal route, however, stems from its chemical structure: it is a halogenated organic compound .
Halogenated waste streams cannot be disposed of with general chemical waste. The carbon-fluorine bond is exceptionally strong, requiring high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[3] Mixing this waste with non-halogenated solvents needlessly escalates disposal costs and complicates the disposal process, as the entire volume must then be treated as halogenated waste.[4][5]
| Hazard Profile: this compound (Inferred) | |
| Chemical Class | Halogenated Aromatic Organic Compound |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation.[1][2][6] |
| Primary Disposal Concern | Halogen Content (Fluorine). Requires specialized, high-temperature incineration.[7] |
| Environmental Note | Do not empty into drains or allow entry into water courses.[1][8][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[1][6] |
Regulatory Imperative: Compliance and Classification
All chemical waste disposal is governed by local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) provides guidance under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it must be managed as such due to its characteristics as a halogenated organic compound.[10]
The key takeaway for the researcher is that you are the generator of the waste. This designation carries the responsibility of ensuring the waste is correctly identified, segregated, and prepared for disposal by a licensed facility.[1][4]
Disposal Workflow: A Step-by-Step Protocol
This workflow provides a self-validating system for the proper management of this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Source
This is the most critical step. Immediately upon generation, all waste containing this compound must be classified as Halogenated Organic Waste .
-
Liquid Waste: Collect all solutions, reaction mixtures, and rinsates containing this compound in a dedicated, properly labeled container for halogenated liquids.
-
Solid Waste: Collect contaminated consumables (e.g., pipette tips, silica gel, filter paper, gloves) in a separate, clearly labeled container for halogenated solid waste.
Causality Check: Why segregate? As previously noted, halogenated waste requires high-cost, high-temperature incineration.[7] Segregation prevents the contamination of larger, less expensive non-halogenated waste streams (like acetone or ethanol), a practice that is both fiscally and environmentally responsible.[5]
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe handling.
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with aromatic compounds.[11][12] Borosilicate glass or appropriate plastic carboys are standard.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled.[5][12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A complete list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant).
-
-
Keep the Container Closed: The container must remain sealed except when actively adding waste.[5][12] This prevents the release of vapors into the laboratory environment.
Step 3: Safe Accumulation in the Laboratory
Designate a specific, secondary-containment-equipped area within the lab for waste accumulation, known as a Satellite Accumulation Area (SAA).[12]
-
Use Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Store Securely: Keep the SAA away from sources of ignition and incompatible materials, such as strong oxidizing agents.[8]
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the completed waste label information. They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final destruction.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. reginfo.gov [reginfo.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
A Comprehensive Guide to the Safe Handling of 1-Fluoro-4-methoxynaphthalene
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 1-Fluoro-4-methoxynaphthalene, a fluorinated aromatic ether, presents a unique set of handling considerations. While specific toxicological data for this compound is not extensively documented, its structural motifs—a naphthalene core, a methoxy group, and a fluorine substituent—provide a strong basis for establishing a robust safety protocol. This guide synthesizes established best practices for handling halogenated aromatic compounds to ensure the safety and integrity of your research.
Hazard Identification and Risk Assessment
Due to the limited availability of a comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS: 10471-09-7), a precautionary approach is paramount. The primary hazards associated with this class of compounds include:
-
Inhalation Toxicity: Volatile organic compounds, especially those containing halogens, can be harmful if inhaled, potentially causing respiratory tract irritation.[1][2]
-
Dermal Absorption: Aromatic compounds can often be absorbed through the skin, leading to systemic toxicity.
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation or more severe damage.[2][3][4][5]
-
Reactivity: While not highly reactive under standard conditions, fluorinated organic compounds can react vigorously with strong oxidizing agents.[6]
Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if performed in a fume hood |
| Solution Preparation and Handling | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Not required if performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and chemical-resistant apron | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with organic vapor cartridges may be necessary for large spills |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[1] A face shield provides an additional layer of protection, particularly when handling larger quantities or during operations with a higher risk of splashing.[1]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, but for halogenated aromatic compounds, double-gloving or the use of more robust neoprene gloves is a prudent measure to prevent dermal absorption.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is standard laboratory practice.[1] A chemical-resistant apron provides an additional barrier against spills of corrosive or readily absorbed substances.
-
Respiratory Protection: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[1] Respirators should be considered a secondary line of defense, to be used only when engineering controls are insufficient or during emergency situations like a large spill.[7][8]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a tared weigh boat or directly weigh into the reaction vessel. Avoid creating dust.
-
Closure: Immediately and securely close the container of this compound after use.
Solution Preparation and Transfer
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Transfer: If transferring the solution, use a funnel or a pipette to minimize the risk of spills.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.[9]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Store in a designated cabinet for flammable or organic compounds.
Emergency and Disposal Plan
A clear and well-rehearsed emergency and disposal plan is a critical component of laboratory safety.
Spill Response
The following workflow outlines the immediate actions to be taken in the event of a spill.
Caption: Spill Response Workflow for this compound.
-
For small spills: Trained laboratory personnel wearing appropriate PPE can manage the cleanup.[1] Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.
-
For large spills: Evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) department.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Waste Disposal Workflow for Halogenated Compounds.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[12] This is crucial for proper disposal and to avoid potentially dangerous reactions.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.[9][13] Typically, this involves contacting the EHS department for pickup and disposal.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is not merely a matter of following a checklist. It is about fostering a deep-seated culture of safety, where risk assessment, procedural diligence, and emergency preparedness are integral to every aspect of the research process. By understanding the potential hazards and adhering to the protocols outlined in this guide, you can ensure a safe and productive research environment.
References
-
Unknown Source. Standard Operating Procedure for Fluorine Gas. [Link]
-
Unknown Source. Halogenated Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Unknown Source. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Unknown Source. HAZARDOUS WASTE SEGREGATION. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Unknown Source. Chemical Safety: Personal Protective Equipment. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. [Link]
-
Purdue University. Diethyl Ether. [Link]
-
University of Wisconsin-Madison. Use of Ether. [Link]
-
Durham Technical Community College. PETROLEUM ETHER. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. purdue.edu [purdue.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
